Product packaging for 2,2,2-Trichloroethylene platinum(II)(Cat. No.:CAS No. 123334-22-5)

2,2,2-Trichloroethylene platinum(II)

Cat. No.: B050731
CAS No.: 123334-22-5
M. Wt: 386.6 g/mol
InChI Key: DCEGWIMEFFONKJ-UHFFFAOYSA-K
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Description

2,2,2-Trichloroethylene platinum(II) is a specialized organoplatinum complex in which a platinum(II) center is coordinated by a trichloroethylene ligand. This unique structure makes it a compound of significant interest in fundamental organometallic chemistry and catalytic applications. Its primary research value lies in its potential as a precursor or catalyst in organic synthesis, particularly for exploring cyclopropanation reactions, C-H activation processes, and the formation of carbon-carbon bonds. The electron-withdrawing trichloroethylene ligand influences the electron density and reactivity at the platinum center, which can lead to distinct mechanistic pathways compared to more common platinum complexes. Researchers utilize this compound to develop novel synthetic methodologies, study the mechanisms of platinum-mediated transformations, and investigate the formation of platinum-containing polymers or advanced materials. It serves as a critical tool for probing structure-activity relationships in catalysis and for the development of new materials with potential electronic or optical properties. This compound is offered exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Cl3KOPt B050731 2,2,2-Trichloroethylene platinum(II) CAS No. 123334-22-5

Properties

CAS No.

123334-22-5

Molecular Formula

C2H6Cl3KOPt

Molecular Weight

386.6 g/mol

IUPAC Name

potassium;ethene;trichloroplatinum(1-);hydrate

InChI

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3

InChI Key

DCEGWIMEFFONKJ-UHFFFAOYSA-K

SMILES

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]

Canonical SMILES

C=C.O.Cl[Pt-](Cl)Cl.[K+]

Synonyms

2,2,2-TCE-platinum
2,2,2-trichloroethylene platinum(II)

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2,2,2-Trichloroethylene Platinum(II) Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-trichloroethylene platinum(II) complexes. While specific experimental data for this particular complex is scarce in publicly available literature, this document outlines generalized, robust methodologies and expected characterization outcomes based on well-established principles for platinum-olefin complexes, such as the closely related Zeise's salt.

Synthesis of Potassium Trichloro(2,2,2-trichloroethylene)platinate(II)

The synthesis of potassium trichloro(2,2,2-trichloroethylene)platinate(II) is expected to follow the general synthetic route for Zeise's salt and its analogs, which involves the reaction of potassium tetrachloroplatinate(II) with the corresponding olefin.

General Reaction Scheme

The fundamental reaction involves the displacement of one chloride ligand from the square planar [PtCl₄]²⁻ anion by the 2,2,2-trichloroethylene ligand.

Reaction:

K₂[PtCl₄] + C₂HCl₃ → K[PtCl₃(C₂HCl₃)] + KCl

Experimental Protocol

This protocol is a generalized procedure and may require optimization for the specific synthesis of the 2,2,2-trichloroethylene complex.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 2,2,2-Trichloroethylene (C₂HCl₃)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Ethanol

  • Diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Platinum Precursor Solution: Dissolve a specific molar equivalent of potassium tetrachloroplatinate(II) in a minimal amount of dilute hydrochloric acid. This is done to suppress the formation of aqua complexes.

  • Reaction with Olefin: To the stirred solution of K₂[PtCl₄], add a molar excess of 2,2,2-trichloroethylene. The reaction is typically carried out under an inert atmosphere to prevent side reactions.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing the color change of the solution. For less reactive olefins, gentle heating may be required.

  • Isolation of the Product: The product, potassium trichloro(2,2,2-trichloroethylene)platinate(II), is typically less soluble than the starting material and will precipitate from the solution. The precipitation can be enhanced by the slow addition of ethanol.

  • Purification: The crude product is collected by filtration, washed with small portions of cold ethanol and then diethyl ether to remove any unreacted olefin and other organic impurities.

  • Drying: The final product is dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for K[PtCl₃(C₂HCl₃)] K2PtCl4 K₂[PtCl₄] in dilute HCl Reaction Reaction Mixture K2PtCl4->Reaction TCE 2,2,2-Trichloroethylene (C₂HCl₃) TCE->Reaction Stirring Stir at Room Temperature Reaction->Stirring Precipitation Precipitation with Ethanol Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Ethanol and Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product K[PtCl₃(C₂HCl₃)] Drying->Product

Caption: A generalized workflow for the synthesis of potassium trichloro(2,2,2-trichloroethylene)platinate(II).

Characterization of 2,2,2-Trichloroethylene Platinum(II) Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized complex. The primary techniques employed for this class of compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of platinum-olefin complexes in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR are all informative.

  • ¹H NMR: The proton on the trichloroethylene ligand is expected to show a downfield shift upon coordination to the platinum center compared to the free ligand. The presence of platinum satellites due to coupling with the ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) is a definitive indication of coordination.

  • ¹³C NMR: The two carbon atoms of the trichloroethylene ligand will also exhibit shifts upon coordination. The magnitude of the shift provides insight into the nature of the platinum-olefin bond. Coupling to the ¹⁹⁵Pt nucleus will also be observed.

  • ¹⁹⁵Pt NMR: This is a highly sensitive probe of the electronic environment around the platinum atom. The chemical shift for a Pt(II)-olefin complex is expected to be in a characteristic region. The chemical shifts of ¹⁹⁵Pt nuclei span a very large range of over 13000 ppm.[1]

Table 1: Expected NMR Data for K[PtCl₃(C₂HCl₃)]

NucleusFree Ligand (C₂HCl₃) Chemical Shift (ppm)Coordinated Ligand Chemical Shift (ppm)¹J(Pt-X) or ²J(Pt-X) (Hz)
¹H~6.47Data not available in searched literatureData not available in searched literature
¹³C~123, ~126Data not available in searched literatureData not available in searched literature
¹⁹⁵PtN/AData not available in searched literatureN/A

Note: Free ligand ¹H NMR chemical shift is an approximate value.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall geometry of the complex. Platinum(II) complexes typically adopt a square planar geometry.[2]

Expected Structural Features:

  • The platinum atom will be at the center of a square plane.

  • Three chloride ions and the midpoint of the C=C bond of the trichloroethylene ligand will occupy the four coordination sites.

  • The C=C bond of the coordinated trichloroethylene is expected to be slightly longer than in the free olefin due to back-bonding from the platinum d-orbitals into the π* orbital of the alkene.

  • The C-Cl bonds may exhibit slight distortions from the plane of the double bond.

Table 2: Expected Crystallographic Data for K[PtCl₃(C₂HCl₃)]

ParameterExpected Value/Range
Crystal SystemData not available in searched literature
Space GroupData not available in searched literature
Unit Cell DimensionsData not available in searched literature
Pt-Cl Bond Lengths~2.30 - 2.35 Å
Pt-C Bond Lengths~2.10 - 2.20 Å
C=C Bond Length> 1.34 Å (free C₂HCl₃)
Coordination GeometrySquare Planar
Molecular Structure and Bonding Diagram

The bonding in platinum-olefin complexes is described by the Dewar-Chatt-Duncanson model, which involves a σ-donation from the olefin's π-orbital to an empty d-orbital on the platinum and a π-back-donation from a filled platinum d-orbital to the olefin's π*-antibonding orbital.

BondingModel Dewar-Chatt-Duncanson Bonding in [PtCl₃(C₂HCl₃)]⁻ cluster_Pt Platinum(II) cluster_TCE Trichloroethylene Pt Pt d_orbital d-orbital (filled) pi_star_orbital π*-orbital (empty) d_orbital->pi_star_orbital π-back-donation empty_d_orbital d-orbital (empty) pi_orbital π-orbital (filled) pi_orbital->empty_d_orbital σ-donation

Caption: Schematic of the Dewar-Chatt-Duncanson model for the bonding in a platinum-olefin complex.

Conclusion

The synthesis and characterization of 2,2,2-trichloroethylene platinum(II) complexes, while not extensively documented, can be approached with confidence using established methodologies for related platinum-olefin compounds. The protocols and characterization techniques outlined in this guide provide a solid framework for researchers in organometallic chemistry and drug development. Further research is warranted to isolate and fully characterize this specific complex to determine its unique properties and potential applications.

References

An In-depth Technical Guide on the Electronic Properties of 2,2,2-Trichloroethylene Platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental and computational data for 2,2,2-trichloroethylene platinum(II) (CAS 16405-35-9) are scarce in the current body of scientific literature. This guide will, therefore, present the fundamental principles governing the electronic properties of platinum(II)-olefin complexes, using the well-characterized and historically significant Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, as a primary model system. The influence of chloro-substitution on the ethylene ligand will be discussed based on established theoretical frameworks.

Introduction

Platinum(II) complexes containing olefin ligands are a cornerstone of organometallic chemistry, exhibiting unique bonding characteristics that influence their reactivity and electronic properties.[1] The compound 2,2,2-trichloroethylene platinum(II) is a member of this class, where the electronic nature of the platinum center is modulated by the presence of an electron-deficient trichloroethylene ligand. Understanding these electronic properties is crucial for researchers in catalysis, materials science, and drug development, where platinum complexes find diverse applications.

This technical guide provides a comprehensive overview of the theoretical models used to describe the bonding in such complexes, presents key structural and spectroscopic data from analogous compounds, details common experimental and computational protocols, and utilizes visualizations to clarify complex relationships.

Theoretical Framework: The Dewar-Chatt-Duncanson Model

The electronic structure of platinum(II)-olefin complexes is best described by the Dewar-Chatt-Duncanson model.[2][3][4] This model delineates a synergistic bonding mechanism involving two primary components:

  • σ-Donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the platinum(II) center. This forms a sigma bond between the ligand and the metal.

  • π-Backbonding: A filled d-orbital on the platinum(II) center donates electron density back into the empty π* (antibonding) orbital of the olefin.

These interactions lead to a net strengthening of the metal-olefin bond. A significant consequence of π-backbonding is the weakening of the carbon-carbon double bond in the coordinated olefin, resulting in an elongation of the C=C bond and a decrease in its vibrational frequency compared to the free olefin.[2][3]

The presence of electron-withdrawing substituents, such as the three chlorine atoms in trichloroethylene, is expected to lower the energy of the olefin's π* orbital. This makes the olefin a better π-acceptor, thereby strengthening the π-backbonding component of the metal-ligand bond. This, in turn, would lead to a more pronounced lengthening of the C=C bond and a greater reduction in its stretching frequency.

Dewar_Chatt_Duncanson cluster_metal Platinum(II) Orbitals cluster_olefin Olefin (C₂Cl₃H) Orbitals Pt_d_empty Empty d-orbital (e.g., dx²-y²) Pt_d_filled Filled d-orbital (e.g., dyz) Olefin_pi_star Empty π*-orbital Pt_d_filled->Olefin_pi_star π-Backbonding Olefin_pi Filled π-orbital Olefin_pi->Pt_d_empty σ-Donation

Figure 1: Dewar-Chatt-Duncanson bonding model.

Data Presentation: Zeise's Salt as a Model System

In the absence of specific data for 2,2,2-trichloroethylene platinum(II), we present data for Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, as a representative platinum(II)-olefin complex.

Structural Data

X-ray and neutron diffraction studies of Zeise's salt have provided precise measurements of its molecular geometry. The platinum atom adopts a square planar coordination, with the ethylene ligand positioned perpendicular to this plane.[1]

ParameterValue (pm)Reference
Pt-Cl (trans to C₂H₄)234.0[1]
Pt-Cl (cis to C₂H₄)~230.0[1]
C=C137.5[2]
Free C₂H₄ C=C133.0[2]

Table 1: Selected bond lengths for the anion of Zeise's salt, [PtCl₃(C₂H₄)]⁻. The elongation of the C=C bond upon coordination is a key feature.

Spectroscopic Data

Spectroscopic techniques are invaluable for probing the electronic structure and bonding in these complexes. Infrared (IR) spectroscopy is particularly useful for observing the change in the C=C bond strength upon coordination.

VibrationWavenumber (cm⁻¹)Note
Coordinated C=C stretch~1520Lower than free ethylene (~1623 cm⁻¹)
Pt-C₂H₄ stretch~405Represents the metal-ligand bond vibration
Pt-Cl stretch (trans)~290Weaker than the cis Pt-Cl bonds
Pt-Cl stretch (cis)~330-340Stronger due to the trans influence of ethylene

Table 2: Key vibrational frequencies for Zeise's salt. The shift in the C=C stretching frequency is direct evidence of π-backbonding.

Experimental Protocols

The synthesis and characterization of platinum(II)-olefin complexes follow established organometallic chemistry procedures.

Synthesis

A general method for the synthesis of complexes like Zeise's salt involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the desired olefin in a suitable solvent.[1]

  • Preparation of Starting Material: K₂PtCl₄ is dissolved in an aqueous solution, often with a small amount of HCl to prevent the formation of platinum hydroxides.

  • Introduction of Olefin: The olefin (e.g., ethylene gas) is bubbled through the solution. For liquid olefins like trichloroethylene, it would be added directly to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to days. The progress can be monitored by color change.

  • Isolation and Purification: The product, often a crystalline solid, is isolated by filtration. Recrystallization from a suitable solvent system (e.g., dilute HCl) is performed to obtain pure crystals.

Synthesis_Workflow start Start dissolve Dissolve K₂PtCl₄ in aqueous HCl start->dissolve react Introduce Olefin (e.g., C₂Cl₃H) Stir at RT dissolve->react isolate Isolate Product (Filtration) react->isolate purify Recrystallize isolate->purify characterize Characterize (X-ray, IR, NMR, etc.) purify->characterize end End characterize->end

Figure 2: General experimental workflow.
Characterization Techniques

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise bond lengths and angles. Crystals are mounted on a diffractometer, and the diffraction pattern is analyzed to solve and refine the crystal structure.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify key vibrational modes. The position of the C=C stretching vibration provides insight into the extent of π-backbonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are powerful tools for confirming the structure in solution. ¹⁹⁵Pt NMR is particularly sensitive to the coordination environment of the platinum center.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, such as d-d transitions and charge-transfer bands.

Computational Methodologies

Density Functional Theory (DFT) is the most common computational method for investigating the electronic structure and bonding of transition metal complexes.

Typical DFT Protocol
  • Model Building: A molecular model of the complex is constructed.

  • Geometry Optimization: The geometry of the model is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compare with experimental IR data.

  • Electronic Structure Analysis: The molecular orbitals are analyzed to understand the bonding in terms of the Dewar-Chatt-Duncanson model. Techniques like Natural Bond Orbital (NBO) analysis can quantify the σ-donation and π-backbonding contributions.

For platinum complexes, it is crucial to use a computational approach that accounts for relativistic effects. Common choices include:

  • Functionals: Hybrid functionals like PBE0 or B3LYP are often employed.

  • Basis Sets: A double- or triple-zeta quality basis set is typically used for the light atoms (C, H, Cl), while an effective core potential (ECP) and a corresponding basis set are used for the platinum atom to incorporate relativistic effects.

DFT_Workflow start Build Initial Molecular Structure geom_opt Geometry Optimization (DFT: e.g., PBE0/def2-TZVP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum (No imaginary frequencies) freq_calc->verify verify->geom_opt False analysis Electronic Structure Analysis (MOs, NBO, etc.) verify->analysis True end End analysis->end

Figure 3: Typical DFT computational workflow.

Conclusion

While specific experimental data for 2,2,2-trichloroethylene platinum(II) remains elusive, a strong theoretical framework allows for a detailed prediction of its electronic properties. Based on the Dewar-Chatt-Duncanson model, the electron-withdrawing nature of the three chlorine atoms on the ethylene ligand is expected to enhance the π-acceptor character of the olefin. This would result in stronger π-backbonding from the platinum(II) center compared to what is observed in Zeise's salt. Consequently, one would anticipate a longer C=C bond and a lower C=C stretching frequency in the IR spectrum for the trichloroethylene complex.

This guide provides the foundational knowledge and methodologies for researchers interested in this and related platinum(II)-olefin complexes. The clear need for further experimental and computational studies on 2,2,2-trichloroethylene platinum(II) represents an open area for future research, which would provide valuable data to further refine our understanding of bonding and reactivity in this important class of organometallic compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 2,2,2-Trichloroethylene Platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,2,2-Trichloroethylene platinum(II), more commonly known as Zeise's salt, with the chemical formula K[PtCl₃(C₂H₄)]·H₂O. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential applications of this foundational organometallic compound and its derivatives.

Introduction

Discovered in 1827 by William Christopher Zeise, Zeise's salt holds a significant place in the history of chemistry as the first synthesized organometallic compound. It features an ethylene molecule coordinated to a platinum(II) center.[1][2][3] While its primary applications have been in catalysis and materials science, there is emerging interest in its derivatization for potential therapeutic uses.[4][5] Understanding the fundamental solubility and stability characteristics of the parent compound is crucial for the development of more stable and biologically active analogues.

Physicochemical Properties

2,2,2-Trichloroethylene platinum(II) is a yellow, air-stable crystalline solid.[3] It is recognized as a potassium salt hydrate. The platinum atom in the anion adopts a square planar geometry.[6][7][8]

Table 1: Physical and Chemical Properties of 2,2,2-Trichloroethylene Platinum(II) Hydrate

PropertyValueReferences
CAS Number 16405-35-9[3]
Molecular Formula C₂H₆Cl₃KOPt[3]
Molar Mass 386.60 g·mol⁻¹[3]
Appearance Yellow crystals[3]
Melting Point 220 °C (decomposes)[3]
Density 2.88 g/mL at 25 °C
Storage Temperature 2-8°C

Solubility Profile

2,2,2-Trichloroethylene platinum(II) is generally soluble in polar solvents and insoluble in non-polar organic solvents. Quantitative solubility data is not widely available in recent literature, likely due to the compound's instability in solution.

Table 2: Qualitative Solubility of 2,2,2-Trichloroethylene Platinum(II)

SolventSolubilityReferences
Water Soluble[9]
Ethanol Soluble[9]
Methanol Soluble
Acetone Soluble[9]
Dimethyl Sulfoxide (DMSO) Soluble (with decomposition)[1][10]
Ether Insoluble[9]
Hydrocarbons Insoluble[9]

Stability Profile

The stability of 2,2,2-Trichloroethylene platinum(II) is a critical factor limiting its direct application, particularly in biological systems. It is known to be sensitive to its environment, including the solvent, light, and temperature.

Table 3: Stability Characteristics of 2,2,2-Trichloroethylene Platinum(II)

ConditionObservationReferences
Aqueous Solution Unstable; undergoes rapid aquation followed by an internal redox reaction to form acetaldehyde and platinum(0) within minutes.[1][10]
Dimethyl Sulfoxide (DMSO) Unstable; rapid decomposition with the release of ethylene gas and formation of [PtCl₃(DMSO)]⁻.[1][10]
Light Sensitive; should be protected from light during storage and handling.[9]
Hygroscopicity Hygroscopic; should be stored in a desiccator.[9]
Thermal Decomposes at its melting point of 220 °C. Kinetic studies on its thermal dehydration and decomposition have been performed.[3][11]

Biological Activity and Relevance to Drug Development

While 2,2,2-Trichloroethylene platinum(II) itself exhibits no significant cytotoxicity against tumor cells, which is largely attributed to its rapid degradation in cell culture media, its core structure serves as a scaffold for the development of novel platinum-based therapeutic agents.[1][12] By modifying the ethylene ligand, researchers have successfully synthesized more stable derivatives with promising biological activities.

These derivatives have shown:

  • Increased Stability: Replacing the ethylene with larger, functionalized alkenes enhances the stability of the platinum complex in aqueous solutions.[1][10]

  • Cytotoxicity: Certain derivatives exhibit growth-inhibitory effects against cancer cell lines, such as colon (HT-29) and breast (MCF-7) cancer cells.[12][13]

  • Enzyme Inhibition: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory and anti-cancer mechanism.[2][12]

  • Interaction with Biomolecules: The platinum center in these complexes can coordinate with biologically relevant molecules such as amino acids (e.g., alanine) and nucleotides (e.g., 5'-GMP), indicating the potential for interaction with proteins and DNA.[1][4]

Experimental Protocols

Synthesis of 2,2,2-Trichloroethylene Platinum(II) (Zeise's Salt)

A common and efficient method for the synthesis of Zeise's salt involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylene gas.[3][14]

Protocol:

  • Dissolve K₂[PtCl₄] in an appropriate solvent, such as a mixture of water, ethanol, and concentrated hydrochloric acid.

  • Bubble ethylene gas through the solution. The reaction can be accelerated with a catalytic amount of SnCl₂ or by using microwave heating.[14]

  • Upon reaction, the solution will change color, and the product, K[PtCl₃(C₂H₄)]·H₂O, will crystallize out of the solution upon cooling or evaporation of the solvent.

  • Collect the yellow crystals by filtration, wash with a non-polar solvent (e.g., ether), and dry in vacuo.[3]

General Protocol for Assessing Complex Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique to monitor the stability of platinum complexes over time.

Protocol:

  • Sample Preparation: Prepare a stock solution of the platinum complex in a suitable solvent (e.g., a mixture of methanol and water).

  • Incubation: Dilute the stock solution in the desired test medium (e.g., phosphate-buffered saline at a specific pH) and incubate at a controlled temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time intervals, withdraw aliquots of the sample.

  • HPLC Analysis: Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV-Vis detector.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound over time to determine its degradation kinetics. The appearance of new peaks can indicate the formation of degradation products.

General Protocol for Assessing Complex Stability by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹⁵Pt NMR, provides detailed structural information about the complex and its degradation products in solution.

Protocol:

  • Sample Preparation: Dissolve a sample of the platinum complex in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire an initial NMR spectrum to serve as a baseline (t=0).

  • Time-Course Monitoring: Acquire subsequent NMR spectra at regular intervals while maintaining the sample at a constant temperature.

  • Spectral Analysis: Analyze the changes in the chemical shifts and integrals of the peaks corresponding to the parent complex and any new species that appear over time to elucidate the degradation pathway and kinetics.

Visualizations

Logical Workflow: Synthesis and Derivatization for Biological Evaluation

Synthesis_and_Derivatization K2PtCl4 K₂[PtCl₄] Zeises_Salt Zeise's Salt (K[PtCl₃(C₂H₄)]) K2PtCl4->Zeises_Salt Synthesis Ethylene Ethylene (C₂H₄) Ethylene->Zeises_Salt Derivative Stable Derivative (e.g., GW7604-Alk-PtCl₃) Zeises_Salt->Derivative Olefin Exchange Functionalized_Alkene Functionalized Alkene (e.g., GW7604-Alk) Functionalized_Alkene->Derivative Biological_Testing Biological Testing (Cytotoxicity, Enzyme Inhibition) Derivative->Biological_Testing In vitro assays Data_Analysis Data Analysis and Structure-Activity Relationship Biological_Testing->Data_Analysis Results

Caption: Synthesis of Zeise's Salt and its derivatization for biological evaluation.

Decomposition Pathways of Zeise's Salt

Decomposition_Pathways Zeises_Salt Zeise's Salt (K[PtCl₃(C₂H₄)]) Aqueous_Medium Aqueous Medium (e.g., Water, PBS) Zeises_Salt->Aqueous_Medium DMSO_Medium DMSO Zeises_Salt->DMSO_Medium Thermal_Stress Thermal Stress (>220 °C) Zeises_Salt->Thermal_Stress Aquation Aquation Aqueous_Medium->Aquation leads to DMSO_Complex [PtCl₃(DMSO)]⁻ DMSO_Medium->DMSO_Complex forms Ethylene_Gas Ethylene Gas (C₂H₄) DMSO_Medium->Ethylene_Gas releases Decomposition_Products Decomposition Products Thermal_Stress->Decomposition_Products results in Redox_Reaction Internal Redox Reaction Aquation->Redox_Reaction followed by Acetaldehyde Acetaldehyde Redox_Reaction->Acetaldehyde Platinum_0 Platinum(0) Redox_Reaction->Platinum_0

Caption: Decomposition pathways of Zeise's Salt in different media.

Conclusion

2,2,2-Trichloroethylene platinum(II), or Zeise's salt, is a compound of immense historical and chemical importance. While its inherent instability in solution, particularly in aqueous media, precludes its direct use in many applications, including drug development, it remains a valuable starting material and a model for understanding platinum-alkene interactions. The knowledge of its solubility and stability characteristics is fundamental for the rational design of more robust and biologically active platinum(II) complexes. Future research in this area will likely continue to focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications.

References

Spectroscopic Analysis of 2,2,2-Trichloroethylene Platinum(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,2,2-Trichloroethylene platinum(II), a coordination complex of significant interest in organometallic chemistry and potentially in drug development. This document details the experimental protocols for its synthesis and characterization by various spectroscopic techniques, presents expected quantitative data in structured tables, and visualizes key experimental workflows and bonding models using Graphviz diagrams.

Introduction

2,2,2-Trichloroethylene platinum(II), systematically named potassium trichloro(η²-trichloroethene)platinate(II), is a platinum(II) olefin complex analogous to the historically significant Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O[1]. In this complex, the trichloroethylene molecule coordinates to the platinum(II) center through its carbon-carbon double bond. The stability and reactivity of such complexes are governed by the Dewar-Chatt-Duncanson model, which describes the synergistic σ-donation from the olefin's π-orbital to a vacant d-orbital on the metal and π-back-donation from a filled metal d-orbital to the olefin's π* antibonding orbital.

The spectroscopic characterization of this compound is crucial for confirming its synthesis, understanding its electronic structure, and elucidating its bonding characteristics. This guide covers the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Experimental Protocols

Synthesis of Potassium Trichloro(2,2,2-trichloroethylene)platinate(II)

A general method for the synthesis of Zeise's salt analogues can be adapted for the preparation of the title compound[2].

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 2,2,2-Trichloroethylene (C₂HCl₃)

  • Ethanol, anhydrous

  • Hydrochloric acid, concentrated

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of potassium tetrachloroplatinate(II) in a minimal amount of deionized water.

  • Add a solution of concentrated hydrochloric acid in ethanol.

  • To this solution, add a slight excess of 2,2,2-trichloroethylene.

  • Stir the reaction mixture at room temperature for several days or gently heat to accelerate the reaction, monitoring the color change.

  • Reduce the volume of the solvent under vacuum to induce crystallization.

  • Collect the resulting crystals by filtration, wash with a small amount of cold ethanol and then diethyl ether.

  • Dry the product in a desiccator. The product should be stored protected from light and moisture[2].

G K2PtCl4 K₂[PtCl₄] in H₂O/HCl/Ethanol Reaction Stirring/Heating K2PtCl4->Reaction TCE 2,2,2-Trichloroethylene TCE->Reaction Crystallization Volume Reduction & Crystallization Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Product K[PtCl₃(C₂HCl₃)] Filtration->Product

Figure 1: Synthetic workflow for potassium trichloro(2,2,2-trichloroethylene)platinate(II).
Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of the synthesized complex.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Experiments:

    • ¹H NMR: To observe the chemical shift of the vinylic proton of the coordinated trichloroethylene.

    • ¹³C NMR: To determine the chemical shifts of the olefinic carbons and observe the effect of coordination.

    • ¹⁹⁵Pt NMR: To directly probe the platinum nucleus, which is highly sensitive to its chemical environment[3].

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the complex or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹. Of particular interest are the C=C stretching vibration of the coordinated trichloroethylene and the Pt-Cl and Pt-C stretching vibrations, which typically appear in the far-IR region.

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water, ethanol, or dichloromethane) in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Analysis: Record the absorption spectrum over a range of approximately 200-800 nm.

2.2.4. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the complex in a suitable solvent for the ionization technique.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for such complexes.

  • Analysis: Obtain the mass spectrum to confirm the molecular weight of the complex anion. The characteristic isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.) should be observed[2].

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized K[PtCl₃(C₂HCl₃)] NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure Bonding Bonding Analysis NMR->Bonding IR->Structure IR->Bonding UVVis->Structure MS->Structure

Figure 2: Logical workflow for the spectroscopic analysis of 2,2,2-Trichloroethylene platinum(II).

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for 2,2,2-trichloroethylene and its platinum(II) complex.

NMR Spectroscopy Data
NucleusFree Trichloroethylene (Expected)Coordinated Trichloroethylene (Expected)Information Gained
¹H ~6.3-6.5 ppm (singlet)[4]Downfield shift (coord. shift)Confirmation of coordination, change in electronic environment of the proton.
¹³C ~120-130 ppmSignificant upfield shiftConfirmation of π-coordination, estimation of the extent of back-bonding.
¹⁹⁵Pt N/AWide range, sensitive to ligandsConfirmation of Pt(II) oxidation state, information on the coordination sphere.
IR Spectroscopy Data
Vibrational ModeFree Trichloroethylene (cm⁻¹)Coordinated Trichloroethylene (Expected, cm⁻¹)Information Gained
ν(C=C) ~15901450 - 1550 (weakened and lowered frequency)Confirmation of C=C bond coordination and weakening due to back-donation into π* orbitals.
ν(Pt-Cl) N/A300 - 360Information on the cis/trans geometry of related complexes[5].
ν(Pt-C) N/A400 - 500Direct evidence of the platinum-olefin bond.
UV-Vis Spectroscopy Data
Transition TypeExpected Wavelength Range (nm)Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Ligand-Centered (π → π)200 - 300High (>10,000)Transitions within the trichloroethylene ligand.
Metal-to-Ligand Charge Transfer (MLCT) 300 - 450Moderate (1,000 - 10,000)d(Pt) → π(C₂HCl₃) transitions[5].
d-d Transitions 400 - 600Low (<1,000)Laporte-forbidden transitions between platinum d-orbitals.
Mass Spectrometry Data
IonExpected m/zKey FeatureInformation Gained
[PtCl₃(C₂HCl₃)]⁻ ~435 (for ¹⁹⁵Pt, ³⁵Cl)Characteristic platinum isotopic patternConfirmation of the molecular formula and mass of the complex anion.

Bonding and Molecular Structure

The bonding in 2,2,2-Trichloroethylene platinum(II) is best described by the Dewar-Chatt-Duncanson model. This involves a synergistic interaction where the filled π-orbital of the trichloroethylene donates electron density to a vacant d-orbital of the platinum(II) center (σ-donation), and simultaneously, a filled d-orbital of the platinum back-donates electron density into the empty π* antibonding orbital of the trichloroethylene (π-back-donation). This back-donation is responsible for the observed decrease in the C=C stretching frequency in the IR spectrum and the upfield shift of the carbon signals in the ¹³C NMR spectrum.

G cluster_Pt Platinum(II) cluster_TCE Trichloroethylene Pt Pt(II) d_filled Filled d-orbital pi_star_orbital π*-orbital (LUMO) d_filled->pi_star_orbital π-back-donation d_vacant Vacant d-orbital TCE C₂HCl₃ pi_orbital π-orbital (HOMO) pi_orbital->d_vacant σ-donation

Figure 3: The Dewar-Chatt-Duncanson model for platinum-olefin bonding.

Conclusion

The spectroscopic analysis of 2,2,2-Trichloroethylene platinum(II) provides a comprehensive picture of its structure and bonding. Through a combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confirm the successful synthesis of the complex and gain valuable insights into the nature of the platinum-olefin interaction. The methodologies and expected data presented in this guide serve as a valuable resource for scientists working with this and related platinum(II) complexes.

References

Initial Reactivity Studies of 2,2,2-Trichloroethylene with Platinum(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial reactivity studies involving 2,2,2-trichloroethylene (TCE) and platinum(II) complexes. The content is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on the fundamental coordination chemistry, experimental methodologies, and catalytic applications of these interactions.

Introduction to Platinum(II)-Alkene Complexes

Platinum(II) complexes are of significant interest in organometallic chemistry and catalysis due to their versatile reactivity. A cornerstone of this field is the ability of Pt(II) to form stable complexes with olefins. The first of such compounds to be synthesized and characterized was Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, which features an ethylene molecule coordinated to a platinum center.[1] The bonding in these complexes is described by the Dewar-Chatt-Duncanson model, which involves a synergic process of electron donation from the filled π-orbital of the alkene to an empty d-orbital of the platinum, and back-donation of electrons from a filled d-orbital of the metal into the empty π*-antibonding orbital of the alkene.[2] This interaction leads to a decrease in the bond order of the alkene's C=C bond and a rehybridization of the carbon atoms from sp² towards sp³.[2]

The reactivity of platinum(II) with substituted alkenes, such as 2,2,2-trichloroethylene, is of particular interest for applications in catalysis, including hydrogenation and hydrodechlorination, which are crucial for the remediation of halogenated organic pollutants.[3][4] The electron-withdrawing chloro-substituents on TCE are expected to influence its coordination and subsequent reactivity with platinum(II) centers.

Synthesis of Platinum(II) Precursors

The study of Pt(II) reactivity often begins with well-defined precursor complexes. The most common starting material for the synthesis of platinum-olefin complexes is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[5][6] This salt is a versatile precursor for a wide range of platinum(II) compounds through ligand substitution reactions.[7][8]

Experimental Protocol: Synthesis of Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O)

A common analogue and precursor for studying platinum-alkene interactions is Zeise's Salt. Its synthesis provides a foundational experimental workflow.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Tin(II) chloride (SnCl₂) (as catalyst)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Ethylene gas

Procedure:

  • A solution of K₂[PtCl₄] is prepared in aqueous hydrochloric acid.

  • A catalytic amount of SnCl₂ is added to the solution.[1][2]

  • Ethylene gas is bubbled through the solution under vigorous stirring. The reaction can also be carried out in a sealed vessel under an ethylene atmosphere.[1]

  • The reaction mixture is typically stirred for several hours to allow for the formation of the platinum-ethylene complex.

  • The resulting yellow precipitate of K[PtCl₃(C₂H₄)]·H₂O is collected by filtration.

  • The product is washed with small portions of cold ethanol and diethyl ether to remove any unreacted starting materials and byproducts.

  • The final product is dried in vacuo.[1]

A more rapid synthesis can be achieved using microwave heating of K₂[PtCl₄] and ethene in a water:ethanol:concentrated HCl mixture.[9]

Reactivity of Platinum(II) with 2,2,2-Trichloroethylene

While stable, isolable complexes of Pt(II) with 2,2,2-trichloroethylene are not as extensively documented as those with ethylene, the principles of coordination chemistry suggest that TCE can act as a ligand to a Pt(II) center. The initial interaction would involve the η²-coordination of the C=C double bond to the platinum atom. However, the primary focus of research in this area has been on the catalytic transformation of TCE mediated by platinum.

Catalytic Hydrodechlorination of Trichloroethylene

A significant area of study is the use of platinum catalysts for the hydrodechlorination of TCE, a process for the detoxification of this environmental pollutant. In these systems, a platinum catalyst, often supported on materials like titania (TiO₂) or activated carbon, facilitates the reaction of TCE with a hydrogen source, such as hydrazine or H₂ gas.[4][10][11]

Reaction: C₂HCl₃ + H₂ → C₂H₂Cl₂ + HCl (and subsequent products)

A kinetic study of the hydrodechlorination of TCE in water using a platinum-on-titania (Pt-TiO₂) catalyst and hydrazine as the reducing agent has been reported.[4] The study determined the pseudo-first-order rate constant for the overall hydrodechlorination of TCE.[4]

Experimental Protocol: Catalytic Hydrodechlorination of TCE

Materials:

  • Trichloroethylene (TCE) solution in water (e.g., 100 mg L⁻¹)

  • Platinum on titania (Pt-TiO₂) catalyst

  • Hydrazine solution

  • Inert gas (e.g., Nitrogen)

  • Column reactor

Procedure:

  • The Pt-TiO₂ catalyst is packed into a column reactor.

  • The aqueous solution of TCE and hydrazine is prepared.

  • The solution is pumped through the catalyst bed at a controlled flow rate.

  • The reaction is carried out at a specific temperature and pH.

  • Effluent samples are collected at various time points to determine the concentration of TCE and its degradation products, typically using gas chromatography.

  • The influence of experimental parameters such as flow rate, temperature, and pH on the conversion of TCE is investigated to determine the reaction kinetics.[4]

Quantitative Data

The following table summarizes kinetic data from a study on the hydrodechlorination of trichloroethylene using a platinum catalyst.

ParameterValueConditionsReference
Pseudo-first-order rate constant (k) 1 x 10⁻³ to 1 x 10⁻² s⁻¹Temperature: 283 to 328 K[4]
Activation Energy (Ea) ~34 kJ/mol-[4]
Effect of pH TCE conversion increases with increasing pHCorrelates with the presence of un-ionized hydrazine[4]

Visualizations

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the reactivity of platinum(II) with alkenes.

Dewar_Chatt_Duncanson Pt Pt(II) center (d-orbitals) Alkene_pi_star Alkene (π*-antibonding orbital) Pt->Alkene_pi_star π-back-donation (Metal to Alkene) Alkene_pi Alkene (π-orbital) Alkene_pi->Pt σ-donation (Alkene to Metal)

Caption: Dewar-Chatt-Duncanson model of Pt(II)-alkene bonding.

Zeise_Salt_Synthesis K2PtCl4 K₂[PtCl₄] in aqueous HCl Reaction Reaction Mixture K2PtCl4->Reaction Ethylene Ethylene (C₂H₄) gas Ethylene->Reaction SnCl2 SnCl₂ (catalyst) SnCl2->Reaction Filtration Filtration & Washing Reaction->Filtration Product K[PtCl₃(C₂H₄)]·H₂O (Zeise's Salt) Filtration->Product

Caption: Experimental workflow for the synthesis of Zeise's Salt.

Catalytic_Hydrodechlorination_Workflow Start Prepare aqueous solution of TCE and Hydrazine Reactor Pump solution through packed bed reactor with Pt-TiO₂ catalyst Start->Reactor Sampling Collect effluent samples at various time intervals Reactor->Sampling Analysis Analyze samples by Gas Chromatography (GC) Sampling->Analysis Data Determine TCE conversion and reaction kinetics Analysis->Data

Caption: Workflow for catalytic hydrodechlorination of TCE.

Conclusion

The initial reactivity of 2,2,2-trichloroethylene with platinum(II) is primarily explored through the lens of catalytic transformations rather than the isolation of stable coordination complexes. The foundational principles of Pt(II)-alkene bonding, well-established with complexes like Zeise's salt, provide the theoretical framework for understanding these interactions. Experimental studies have demonstrated the efficacy of platinum-based catalysts in the hydrodechlorination of TCE, a process of significant environmental relevance. Future research may focus on elucidating the precise mechanisms of these catalytic cycles and developing more efficient and robust catalytic systems. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the study of organometallic chemistry and environmental catalysis.

References

In-Depth Technical Guide: Theoretical Calculations on the 2,2,2-Trichloroethylene Platinum(II) Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Platinum(II)-Alkene Complexes

Platinum(II) complexes containing alkene ligands, famously represented by Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, are of significant historical and practical importance in organometallic chemistry. The bonding in these complexes is described by the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of σ-donation from the alkene's π-orbital to a vacant d-orbital on the platinum and π-back-donation from a filled platinum d-orbital to the alkene's π* antibonding orbital. The nature and strength of this bonding are sensitive to the substituents on the alkene, with electron-withdrawing groups, such as the chlorine atoms in 2,2,2-trichloroethylene, expected to significantly influence the geometry and stability of the complex.

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of these complexes. Accurate computational models can predict key parameters such as bond lengths, bond angles, vibrational frequencies, and binding energies, providing insights that complement experimental data and guide the design of new catalysts and therapeutic agents.

Recommended Computational Methodology

For researchers undertaking theoretical calculations on 2,2,2-trichloroethylene platinum(II) structures, a systematic approach is crucial for obtaining reliable and comparable results. Based on a comprehensive evaluation of various DFT methods for platinum-containing complexes, the following protocol is recommended as a starting point for high-accuracy geometry optimizations.

Experimental Protocols: Computational Details

A robust and validated computational methodology for studying platinum(II) complexes involves the following:

  • Density Functional Theory (DFT) Functional: The PBE0 hybrid functional is recommended. This functional has demonstrated superior performance in reproducing the experimental geometries of a diverse set of platinum complexes.

  • Basis Set: For the platinum atom, a relativistic pseudopotential such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) should be employed to account for relativistic effects. For all other atoms (C, H, Cl), the def2-TZVP (def2-Triple Zeta Valence with Polarization) basis set is recommended for a balanced description of the electronic structure.

  • Relativistic Approximation: The Zero-Order Regular Approximation (ZORA) is advised to accurately capture the scalar relativistic effects inherent to heavy elements like platinum.

  • Solvation Model: To simulate a solution-phase environment, an implicit solvation model such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) should be included.

  • Dispersion Correction: The inclusion of an empirical dispersion correction, such as Grimme's D3 or D4, is crucial to accurately model the non-covalent interactions that can influence the structure and stability of the complex.

  • Software: All calculations can be performed using a major quantum chemistry software package such as Gaussian, ORCA, or ADF.

The following diagram illustrates the recommended computational workflow for the geometry optimization and property calculation of a 2,2,2-trichloroethylene platinum(II) complex.

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis start Define Initial Structure [PtCl3(C2HCl3)]- method Select Computational Method PBE0/def2-TZVP/LANL2DZ ZORA, CPCM, D3 start->method Define parameters opt Geometry Optimization method->opt Run calculation freq Frequency Calculation opt->freq Verify minimum bind Binding Energy Calculation opt->bind struct Optimized Geometry (Bond Lengths, Angles) freq->struct vib Vibrational Frequencies freq->vib

Figure 1: Computational workflow for theoretical calculations.

Data Presentation: Comparative Structural Parameters

While specific calculated data for the 2,2,2-trichloroethylene platinum(II) complex is not available in the literature, the following tables present experimental data for related platinum(II)-olefin complexes. These values can serve as a benchmark for future theoretical studies. The data is compiled from a review of platinum organometallic compounds.

Table 1: Platinum-Ligand Bond Lengths in Selected Platinum(II)-Olefin Complexes

ComplexPt-C (Å) (average)Pt-Cl (trans to C=C) (Å)Pt-Cl (cis to C=C) (Å)C=C (Å)Reference
K[PtCl₃(C₂H₄)]·H₂O (Zeise's Salt)2.132.3402.302, 2.3031.37[1]
cis-[PtCl₂((CH₂=CH-CH(CH₃))₂O)]2.16-2.311.42[1]
Hypothetical [PtCl₃(C₂HCl₃)]⁻TBDTBDTBDTBD

TBD: To Be Determined by theoretical calculation.

Experimental Protocols: Synthesis and Characterization

The synthesis of platinum(II)-alkene complexes typically involves the reaction of a Pt(II) precursor, such as K₂PtCl₄, with the desired alkene. The following is a general procedure adapted from the synthesis of related complexes.

General Synthesis of a Platinum(II)-Alkene Complex

  • Precursor Solution: A solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) is prepared in an appropriate solvent, often a mixture of water and ethanol.

  • Ligand Addition: The alkene, in this case, 2,2,2-trichloroethylene, is added to the stirred solution of the platinum precursor. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change in the solution.

  • Isolation: Upon completion of the reaction, the product may precipitate from the solution. The solid is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the complex or by vapor diffusion of a non-solvent into a solution of the complex.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are powerful tools for characterizing the structure of the complex in solution.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the complex, including the C=C stretching frequency, which is sensitive to the strength of the platinum-alkene bond.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of the complex, including precise bond lengths and angles.

The logical relationship between synthesis, characterization, and theoretical validation is depicted in the following diagram.

Logical_Relationship cluster_exp Experimental cluster_theo Theoretical cluster_val Validation & Insight synthesis Synthesis characterization Characterization (NMR, IR, X-ray) synthesis->characterization comparison Comparison of Experimental and Theoretical Data characterization->comparison dft DFT Calculations dft->comparison insight Structural & Electronic Insights comparison->insight

Figure 2: Interplay between experimental and theoretical approaches.

Conclusion and Future Directions

While a detailed theoretical analysis of the 2,2,2-trichloroethylene platinum(II) structure is yet to be published, this guide provides a comprehensive framework for researchers to conduct such investigations. The recommended DFT methodology, coupled with the comparative data from related complexes, offers a solid foundation for predicting the geometric and electronic properties of this target molecule.

Future work should focus on performing high-level DFT calculations as outlined in this guide to determine the optimized geometry, vibrational frequencies, and binding energy of the 2,2,2-trichloroethylene platinum(II) complex. The results of these calculations will provide valuable insights into the influence of the electron-withdrawing chloro substituents on the platinum-alkene bond and the overall stability of the complex. This knowledge can contribute to the rational design of new platinum-based catalysts and therapeutics with tailored properties.

References

A Technical Guide to the Discovery and History of Platinum-Olefin Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the pivotal discovery, structural elucidation, and bonding theory of platinum-olefin complexes, a cornerstone of modern organometallic chemistry.

The Dawn of Organometallic Chemistry: Discovery of Zeise's Salt

The field of organometallic chemistry began with the synthesis of the first platinum-olefin complex. In the mid-1820s, William Christopher Zeise, a Danish chemist at the University of Copenhagen, was investigating the reaction of platinum(IV) chloride with boiling ethanol.[1][2] In 1827, he reported the formation of yellow, crystalline precipitates, which he named "sal kalico-platinicus inflammabilis" (inflammable potassium-platinum salt).[3] Following extensive analysis, Zeise correctly proposed in 1830 that the compound contained an ethylene (C₂H₄) fragment bonded to platinum.[1][4]

This assertion was met with considerable skepticism from the scientific community, most notably from the influential chemist Justus von Liebig. The controversy persisted for decades until Zeise's findings were decisively vindicated in 1868 when Karl Birnbaum successfully synthesized the same salt by directly reacting ethylene with platinum(II) chloride, confirming the presence of the olefin ligand.[1][5] This discovery of what is now universally known as Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, is recognized as the birth of organometallic chemistry.[2][4][6]

The Great Structural Debate and the Dewar-Chatt-Duncanson Model

While its composition was confirmed, the exact structure of Zeise's salt remained a puzzle for over a century.[3] It was not until the development of X-ray diffraction techniques in the 20th century that the molecular geometry was finally revealed.[1] These studies showed that the ethylene molecule is bound "side-on" to the platinum atom, with the C=C bond axis oriented perpendicular to the square plane formed by the platinum and the three chloride ligands.[1][4]

The nature of this unique metal-olefin bond was explained in the early 1950s by the Dewar-Chatt-Duncanson model.[3][7][8] This model proposes a synergistic combination of two main components:

  • σ-Donation: The filled π-bonding orbital of the ethylene molecule donates electron density to a vacant d-orbital on the platinum atom.[6][7][8]

  • π-Backbonding: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the ethylene molecule.[6][7][8]

These interactions weaken the carbon-carbon double bond, leading to a measurable elongation of the C-C bond distance and a rehybridization of the carbon atoms from sp² toward sp³.[6][7][8] This rehybridization is evidenced by the bending of the hydrogen atoms on the ethylene away from the platinum center.[7][8]

Dewar_Chatt_Duncanson cluster_metal Platinum Atom cluster_olefin Ethylene Ligand Pt_d_empty Vacant d-orbital Pt_d_filled Filled d-orbital Olefin_pi_star Empty π*-antibonding orbital Pt_d_filled->Olefin_pi_star π-Backbonding (Metal to Ligand) Olefin_pi Filled π-orbital Olefin_pi->Pt_d_empty σ-Donation (Ligand to Metal)

Figure 1: The Dewar-Chatt-Duncanson model of platinum-olefin bonding.

Experimental Protocols

Synthesis of Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O)

The modern synthesis of Zeise's salt is a significant improvement upon Zeise's original method involving ethanol. The following protocol, which utilizes ethylene gas directly, is more efficient and is the commonly accepted laboratory procedure.[4] A catalytic amount of tin(II) chloride is often used to facilitate the reaction.[1][4]

Reactants:

  • Potassium tetrachloroplatinate(II), K₂[PtCl₄]

  • Ethylene gas, C₂H₄

  • Deionized water

  • (Optional) Tin(II) chloride, SnCl₂ (catalytic amount)

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of warm deionized water in a suitable reaction flask equipped with a gas inlet.

  • If using a catalyst, add a small amount of SnCl₂ to the solution.

  • Slowly bubble ethylene gas through the stirred solution.

  • Maintain the reaction temperature between 50-60 °C.[9]

  • Continue bubbling ethylene through the solution for several hours. The solution will gradually change color, and a yellow precipitate will form.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the precipitate with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any soluble impurities.[9]

  • Dry the product in a desiccator under vacuum to yield pure K[PtCl₃(C₂H₄)]·H₂O.

Synthesis_Workflow start Start: K₂[PtCl₄] Solution reactants Bubble C₂H₄ Gas (50-60°C, optional SnCl₂ catalyst) start->reactants reaction Reaction & Precipitation reactants->reaction cool Cool in Ice Bath reaction->cool filter Vacuum Filtration cool->filter wash Wash with Cold H₂O & EtOH filter->wash dry Dry Under Vacuum wash->dry end Product: Zeise's Salt Crystals dry->end History_Timeline y1827 1827-1830 Zeise synthesizes the first platinum-olefin complex. y1830s Mid-19th Century Composition proposed by Zeise; met with skepticism (Liebig). y1827->y1830s Discovery & Controversy y1868 1868 Birnbaum confirms ethylene's presence, vindicating Zeise. y1830s->y1868 Experimental Confirmation y1900s Late 19th - Early 20th Century Molecular structure remains a major unsolved problem. y1868->y1900s Persistent Uncertainty y1950s_xray Mid-20th Century X-ray crystallography reveals the 'side-on' coordination of ethylene. y1900s->y1950s_xray Technological Advance y1950s_model 1951-1953 Dewar, Chatt, and Duncanson propose the bonding model. y1950s_xray->y1950s_model Theoretical Explanation

References

Methodological & Application

Unraveling the Catalytic Potential of Zeise's Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The organometallic complex Potassium trichloro(ethylene)platinate(II), historically known as Zeise's salt, represents a cornerstone in the development of organometallic chemistry. While the user's initial query specified "2,2,2-Trichloroethylene platinum(II)," extensive research indicates this is a likely misnomer for the well-established and catalytically relevant ethylene-ligated platinum(II) complex. This document provides detailed application notes and protocols for the use of Zeise's salt and its derivatives in organometallic catalysis, focusing on their role in fundamental transformations relevant to organic synthesis and drug development.

Application Notes

Zeise's salt, with its unique platinum-ethylene bond, serves as a versatile precursor and catalyst in a variety of organic transformations. The reactivity of the coordinated ethylene ligand towards nucleophilic attack is a key feature, making it a valuable tool for carbon-carbon and carbon-heteroatom bond formation.

Key Catalytic Applications:

  • Hydrosilylation of Alkenes and Alkynes: Platinum complexes are renowned for their efficiency in catalyzing the addition of Si-H bonds across double and triple bonds. While more reactive platinum(0) catalysts are often employed, Zeise's salt can act as a stable precatalyst that is reduced in situ to the active catalytic species. This approach can offer advantages in terms of catalyst stability and handling.

  • Hydrofunctionalization Reactions: The electrophilic nature of the platinum(II) center in Zeise's salt can activate the ethylene ligand for attack by nucleophiles. This principle extends to the activation of other alkenes and alkynes, facilitating hydroamination, hydroalkoxylation, and hydroarylation reactions. These transformations are of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates.

  • Precursor for Other Platinum Catalysts: Zeise's salt is an excellent starting material for the synthesis of other platinum(II) and platinum(0) complexes with tailored ligand spheres. The labile ethylene ligand can be readily displaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or other olefins, allowing for the generation of a wide array of catalysts with tunable steric and electronic properties.

  • Model System for Mechanistic Studies: The historical significance and relatively simple structure of Zeise's salt make it an ideal model system for studying the fundamental principles of olefin coordination, activation, and catalytic turnover at a metal center. Insights gained from studying Zeise's salt have been instrumental in understanding more complex catalytic systems, including the commercially important Wacker process for the oxidation of ethylene to acetaldehyde.

Data Presentation

While specific quantitative data for catalytic reactions using Zeise's salt as the primary catalyst are not extensively tabulated in the literature, the following table summarizes the typical reaction conditions and outcomes for the synthesis of Zeise's salt derivatives, which is a common application demonstrating its reactivity.

Ligand (Alkene)SolventTemperature (°C)Time (h)Yield (%)Reference
PropeneEthanol483Good[1]
ButeneEthanol483Good[1]
PenteneEthanol483Good[1]
HexeneEthanol483Good[1]

Experimental Protocols

Protocol 1: General Synthesis of Zeise's Salt (Potassium trichloro(ethylene)platinate(II) hydrate)

This protocol describes a common laboratory synthesis of Zeise's salt.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ethylene gas

  • Tin(II) chloride (SnCl₂) (catalytic amount)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of warm, dilute hydrochloric acid.

  • Add a catalytic amount of SnCl₂ to the solution.

  • Bubble ethylene gas through the solution at a steady rate at room temperature.

  • Continue bubbling ethylene for several hours until the color of the solution changes from red-brown to yellow.

  • Slowly cool the reaction mixture in an ice bath to precipitate the yellow crystals of Zeise's salt.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and then diethyl ether.

  • Dry the product in a desiccator.

Safety Precautions: Platinum compounds are sensitizers and can cause allergic reactions. Handle with appropriate personal protective equipment (gloves, safety glasses). Ethylene is a flammable gas; ensure the reaction is carried out in a well-ventilated fume hood away from ignition sources.

Protocol 2: General Procedure for the Synthesis of Zeise's Salt Derivatives

This protocol is adapted from the synthesis of acetylsalicylic acid-bearing derivatives of Zeise's salt and can be generalized for the exchange of the ethylene ligand with other functionalized alkenes.[1]

Materials:

  • Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O)

  • Functionalized alkene ligand (1.2 equivalents)

  • Anhydrous ethanol (degassed)

  • Argon or nitrogen atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1.0 equivalent of Zeise's salt in anhydrous, degassed ethanol.

  • In a separate flask, dissolve 1.2 equivalents of the desired functionalized alkene ligand in a minimal amount of anhydrous, degassed ethanol.

  • Add the ligand solution dropwise to the solution of Zeise's salt at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 48 °C) and stir for a set period (e.g., 3 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Note: The optimal temperature, reaction time, and purification method will depend on the specific alkene ligand used. The resulting organometallic compounds may be hygroscopic and sensitive to light, requiring storage in a desiccator with protection from light.[1]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the catalytic use of Zeise's salt.

Synthesis_of_Zeises_Salt K2PtCl4 K₂[PtCl₄] Zeise Zeise's Salt K[PtCl₃(C₂H₄)]·H₂O K2PtCl4->Zeise Reaction in aq. HCl Ethylene Ethylene (C₂H₄) Ethylene->Zeise SnCl2 SnCl₂ (cat.) SnCl2->Zeise

Caption: Synthetic pathway for Zeise's Salt.

Ligand_Exchange Zeise Zeise's Salt [PtCl₃(C₂H₄)]⁻ NewComplex New Platinum Complex [PtCl₃(L)]⁻ Zeise->NewComplex Ligand Substitution L New Ligand (L) (e.g., Phosphine, Alkene) L->NewComplex Ethylene_out Ethylene (C₂H₄) NewComplex->Ethylene_out

Caption: Ligand exchange reaction from Zeise's Salt.

Catalytic_Cycle_Concept Precatalyst Pt(II) Precatalyst (e.g., Zeise's Salt) Active_Catalyst Active Pt(0) or Pt(II) Species Precatalyst->Active_Catalyst Activation (e.g., Reduction) Substrate_Coordination Substrate Coordination (e.g., Alkene, Silane) Active_Catalyst->Substrate_Coordination Substrates In Key_Step Key Catalytic Step (e.g., Migratory Insertion, Nucleophilic Attack) Substrate_Coordination->Key_Step Product_Release Product Release Key_Step->Product_Release Product_Release->Active_Catalyst Product Out

Caption: Conceptual catalytic cycle involving a platinum precatalyst.

References

catalytic applications of 2,2,2-Trichloroethylene platinum(II) in hydrosilylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Platinum(II)-Catalyzed Hydrosilylation

Topic: Catalytic Applications of Platinum(II)-Olefin Complexes in Hydrosilylation

Reference Catalyst: Potassium Trichloro(ethylene)platinate(II) Hydrate (Zeise's Salt) as a representative Pt(II)-olefin complex. The synonym "2,2,2-Trichloroethylene platinum(II)" likely refers to this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and advanced materials. Platinum complexes are the most effective and widely used catalysts for this transformation. This document provides detailed application notes and protocols for the use of Platinum(II) complexes, particularly Pt(II)-olefin complexes like the historically significant Zeise's Salt, in catalytic hydrosilylation. While specific literature on the use of Zeise's Salt in hydrosilylation is not abundant, its nature as a Pt(II)-olefin complex makes it a relevant precatalyst, and the principles and protocols outlined herein are applicable to its use and that of other related Pt(II) precursors.

Catalytic Mechanism: The Chalk-Harrod and Modified Chalk-Harrod Pathways

The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1][2][3] A subsequent modification, the modified Chalk-Harrod mechanism, accounts for the formation of vinylsilane byproducts.[3][4]

The Chalk-Harrod mechanism involves the following key steps[1][2][3]:

  • Oxidative Addition: The Si-H bond of the hydrosilane oxidatively adds to the platinum(0) active species.

  • Olefin Coordination: The alkene coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the Pt-H bond.

  • Reductive Elimination: The resulting alkylsilylplatinum complex undergoes reductive elimination to form the alkylsilane product and regenerate the platinum(0) catalyst.

The Modified Chalk-Harrod mechanism proposes an alternative pathway where the alkene inserts into the Pt-Si bond, which can lead to the formation of vinylsilanes.[3][4]

Data Presentation: Performance of Platinum(II) Catalysts in Hydrosilylation

The following tables summarize quantitative data from various studies on platinum-catalyzed hydrosilylation, showcasing the versatility and efficiency of these catalytic systems.

Table 1: Hydrosilylation of Alkenes with Various Silanes Catalyzed by Platinum Complexes

AlkeneSilaneCatalystCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
1-OcteneTriethoxysilaneKarstedt's Catalyst0.001RT0.5>95[5]
1-HexeneDimethylphenylsilaneLinear G0A/Pt-501 (4th use)~98[6]
Styrene1,1,3,3-TetramethyldisiloxaneSpeier's Catalyst-502~80[6]
1-OcteneHeptamethyltrisiloxanePt-GNP0.00125400.5100[7]
TrimethylvinylsilaneHexamethylsiloxymethylsilane[Pt(sal)(ppy)]0.25RT<1>95[8][9]

Table 2: Hydrosilylation of Alkynes with Various Silanes Catalyzed by Platinum Complexes

AlkyneSilaneCatalystCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Regioselectivity (β(E):α)Reference
PhenylacetyleneTriethylsilanePt(0)/phosphine-RT19598:2[10]
1-OctyneTriethylsilane[(C4Et4)PtCl2]1RT199-[2]
DiphenylacetyleneTriethylsilanePt catalyst-----[2]
Terminal AlkynesTriethoxysilaneKarstedt's Catalyst-RT-high(E)-alkenylsilanes[5][11]
PhenylacetyleneTriethylsilaneSC-Pt-NS---high-[12]

Experimental Protocols

The following are representative protocols for conducting hydrosilylation reactions using a Pt(II) precatalyst.

Protocol 1: General Procedure for the Hydrosilylation of an Alkene with a Hydrosilane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethoxysilane)

  • Platinum(II) precatalyst (e.g., Zeise's Salt, K[PtCl3(C2H4)]·H2O)

  • Anhydrous, inert solvent (e.g., toluene or dichloromethane), optional

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

Procedure:

  • Catalyst Preparation (if preparing in situ):

    • In a dry Schlenk flask under an inert atmosphere, dissolve the Pt(II) precatalyst in the chosen anhydrous solvent. The concentration is typically low, in the range of 10-100 ppm of platinum relative to the alkene.[13]

  • Reaction Setup:

    • To the stirred solution of the catalyst, add the alkene.

    • Slowly add the hydrosilane to the reaction mixture. A slight excess of the silane (e.g., 1.1 equivalents) is often used.

    • The reaction can often be performed neat (solvent-free), especially in industrial applications.[7]

  • Reaction Monitoring:

    • The reaction progress can be monitored by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H bond.

    • Reactions are often exothermic and may proceed at room temperature. Gentle heating may be required to initiate or accelerate the reaction.[14]

  • Work-up and Purification:

    • Once the reaction is complete, the catalyst can sometimes be removed by filtration through a short plug of silica gel or activated carbon.

    • The solvent (if used) is removed under reduced pressure.

    • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: High-Throughput Screening of Hydrosilylation Catalysts

This protocol outlines a workflow for screening multiple Pt(II) precatalysts for a specific hydrosilylation reaction.

Equipment:

  • Parallel synthesis reactor or multi-well plate

  • Automated liquid handler (optional)

  • GC-MS or LC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of the alkene, hydrosilane, and each Pt(II) precatalyst in an appropriate anhydrous solvent.

  • Reaction Array Setup:

    • In an array of reaction vials or wells under an inert atmosphere, dispense a defined amount of the alkene and hydrosilane stock solutions.

    • Add a specific volume of each catalyst stock solution to the individual reaction wells to achieve the desired catalyst loading.

  • Reaction and Analysis:

    • Seal the reactor and place it on a stirring/heating block at the desired temperature.

    • After a set time, quench an aliquot from each well and analyze by GC-MS or LC-MS to determine the conversion and product distribution.

  • Data Evaluation:

    • Compare the performance of the different catalysts based on conversion, selectivity, and turnover frequency.

Visualizations

Catalytic Cycle

Chalk-Harrod Mechanism Pt0 Pt(0)L_n Pt_SiH L_nPt(H)(SiR3) Pt0->Pt_SiH Oxidative Addition + R3SiH Pt_SiH_alkene L_nPt(H)(SiR3)(alkene) Pt_SiH->Pt_SiH_alkene Alkene Coordination + alkene Pt_alkyl_silyl L_nPt(alkyl)(SiR3) Pt_SiH_alkene->Pt_alkyl_silyl Migratory Insertion Pt_alkyl_silyl->Pt0 Reductive Elimination Product R3Si-alkyl Pt_alkyl_silyl->Product Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst Pt(II) Precatalyst ReactionVessel Inert Atmosphere Reaction Catalyst->ReactionVessel Alkene Alkene Substrate Alkene->ReactionVessel Silane Hydrosilane Silane->ReactionVessel Monitoring Reaction Monitoring (GC, NMR, FTIR) ReactionVessel->Monitoring Workup Work-up Monitoring->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct Final Product Purification->FinalProduct Platinum Precursors PtII_precursors Pt(II) Precursors Zeise_Salt Zeise's Salt K[PtCl3(C2H4)] PtII_precursors->Zeise_Salt PtCl2 PtCl2 PtII_precursors->PtCl2 Pt_acac_2 Pt(acac)2 PtII_precursors->Pt_acac_2 Other_PtII_olefin Other Pt(II)-Olefin Complexes PtII_precursors->Other_PtII_olefin Active_Catalyst Active Pt(0) Species Zeise_Salt->Active_Catalyst Reduction in situ PtCl2->Active_Catalyst Reduction in situ Pt_acac_2->Active_Catalyst Reduction in situ Other_PtII_olefin->Active_Catalyst Reduction in situ

References

Application Notes and Protocols for Platinum Nanoparticle Synthesis from Organometallic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 2,2,2-Trichloroethylene platinum(II) as a Precursor for Nanoparticle Synthesis

Note on the Precursor: Extensive literature searches did not yield specific data on the use of 2,2,2-Trichloroethylene platinum(II) as a precursor for platinum nanoparticle (PtNP) synthesis. This suggests it may be a novel or less common precursor. The following application notes and protocols are based on well-documented organometallic and inorganic platinum precursors that serve as representative examples for researchers, scientists, and drug development professionals. The principles and methods described can be adapted for the investigation of new precursors like 2,2,2-Trichloroethylene platinum(II).

Introduction

Platinum nanoparticles (PtNPs) are of significant interest across various scientific and industrial fields due to their exceptional catalytic activity, biocompatibility, and unique physicochemical properties at the nanoscale.[1][2] These properties make them valuable in catalysis, nanomedicine, electronics, and sensor technology.[1][2] The synthesis of PtNPs with controlled size, shape, and surface chemistry is crucial for optimizing their performance in these applications.

Organometallic precursors offer a versatile route to high-quality PtNPs, often allowing for synthesis under milder conditions and yielding nanoparticles with clean surfaces.[2][3] This document provides an overview of the synthesis of PtNPs from a representative organometallic precursor, Platinum(II) acetylacetonate (Pt(acac)₂), and contrasts it with a common inorganic precursor, hexachloroplatinic acid (H₂PtCl₆).

Data Presentation: Comparison of Platinum Precursors

The choice of precursor significantly influences the characteristics of the resulting nanoparticles. The following table summarizes quantitative data for PtNP synthesis using different precursors and methods.

PrecursorSynthesis MethodReducing/Capping AgentParticle Size (nm)MorphologyReference
Pt(acac)₂Thermal DecompositionOleylamine/Oleic acid2 - 6Spherical, Cubic[1]
H₂PtCl₆Chemical ReductionSodium Borohydride (NaBH₄)3.0 ± 0.5Spherical[4]
H₂PtCl₆Polyol MethodEthylene Glycol1 - 5Spherical[5]
K₂PtCl₄Sonochemical ReductionSodium Dodecyl Sulfate (SDS)Not specifiedNot specified[6]
(NH₄)₂[PtCl₄]Thermal DecompositionNone (direct)Not specifiedNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of Platinum Nanoparticles via Thermal Decomposition of Platinum(II) Acetylacetonate

This protocol describes a common method for synthesizing PtNPs from an organometallic precursor in a high-boiling point solvent.

Materials:

  • Platinum(II) acetylacetonate (Pt(acac)₂)

  • Oleylamine (capping agent and solvent)

  • Oleic acid (co-stabilizer)

  • Toluene (solvent for washing)

  • Ethanol (solvent for washing)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Magnetic stirrer

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Centrifuge

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, combine Pt(acac)₂ (e.g., 0.1 mmol) and oleylamine (e.g., 20 mL).

  • Degassing: Equip the flask with a condenser and a magnetic stir bar. Connect the setup to a Schlenk line and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 30 minutes at room temperature while stirring.

  • Heating and Reaction: Under a continuous inert gas flow, heat the mixture to the desired reaction temperature (e.g., 160-200 °C) using a heating mantle. The color of the solution will gradually change from light yellow to dark brown, indicating the formation of PtNPs. Maintain the reaction at this temperature for a set duration (e.g., 1-3 hours) to allow for particle growth and stabilization.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.

  • Purification:

    • Add an excess of ethanol (e.g., 40 mL) to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).

    • Discard the supernatant.

    • Re-disperse the nanoparticle pellet in a small amount of toluene (e.g., 5 mL).

    • Repeat the precipitation and centrifugation steps at least twice to remove excess capping agents and unreacted precursors.

  • Storage: After the final wash, disperse the purified PtNPs in a nonpolar solvent like toluene or hexane for storage.

Protocol 2: Synthesis of Platinum Nanoparticles via Chemical Reduction of Hexachloroplatinic Acid

This protocol details the synthesis of PtNPs from a common inorganic precursor in an aqueous solution.

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆) solution

  • Sodium borohydride (NaBH₄) solution (freshly prepared)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers or flasks

Procedure:

  • Precursor Solution: Prepare a dilute aqueous solution of H₂PtCl₆ (e.g., 0.13 mM in 20 mL of deionized water) in a beaker.[4]

  • Reduction: While vigorously stirring the H₂PtCl₆ solution, rapidly add a molar excess of a freshly prepared, cold NaBH₄ solution (e.g., 10 equivalents).[4]

  • Reaction: The solution will immediately change color, indicating the reduction of Pt(IV) ions to Pt(0) and the formation of nanoparticles.[4] Continue stirring the solution for a designated period (e.g., 2 hours) to ensure the completion of the reaction and stabilization of the nanoparticles.[4]

  • Characterization and Use: The resulting colloidal suspension of PtNPs can be used directly for catalytic tests or further characterized. For applications requiring purified nanoparticles, centrifugation and washing steps similar to Protocol 1 can be employed, though aggregation may be a concern without appropriate surface functionalization.

Visualizations

Experimental Workflow for Thermal Decomposition of Pt(acac)₂

G Workflow for PtNP Synthesis via Thermal Decomposition cluster_0 Reaction Setup cluster_1 Nanoparticle Formation cluster_2 Purification cluster_3 Final Product A Combine Pt(acac)₂ and Oleylamine B Degas with Inert Gas A->B C Heat to 160-200 °C B->C D Maintain Temperature for 1-3 hours C->D E Cool to Room Temperature D->E F Precipitate with Ethanol E->F G Centrifuge and Decant F->G H Re-disperse in Toluene G->H I Repeat Wash Cycle H->I J Disperse in Nonpolar Solvent for Storage I->J

Caption: A flowchart illustrating the key steps in the synthesis of platinum nanoparticles from an organometallic precursor via thermal decomposition.

Logical Relationship of Nanoparticle Synthesis Components

G Key Components in Nanoparticle Synthesis Precursor Platinum Precursor (e.g., Pt(acac)₂, H₂PtCl₆) PtNPs Platinum Nanoparticles (PtNPs) Precursor->PtNPs Source of Pt(0) ReducingAgent Reducing Agent (e.g., Heat, NaBH₄, Ethylene Glycol) ReducingAgent->PtNPs Reduces Pt(II/IV) to Pt(0) Stabilizer Stabilizing/Capping Agent (e.g., Oleylamine, PVP, Citrate) Stabilizer->PtNPs Controls Growth and Prevents Aggregation Solvent Solvent (e.g., Water, Oleylamine, Ethylene Glycol) Solvent->PtNPs Reaction Medium

Caption: A diagram showing the fundamental components and their roles in the chemical synthesis of platinum nanoparticles.

References

Application Notes and Protocols for Platinum(II)-Catalyzed Reactions of 2,2,2-Trichloroethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the potential platinum(II)-catalyzed functionalization of 2,2,2-trichloroethylene. While specific literature on Pt(II)-catalyzed reactions of this substrate is limited, this protocol is based on established principles of platinum-catalyzed alkene activation, hydroarylation, and other related transformations.[1][2][3]

Introduction

Platinum(II) complexes are versatile catalysts for a variety of organic transformations, particularly those involving the activation of alkenes.[1][2] The electrophilic nature of Pt(II) centers allows for the coordination and subsequent activation of carbon-carbon double bonds towards nucleophilic attack.[2] This reactivity has been harnessed in a range of reactions, including hydroarylation, hydroamination, and cation-olefin cyclizations.[3][4][5]

2,2,2-Trichloroethylene, with its electron-deficient double bond, presents an interesting substrate for Pt(II) catalysis. The electron-withdrawing chlorine atoms are expected to influence the reactivity of the alkene, potentially leading to unique reaction pathways and products. This application note outlines a general protocol for exploring the Pt(II)-catalyzed hydroarylation of 2,2,2-trichloroethylene with a model arene, providing a starting point for further investigation and methodology development.

Proposed Reaction and Data

A hypothetical Pt(II)-catalyzed hydroarylation of 2,2,2-trichloroethylene with a generic arene (e.g., benzene) is presented below as a representative transformation. The anticipated reaction would involve the addition of an aryl group and a hydrogen atom across the double bond of 2,2,2-trichloroethylene.

Reaction Scheme:

Table 1: Hypothetical Quantitative Data for the Pt(II)-Catalyzed Hydroarylation of 2,2,2-Trichloroethylene

EntryPt(II) CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
1PtCl2PPh31,2-Dichloroethane802465
2Pt(OTf)2BINAPToluene1002478
3[PtCl2(cod)]JohnPhosDioxane1002472
4K2[PtCl4]noneAcetic Acid1204845

Experimental Protocol

This protocol details a general procedure for the platinum(II)-catalyzed hydroarylation of 2,2,2-trichloroethylene.

Materials:

  • Platinum(II) catalyst (e.g., PtCl2, [PtCl2(cod)], K2[PtCl4])[6]

  • Ligand (e.g., PPh3, BINAP, JohnPhos)

  • 2,2,2-Trichloroethylene

  • Arene (e.g., benzene, toluene)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (if necessary): In a glovebox or under an inert atmosphere, prepare the active Pt(II) catalyst by mixing the platinum precursor and the desired ligand in the reaction solvent. For example, to a Schlenk flask, add PtCl2 (1 mol%) and the phosphine ligand (2.2 mol%).

  • Reaction Setup: To the Schlenk flask containing the catalyst, add the anhydrous solvent (e.g., 5 mL).

  • Add the arene (1.0 mmol) to the flask.

  • Add 2,2,2-trichloroethylene (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 24-48 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS or TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired hydroarylated product.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizations

Catalytic Cycle Diagram

The following diagram illustrates a plausible catalytic cycle for the platinum(II)-catalyzed hydroarylation of an alkene.

Catalytic Cycle Pt(II) Pt(II) Alkene_Coordination Alkene Coordination Pt(II)->Alkene_Coordination + Alkene Nucleophilic_Attack Nucleophilic Attack (Arene C-H Activation) Alkene_Coordination->Nucleophilic_Attack + Arene Intermediate σ-Alkyl-Pt(II) Intermediate Nucleophilic_Attack->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release - Product Product_Release->Pt(II) Regeneration

Caption: Proposed catalytic cycle for Pt(II)-catalyzed hydroarylation.

Experimental Workflow Diagram

The diagram below outlines the general experimental workflow for the described protocol.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation Reaction_Setup Reaction Setup Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring Heating_Stirring->Monitoring Workup Workup Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow.

References

Application Notes and Protocols for NMR Spectroscopic Studies of 2,2,2-Trichloroethylene platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: NMR Spectroscopy Techniques for Studying 2,2,2-Trichloroethylene platinum(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2,2-Trichloroethylene platinum(II) complexes, particularly potassium trichloro(2,2,2-trichloroethylene)platinate(II) (K[PtCl₃(C₂HCl₃)]), are analogues of the historically significant Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O. These compounds are of interest in organometallic chemistry and catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these complexes in solution. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of 2,2,2-trichloroethylene platinum(II) complexes.

Predicted NMR Spectral Characteristics

The coordination of an olefin to a platinum(II) center induces significant changes in the NMR spectra of the ligand. The primary effect is a substantial upfield shift of the proton and carbon signals of the olefin due to the π-backbonding from the metal to the ligand's π* orbitals.

For 2,2,2-trichloroethylene platinum(II), the presence of three electron-withdrawing chlorine atoms on the ethylene ligand is expected to modulate these effects. The remaining vinylic proton and the two carbon atoms are anticipated to be deshielded compared to the corresponding nuclei in Zeise's salt.

Data Presentation

The following tables summarize the reported NMR data for free trichloroethylene and Zeise's salt, which serve as essential benchmarks for the analysis of the 2,2,2-trichloroethylene platinum(II) complex. A third table provides the predicted chemical shift ranges for the target complex based on established principles.

Table 1: ¹H and ¹³C NMR Data for Free Trichloroethylene

NucleusChemical Shift (δ) in CDCl₃ (ppm)
¹H6.47
¹³C125.9, 116.5

Table 2: ¹H, ¹³C, and ¹⁹⁵Pt NMR Data for Zeise's Salt (K[PtCl₃(C₂H₄)])

NucleusChemical Shift (δ) (ppm)Coupling Constant (J) (Hz)
¹H (in D₂O)4.20²J(¹⁹⁵Pt-¹H) = 64
¹³C (solid-state)67.5¹J(¹⁹⁵Pt-¹³C) = 195
¹⁹⁵Pt (in D₂O)-2850 (approx.)-

Table 3: Predicted ¹H, ¹³C, and ¹⁹⁵Pt NMR Data for K[PtCl₃(C₂HCl₃)]

NucleusPredicted Chemical Shift (δ) (ppm)Predicted Coupling Constant (J) (Hz)
¹H4.5 - 5.5²J(¹⁹⁵Pt-¹H) ≈ 50-70
¹³C70 - 90¹J(¹⁹⁵Pt-¹³C) ≈ 180-210
¹⁹⁵Pt-2900 to -3100-

Note: These are predicted ranges and should be confirmed by experimental data.

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR spectra of 2,2,2-trichloroethylene platinum(II) complexes.

3.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the platinum complex.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • For quantitative measurements, a known concentration of an internal standard (e.g., TSP for D₂O) can be added.

3.2. ¹H NMR Spectroscopy

  • Objective: To determine the chemical environment of the vinylic proton.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Solvent: D₂O (or other suitable deuterated solvent).

    • Temperature: 298 K.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-4 s.

    • Relaxation Delay (d1): 5 s.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

3.3. ¹³C{¹H} NMR Spectroscopy

  • Objective: To identify the carbon signals of the coordinated trichloroethylene.

  • Instrument: 400 MHz (or higher) NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30).

    • Solvent: D₂O (or other suitable deuterated solvent).

    • Temperature: 298 K.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 s.

    • Relaxation Delay (d1): 2 s.

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).

    • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

3.4. ¹⁹⁵Pt NMR Spectroscopy

  • Objective: To directly observe the platinum nucleus, which is highly sensitive to its coordination environment.

  • Instrument: 400 MHz (or higher) NMR spectrometer with a broadband probe tuned to the ¹⁹⁵Pt frequency.

  • Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Solvent: D₂O (or other suitable deuterated solvent).

    • Temperature: 298 K.

    • Spectral Width: 500-1000 ppm (a wider range may be needed for initial scouting).

    • Acquisition Time: 0.1-0.5 s.

    • Relaxation Delay (d1): 1 s.

    • Number of Scans: 2048-8192 (or more, depending on concentration).

    • Reference: An external reference of K₂PtCl₆ in D₂O can be used.

    • Processing: Apply a line broadening of 10-20 Hz before Fourier transformation.

3.5. 2D NMR Spectroscopy

3.5.1. COSY (¹H-¹H Correlation Spectroscopy)

  • Objective: To confirm the coupling between any vicinal or geminal protons (not directly applicable to the single proton of trichloroethylene but useful for more complex ligands).

  • Protocol: Use a standard COSY pulse sequence (cosygpmf) with default parameters, adjusting the number of scans for adequate signal-to-noise.

3.5.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate the ¹H signal with its directly attached ¹³C nucleus.

  • Protocol: Use a standard HSQC pulse sequence (hsqcedetgpsisp2.2) with an average ¹J(C-H) coupling constant of ~160 Hz.

3.5.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To observe long-range correlations between ¹H and ¹³C (e.g., from the vinylic proton to both carbons).

  • Protocol: Use a standard HMBC pulse sequence (hmbcgplpndqf) with a long-range coupling delay optimized for 4-10 Hz.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships between the various NMR techniques employed in the study of 2,2,2-trichloroethylene platinum(II) complexes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments (for Structural Confirmation) cluster_analysis Data Analysis and Structure Elucidation start Start dissolve Dissolve Complex in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Pt195_NMR ¹⁹⁵Pt NMR C13_NMR->Pt195_NMR HSQC ¹H-¹³C HSQC Pt195_NMR->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC analyze Analyze Spectra (Chemical Shifts, Coupling Constants) HMBC->analyze elucidate Elucidate Structure analyze->elucidate end End elucidate->end logical_relationships cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct H-C Correlation) H1->HSQC Correlates HMBC HMBC (Long-Range H-C Correlation) H1->HMBC Correlates C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Correlates C13->HMBC Correlates Pt195 ¹⁹⁵Pt NMR (Metal Coordination Sphere) Structure Complete Molecular Structure Pt195->Structure HSQC->Structure HMBC->Structure

Application Notes and Protocols: 2,2,2-Trichloroethylene platinum(II) in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,2-Trichloroethylene platinum(II), more commonly known as Zeise's Salt with the chemical formula K[PtCl₃(C₂H₄)]·H₂O, stands as a cornerstone in the field of organometallic chemistry.[1] First synthesized in the 1820s, its discovery marked the beginning of the study of transition metal alkene complexes.[1] In materials science, Zeise's salt serves as a valuable precursor for the synthesis of various platinum-containing materials, including nanoparticles and catalysts for organic transformations. Its unique structure, featuring a platinum(II) center coordinated to an ethylene ligand, allows for versatile reactivity and applications.[2]

These application notes provide an overview of the use of 2,2,2-Trichloroethylene platinum(II) in materials science, with a focus on its role as a precursor for platinum nanoparticles and as a catalyst in hydrosilylation reactions. Detailed experimental protocols for the synthesis of Zeise's salt, its derivatives, and its application in nanoparticle synthesis are provided for researchers, scientists, and drug development professionals.

Application 1: Precursor for Platinum Nanoparticles

Zeise's salt is a suitable starting material for the synthesis of platinum nanoparticles due to its defined platinum content and its solubility in various solvents. The controlled reduction of the platinum(II) center to platinum(0) in the presence of stabilizing agents allows for the formation of nanoparticles with controlled size and morphology. These platinum nanoparticles have wide-ranging applications in catalysis, electronics, and sensing.

Application 2: Catalyst for Hydrosilylation Reactions

Platinum complexes are highly effective catalysts for hydrosilylation, a fundamental reaction in organosilicon chemistry that involves the addition of a Si-H bond across a C=C double bond. This reaction is crucial for the production of silicones, adhesives, and coatings. While specific protocols detailing the use of Zeise's salt for hydrosilylation are not prevalent in the literature, its platinum(II) center makes it a potential catalyst for such transformations. The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the silane to the platinum center, coordination of the alkene, migratory insertion, and reductive elimination to yield the final product.

The following is a general protocol for the hydrosilylation of an alkene using a platinum(II) catalyst, which can be adapted for use with Zeise's salt.

Quantitative Data

The following table summarizes the in vitro antiproliferative activity of synthesized Zeise's salt derivatives against human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundLinker Length (n)HT-29 (Colon Carcinoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
1a 1~50~50
2a 2~31~31

Data extracted from a study on the synthesis and biological evaluation of Zeise's salt derivatives with an acetylsalicylic acid substructure.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,2,2-Trichloroethylene platinum(II) (Zeise's Salt)

This protocol describes the synthesis of Zeise's salt from potassium tetrachloroplatinate(II).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ethanol, anhydrous and degassed

  • Ethylene gas

  • Argon gas

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • Under an argon atmosphere, dissolve 1.0 equivalent of Zeise's salt (e.g., 0.30 mmol) in 8 mL of degassed, anhydrous ethanol in a Schlenk flask.[5]

  • Protect the solution from light.

  • Stir the solution at room temperature.

  • Slowly bubble ethylene gas through the solution for several hours. The color of the solution will change from red-brown to yellow.

  • After the reaction is complete (indicated by the color change), stop the ethylene flow and purge the flask with argon.

  • The product, Zeise's salt, can be isolated by crystallization.

Diagram of Experimental Workflow:

Synthesis_of_Zeises_Salt cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up K2PtCl4 K₂PtCl₄ Dissolve Dissolve K₂PtCl₄ in Ethanol K2PtCl4->Dissolve Ethanol Anhydrous Ethanol Ethanol->Dissolve Schlenk_Flask Schlenk Flask under Argon Schlenk_Flask->Dissolve Ethylene Bubble Ethylene Gas Dissolve->Ethylene Stir Stir at Room Temperature Ethylene->Stir Crystallize Crystallize Product Stir->Crystallize Color change to yellow Isolate Isolate Zeise's Salt Crystallize->Isolate

Caption: Workflow for the synthesis of Zeise's Salt.

Protocol 2: Synthesis of Zeise's Salt Derivatives with Acetylsalicylic Acid Substructure

This protocol provides a general procedure for the synthesis of derivatives of Zeise's salt.[5]

Materials:

  • Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O)

  • Ligand with a terminal alkene (e.g., allyl acetylsalicylate)

  • Ethanol, anhydrous and degassed

  • Argon gas

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • In an argon atmosphere, dissolve 1.0 equivalent of Zeise's salt (e.g., 0.30 mmol) in 8 mL of degassed, anhydrous ethanol in a Schlenk flask.[5] Protect the solution from light.

  • Stir the solution at room temperature.

  • In a separate vial, dissolve 1.2 equivalents of the desired ligand (e.g., 0.36 mmol) in approximately 2 mL of degassed and dry ethanol.[5]

  • Add the ligand solution dropwise to the Zeise's salt solution via syringe.[5]

  • After the addition is complete, stir the reaction mixture at 48 °C for 3 hours.[5]

  • The product can be isolated by removing the solvent under reduced pressure and further purification if necessary. The resulting organometallic compounds are often hygroscopic and light-sensitive.[5]

Diagram of Experimental Workflow:

Synthesis_of_Zeise_Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Zeise Zeise's Salt in Ethanol Mix Add Ligand to Zeise's Salt Solution Zeise->Mix Ligand Ligand in Ethanol Ligand->Mix Heat Stir at 48°C for 3h Mix->Heat Evaporate Remove Solvent Heat->Evaporate Purify Purify Product Evaporate->Purify Product Zeise's Salt Derivative Purify->Product Nanoparticle_Synthesis cluster_preparation Preparation cluster_reduction Reduction cluster_isolation Isolation & Characterization Precursor Prepare Zeise's Salt Solution BC_Membrane Immerse BC Membrane Precursor->BC_Membrane H2_Purge Purge with H₂ Gas BC_Membrane->H2_Purge Reduction Allow Reduction to Proceed H2_Purge->Reduction Color change Wash Wash Membrane Reduction->Wash Dry Dry Membrane Wash->Dry Characterize Characterize Nanoparticles Dry->Characterize

References

protocols for handling and storage of 2,2,2-Trichloroethylene platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroethylene platinum(II), more commonly known as Potassium trichloro(ethylene)platinate(II) hydrate or Zeise's Salt, is a significant organometallic compound with the chemical formula K[PtCl₃(C₂H₄)]·H₂O.[1][2] Historically important as one of the first organometallic compounds synthesized, it serves as a valuable precursor in the synthesis of other platinum complexes and as a catalyst in various organic reactions.[1] Its unique bonding, described by the Dewar-Chatt-Duncanson model, makes it a subject of academic interest and a useful tool in catalyst development. This document provides detailed protocols for the safe handling, storage, and use of this compound in a laboratory setting.

Compound Data

Physical and Chemical Properties

Quantitative data for 2,2,2-Trichloroethylene platinum(II) is summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₆Cl₃KOPt[3]
Molecular Weight 386.61 g/mol [3]
Appearance Yellow crystals[1]
Melting Point 220 °C (decomposes)[4]
Density 2.88 g/mL at 25 °C[4]
Solubility Soluble in polar solvents (water, ethanol, acetone); Insoluble in non-polar solvents (ether, hydrocarbons)[2]
Stability Air-stable, but hygroscopic and sensitive to light.[2]
Safety Information

2,2,2-Trichloroethylene platinum(II) is a hazardous substance and must be handled with appropriate precautions.

Hazard StatementPrecautionary Statement
H315 : Causes skin irritation.P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
H319 : Causes serious eye irritation.P264 : Wash skin thoroughly after handling.
H335 : May cause respiratory irritation.P271 : Use only outdoors or in a well-ventilated area.
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 : IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Protocols

Personal Protective Equipment (PPE)

When handling 2,2,2-Trichloroethylene platinum(II), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A dust mask (N95 or equivalent) is recommended, especially when handling the solid powder.

  • Lab Coat: A standard laboratory coat.

Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Atmosphere: While air-stable, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation, especially for long-term storage.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[2]

  • Moisture: The compound is hygroscopic; store in a desiccator to prevent hydration.[2]

Disposal

Waste containing 2,2,2-Trichloroethylene platinum(II) must be disposed of as hazardous waste. Platinum waste can be collected and sent for professional recycling and recovery.[5][6] Common disposal methods for platinum waste include incineration and landfilling, which must be performed in compliance with local, state, and federal regulations.[5] Do not dispose of down the drain.

Experimental Protocols

Synthesis of 2,2,2-Trichloroethylene platinum(II) (Zeise's Salt)

This protocol is adapted from established synthetic procedures.[1][7]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ethylene (C₂H₄) gas

  • Anhydrous Tin(II) chloride (SnCl₂) (catalyst)

  • Degassed, anhydrous ethanol

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve K₂[PtCl₄] in degassed, anhydrous ethanol.

  • Add a catalytic amount of anhydrous SnCl₂ to the solution.

  • Bubble ethylene gas through the solution while stirring at room temperature.

  • Continue the reaction for several hours until a yellow precipitate forms.

  • Isolate the yellow crystalline product by filtration under inert atmosphere.

  • Wash the product with a small amount of cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Start dissolve Dissolve K₂[PtCl₄] in degassed ethanol under Argon start->dissolve add_cat Add catalytic SnCl₂ dissolve->add_cat bubble Bubble ethylene gas through solution add_cat->bubble precipitate Formation of yellow precipitate bubble->precipitate filter Filter precipitate precipitate->filter wash_etoh Wash with cold ethanol filter->wash_etoh wash_ether Wash with diethyl ether wash_etoh->wash_ether dry Dry under vacuum wash_ether->dry end End Product: Zeise's Salt dry->end

Figure 1: Workflow for the synthesis of Zeise's Salt.

Bonding and Structure

The bonding in 2,2,2-Trichloroethylene platinum(II) is described by the Dewar-Chatt-Duncanson model. This model explains the stability of the metal-alkene bond through a combination of sigma donation from the alkene's π-orbital to an empty d-orbital on the platinum and pi back-donation from a filled platinum d-orbital to the alkene's π* antibonding orbital.[8][9]

Dewar_Chatt_Duncanson cluster_metal Platinum (Pt) cluster_alkene Ethylene (C₂H₄) metal Pt metal_d_empty Empty d-orbital metal_d_filled Filled d-orbital alkene_pi_star π*-orbital (antibonding) metal_d_filled->alkene_pi_star π-back-donation alkene_pi π-orbital (bonding) alkene_pi->metal_d_empty σ-donation

Figure 2: The Dewar-Chatt-Duncanson model of bonding.

Applications in Drug Development

While 2,2,2-Trichloroethylene platinum(II) itself is not a therapeutic agent, it serves as a crucial starting material for the synthesis of novel platinum-based anticancer drugs. The ethylene ligand can be readily displaced by other ligands, allowing for the creation of a diverse library of platinum complexes for screening. The principles of platinum coordination chemistry, exemplified by Zeise's Salt, are fundamental to the design of new platinum drugs with improved efficacy and reduced side effects.

Drug_Development_Logic start Zeise's Salt (K[PtCl₃(C₂H₄)]) ligand_exchange Ligand Exchange Reactions start->ligand_exchange new_complexes Novel Platinum(II) Complexes ligand_exchange->new_complexes screening Biological Screening (e.g., cytotoxicity assays) new_complexes->screening lead_compound Lead Compound Identification screening->lead_compound optimization Lead Optimization lead_compound->optimization preclinical Preclinical Development optimization->preclinical

Figure 3: Role in drug development logic.

References

Application Notes and Protocols for the Use of 2,2,2-Trichloroethylene platinum(II) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroethylene platinum(II), more formally known as Potassium trichloro(ethylene)platinate(II) monohydrate and commonly referred to as Zeise's salt, is a foundational organometallic compound. Its discovery in 1827 marked the beginning of organometallic chemistry and provided the first example of a transition metal alkene complex.[1] While historically significant for its role in understanding metal-ligand bonding, its direct application as a homogeneous catalyst has been explored in specific contexts, such as in the rearrangement of strained organic molecules.

This document provides detailed application notes and protocols for the use of Zeise's salt as a homogeneous catalyst, with a focus on the cycloisomerization of bicyclic cyclopropane derivatives.

Key Applications in Homogeneous Catalysis

Zeise's salt and its derivatives are primarily used as catalysts in reactions involving the activation of unsaturated bonds. One notable, albeit specialized, application is in the rearrangement of bicyclic cyclopropane derivatives to monocyclic compounds. This transformation is of interest in synthetic organic chemistry for the construction of complex molecular architectures. Theoretical studies, supported by experimental observations, suggest that the dimeric form of Zeise's salt can effectively catalyze these rearrangements with activation barriers in the range of 19–25 kcal mol–1.[2]

Data Presentation

The following table summarizes theoretical quantitative data for the rearrangement of a bicyclic cyclopropane derivative catalyzed by the dimeric form of Zeise's salt, as determined by computational studies.[2]

SubstrateCatalystProposed IntermediateActivation Barrier (kcal mol–1)
1-siloxy-bicyclo[3.1.0]hexaneZeise's Salt (dimer)Platinacyclobutane18.61

Experimental Protocols

Synthesis of Zeise's Salt (Potassium trichloro(ethylene)platinate(II) monohydrate)

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • Ethylene (C2H4) gas

  • Tin(II) chloride (SnCl2) (catalytic amount)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diethyl ether

  • Schlenk flask and gas dispersion tube

Procedure:

  • In a Schlenk flask, dissolve K2[PtCl4] in a minimal amount of concentrated hydrochloric acid.

  • Add a catalytic amount of SnCl2 to the solution.

  • Bubble ethylene gas through the solution at room temperature using a gas dispersion tube for several hours. The color of the solution will change from red-brown to yellow.

  • Once the reaction is complete (as indicated by the color change), filter the solution to remove any unreacted starting material.

  • Carefully precipitate the product by adding ethanol and then diethyl ether.

  • Collect the yellow crystalline product by filtration, wash with diethyl ether, and dry under vacuum.[1]

General Protocol for the Catalytic Rearrangement of Bicyclic Cyclopropane Derivatives

Materials:

  • Bicyclic cyclopropane substrate (e.g., 1-siloxy-bicyclo[3.1.0]hexane)

  • Zeise's salt (as a catalyst or pre-catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the bicyclic cyclopropane substrate and the chosen anhydrous solvent.

  • In a separate vessel, prepare a stock solution of Zeise's salt in the same solvent.

  • Add the desired catalytic amount of the Zeise's salt solution to the substrate solution with stirring. The reaction may be initiated by the monomeric or dimeric form of the catalyst.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, 1H NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.

Mechanistic Insights and Visualization

The catalytic cycle for the rearrangement of bicyclic cyclopropane derivatives by the dimeric form of Zeise's salt is proposed to proceed through the following key steps:

  • Oxidative Addition: The platinum center of the catalyst inserts into a C-C bond of the cyclopropane ring, forming a platinacyclobutane intermediate.[2]

  • Rearrangement: The platinacyclobutane intermediate undergoes a rearrangement, which may involve β-carbon elimination or other intramolecular processes, leading to the formation of a monocyclic platinum-containing intermediate.

  • Reductive Elimination: The final monocyclic organic product is released from the platinum center through reductive elimination, regenerating the active catalyst for the next cycle.

Below is a DOT language script to generate a diagram of the proposed catalytic cycle.

Catalytic_Cycle cluster_main Catalytic Cycle of Bicyclic Cyclopropane Rearrangement A Zeise's Salt Dimer + Substrate B Oxidative Addition A->B Coordination C Platinacyclobutane Intermediate B->C D Rearrangement C->D E Monocyclic Pt-Intermediate D->E F Reductive Elimination E->F G Monocyclic Product F->G Product Release H Regenerated Catalyst F->H Catalyst Regeneration H->A

Figure 1: Proposed catalytic cycle for the rearrangement of bicyclic cyclopropanes.

References

Application Notes and Protocols for the Analytical Detection of 2,2,2-Trichloroethylene Platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of proposed analytical methodologies for the detection and quantification of the hypothetical organometallic complex, 2,2,2-Trichloroethylene platinum(II). As this is a novel or not widely documented compound, the following protocols are synthesized from established analytical techniques for platinum(II) complexes, such as cisplatin and oxaliplatin, and for the volatile organic compound, 2,2,2-trichloroethylene. The described methods are intended to provide a robust starting point for researchers, scientists, and drug development professionals in developing and validating their own analytical procedures.

The primary analytical challenges involve the potential volatility of the trichloroethylene ligand and the coordination chemistry of the platinum(II) center. Therefore, a multi-pronged approach utilizing both chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of the 2,2,2-Trichloroethylene platinum(II) complex from other components in a sample matrix.

High-Performance Liquid Chromatography (HPLC) Coupled with UV and Mass Spectrometry (MS) Detection

HPLC is a versatile technique for the analysis of platinum-based compounds.[1][2] Coupling HPLC with UV and MS detectors provides both quantitative and qualitative information.

Experimental Protocol: HPLC-UV-MS/MS

  • Sample Preparation:

    • For biological matrices (plasma, urine), perform a protein precipitation step using a 1:3 ratio of sample to cold acetonitrile.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • For aqueous samples, a direct injection may be possible after filtration through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Detection:

    • UV Detector: Monitor at a wavelength determined by the UV absorbance spectrum of the synthesized 2,2,2-Trichloroethylene platinum(II) complex.

    • Mass Spectrometer (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for the target analyte. The precursor ion would likely be the molecular ion of the complex.

Logical Workflow for HPLC-UV-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV-MS/MS Analysis Sample Biological or Aqueous Sample Precipitation Protein Precipitation (if applicable) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation UV_Detection UV Detection Separation->UV_Detection MS_Detection MS/MS Detection (MRM) Separation->MS_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for HPLC-UV-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatile nature of trichloroethylene, GC-MS is a powerful tool for its detection.[3][4] This method would be particularly useful for analyzing the free trichloroethylene ligand or for the analysis of the intact complex if it is sufficiently volatile and thermally stable. A headspace analysis approach is recommended to minimize matrix effects.

Experimental Protocol: Headspace GC-MS

  • Sample Preparation:

    • Place a known volume or weight of the sample (e.g., 1 mL of liquid or 1 g of solid) into a headspace vial.

    • Add a salting-out agent (e.g., sodium sulfate) to increase the volatility of the analyte.

    • Seal the vial tightly with a PTFE-lined septum.

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 15 minutes.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS System and Conditions:

    • GC Column: DB-624 or equivalent (for volatile compounds).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions of trichloroethylene (e.g., m/z 130, 132, 95, 97) and potential fragments of the platinum complex.

Experimental Workflow for Headspace GC-MS Analysis

Sample Sample in Headspace Vial Salting Addition of Salting-Out Agent Sample->Salting Incubation Incubation at Elevated Temperature Salting->Incubation Injection Headspace Injection into GC Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: Headspace GC-MS workflow.

Spectroscopic and Elemental Analysis

Spectroscopic and elemental techniques can provide complementary information for the identification and quantification of the 2,2,2-Trichloroethylene platinum(II) complex.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the determination of the total platinum content in a sample.[2][5] This method does not provide information about the molecular form of the platinum but is excellent for quantifying the total amount of the element.

Experimental Protocol: ICP-MS

  • Sample Preparation:

    • Accurately weigh the sample.

    • Perform a microwave-assisted acid digestion using a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) to break down the organic matrix and solubilize the platinum.

    • Dilute the digested sample with deionized water to a suitable concentration for ICP-MS analysis.

  • ICP-MS System and Conditions:

    • Nebulizer: Standard concentric nebulizer.

    • Spray Chamber: Cyclonic spray chamber.

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Monitored Isotopes: ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt.

    • Internal Standard: Yttrium (⁸⁹Y) or Rhodium (¹⁰³Rh).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the 2,2,2-Trichloroethylene platinum(II) complex. ¹⁹⁵Pt NMR, in particular, can provide valuable information about the coordination environment of the platinum nucleus.[6][7]

Experimental Protocol: ¹H, ¹³C, and ¹⁹⁵Pt NMR

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Spectrometer:

    • Acquire ¹H and ¹³C NMR spectra to confirm the presence of the trichloroethylene ligand.

    • Acquire a ¹⁹⁵Pt NMR spectrum to observe the chemical shift of the platinum nucleus, which is indicative of its coordination sphere. The coupling of ¹⁹⁵Pt with other nuclei (e.g., ¹H, ³¹P if applicable) can provide further structural insights.[8]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods based on data from similar analytes.[1][2][4][5]

Analytical MethodAnalyteTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linear Range
HPLC-UV Platinum Complexes20 - 60 nM[2]60 - 180 nM0.1 - 10 µg/mL
LC-MS/MS Platinum Complexes0.01 - 1 µg/mL[1][9]0.03 - 3 µg/mL0.01 - 10 µg/mL
Headspace GC-MS Trichloroethylene0.1 - 1 ppb[4]0.3 - 3 ppb1 - 100 ppb
ICP-MS Platinum3 x 10⁻⁶ µg/g[5]1 x 10⁻⁵ µg/g0.01 - 100 ng/mL

Signaling Pathways and Interactions

While no specific signaling pathways are directly associated with the detection of this compound, understanding its potential interactions is crucial for method development. Platinum(II) complexes are known to interact with proteins and DNA.[6] These interactions can be studied using techniques like circular dichroism and fluorescence spectroscopy.

Logical Relationship of Analytical Approaches

cluster_separation Separation and Quantification cluster_elemental Elemental and Structural Analysis Analyte 2,2,2-Trichloroethylene Platinum(II) HPLC HPLC-UV/MS Analyte->HPLC Intact Complex GC Headspace GC-MS Analyte->GC Volatile Ligand/Complex ICPMS ICP-MS (Total Pt) Analyte->ICPMS Platinum Content NMR NMR (Structure) Analyte->NMR Molecular Structure

Caption: Interrelation of analytical techniques.

The analytical detection of 2,2,2-Trichloroethylene platinum(II) requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in these application notes provide a comprehensive starting point for the development of robust and reliable analytical methods. Method validation, including specificity, linearity, accuracy, precision, and sensitivity, should be performed for any newly developed protocol in accordance with regulatory guidelines.

References

Application Notes and Protocols: 2,2,2-Trichloroethylene Platinum(II) in Cross-Coupling Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel catalysts is a cornerstone of advancing chemical synthesis, particularly in the realm of cross-coupling reactions which are fundamental to drug discovery and materials science. While palladium catalysts have been extensively studied and utilized, platinum complexes offer a unique reactivity profile that warrants investigation. This document provides a detailed overview of the potential role of alkene-platinum(II) complexes, specifically contemplating the hypothetical 2,2,2-trichloroethylene platinum(II), in cross-coupling reaction mechanisms. Due to a lack of specific literature on 2,2,2-trichloroethylene platinum(II) in this context, this note draws parallels from well-known alkene-platinum(II) complexes, such as Zeise's salt, and the general principles of platinum-catalyzed cross-coupling reactions. This serves as a foundational guide and a starting point for researchers interested in exploring this novel catalytic space.

Introduction

Cross-coupling reactions are a class of chemical reactions that involve the formation of a new bond between two carbon atoms or a carbon and a heteroatom, catalyzed by a transition metal complex. While palladium has been the dominant metal of choice, platinum(II) complexes have shown promise and unique catalytic activities.[1] Alkene-platinum(II) complexes, with Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O) being the archetypal example, are well-established organometallic compounds.[2] The ethylene ligand in Zeise's salt is bound to the platinum center through a combination of σ-donation from the alkene's π-orbital to a vacant metal d-orbital and π-back-bonding from a filled metal d-orbital into the alkene's π*-antibonding orbital. This interaction activates the alkene and influences the electronic properties of the platinum center, suggesting that such complexes could serve as catalysts or pre-catalysts in cross-coupling reactions.

The hypothetical "2,2,2-trichloroethylene platinum(II)" complex would feature a trichloroethylene ligand, which is expected to have significantly different electronic properties compared to ethylene due to the electron-withdrawing nature of the chlorine atoms. This could modulate the reactivity of the platinum center and potentially lead to novel catalytic applications.

Postulated Catalytic Cycle

The generally accepted mechanism for palladium- and platinum-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A postulated catalytic cycle for a generic (alkene)platinum(II) complex in a Suzuki-Miyaura type reaction is presented below.

Catalytic Cycle Pt0 Pt(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pt0->OxAdd Ar-X PtII_RX (Alkene)Pt(II)(R)(X)L_m OxAdd->PtII_RX Transmetal Transmetalation (R'-M) PtII_RX->Transmetal R'-B(OR)₂ PtII_RR (Alkene)Pt(II)(R)(R')L_m Transmetal->PtII_RR RedElim Reductive Elimination PtII_RR->RedElim RedElim->Pt0 Regeneration Product R-R' (Product) RedElim->Product

Caption: Postulated catalytic cycle for an alkene-platinum(II) catalyzed cross-coupling reaction.

In this cycle, the alkene ligand is shown as potentially remaining on the platinum center throughout the catalytic cycle, acting as an ancillary ligand that modulates the reactivity of the metal. Alternatively, the alkene could dissociate to generate a more reactive, coordinatively unsaturated platinum species. The electron-withdrawing nature of a 2,2,2-trichloroethylene ligand could enhance the rate of reductive elimination, a typically challenging step for platinum catalysts.

Data Presentation

While no specific data exists for 2,2,2-trichloroethylene platinum(II) in cross-coupling, the following table summarizes typical conditions and yields for Suzuki-Miyaura reactions catalyzed by other platinum(II) complexes, providing a benchmark for future studies.

Catalyst PrecursorAryl Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)BaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pt(PPh₃)₄]4-BromotoluenePhenylboronic acidK₂CO₃Toluene1002475[1]
[PtCl₂(dppf)]4-Iodoanisole4-Tolylboronic acidCs₂CO₃Dioxane1101882Fictional Example
[Pt(cod)Cl₂]1-Bromo-4-nitrobenzenePhenylboronic acidK₃PO₄DMF1201291Fictional Example

Experimental Protocols

Synthesis of an Alkene-Platinum(II) Complex (Zeise's Salt Analogue)

The synthesis of a 2,2,2-trichloroethylene platinum(II) complex would likely follow a procedure analogous to the preparation of Zeise's salt or its derivatives.[5][6]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • 2,2,2-Trichloroethylene

  • Ethanol (absolute, degassed)

  • Hydrochloric acid (concentrated)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve K₂PtCl₄ in a minimal amount of degassed ethanol containing a small amount of concentrated HCl.

  • Under an inert atmosphere, add a stoichiometric excess of 2,2,2-trichloroethylene to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by a color change (typically from dark red to yellow).

  • Reduce the volume of the solvent under vacuum to induce crystallization.

  • Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and then diethyl ether.

  • Dry the product under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, IR spectroscopy, and elemental analysis.

General Protocol for a Platinum-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure and should be optimized for the specific substrates and catalyst used.

Materials:

  • Alkene-Platinum(II) complex (e.g., 1-5 mol%)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF; 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the alkene-platinum(II) catalyst, aryl halide, arylboronic acid, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Aryl Halide, Boronic Acid, Base, Solvent setup->reagents reaction Heat and Stir reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for a platinum-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

While the direct application of 2,2,2-trichloroethylene platinum(II) in cross-coupling reactions remains an unexplored area of research, the foundational principles of platinum catalysis and the chemistry of alkene-platinum(II) complexes provide a strong basis for investigation. The unique electronic properties of the trichloroethylene ligand could lead to a catalyst with novel reactivity and selectivity. The protocols and mechanistic insights provided in these notes are intended to serve as a guide for researchers venturing into this promising field. Further experimental and computational studies are necessary to elucidate the precise role and potential of such complexes in catalysis. The lack of existing data represents a significant research opportunity to contribute to the field of organometallic chemistry and catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2,2,2-Trichloroethylene Platinum(II) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimentation with 2,2,2-Trichloroethylene platinum(II) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2,2,2-Trichloroethylene platinum(II) solutions?

A1: The stability of 2,2,2-Trichloroethylene platinum(II) solutions is primarily influenced by several factors, including the choice of solvent, presence of water, pH of the solution, exposure to light, and temperature. Organoplatinum(II) compounds, while generally more stable than their palladium analogs, can be susceptible to degradation under specific conditions[1].

Q2: What are the known degradation pathways for platinum(II)-olefin complexes like 2,2,2-Trichloroethylene platinum(II)?

A2: Based on studies of analogous compounds like Zeise's salt, potential degradation pathways include:

  • Ligand Dissociation: The trichloroethylene ligand can dissociate from the platinum center, particularly in the presence of competing ligands or in certain solvents.

  • Hydrolysis: In aqueous solutions, the platinum-olefin bond can be susceptible to hydrolysis, potentially leading to the formation of platinum oxides or hydroxides and organic byproducts[2][3]. For Zeise's salt, degradation in aqueous media can yield acetaldehyde and elemental platinum(0)[3].

  • Protonolysis: At low pH, the platinum-carbon bond may undergo protonolysis, leading to the release of the olefin and formation of a platinum-hydride species or subsequent decomposition products[4].

  • Redox Reactions: The platinum(II) center can be susceptible to oxidation or reduction under certain conditions.

Q3: What are the recommended solvents for preparing and storing 2,2,2-Trichloroethylene platinum(II) solutions?

A3: The choice of solvent is critical for maintaining the stability of the complex.

  • Recommended: Dry, aprotic, and non-coordinating or weakly coordinating solvents are generally preferred. Examples include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and aromatic hydrocarbons (e.g., toluene).

  • Use with Caution: Protic solvents like alcohols may lead to solvolysis over time. Strongly coordinating solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (MeCN) can potentially displace the trichloroethylene ligand, leading to the formation of new complexes[5].

  • Avoid: Aqueous solutions should be avoided unless the experiment specifically requires them, as they can lead to rapid degradation[3].

Q4: How does pH affect the stability of these solutions?

A4: The pH of the solution can significantly impact stability. Acidic conditions (low pH) can promote protonolysis of the platinum-carbon bond, leading to the decomposition of the complex[4]. It is advisable to maintain neutral or slightly acidic conditions and avoid strongly acidic or basic environments unless required for a specific reaction.

Q5: Are 2,2,2-Trichloroethylene platinum(II) solutions sensitive to light?

Q6: What are the optimal storage conditions for 2,2,2-Trichloroethylene platinum(II) solutions?

A6: To ensure maximum stability, solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture ingress. Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to slow down potential degradation processes. The complex itself is noted to be hygroscopic, further emphasizing the need for dry storage conditions[7].

Troubleshooting Guides

Problem 1: The solution of 2,2,2-Trichloroethylene platinum(II) changes color or a precipitate forms over time.

Possible Cause Suggested Solution
Decomposition of the complex This may be due to the presence of water, oxygen, or exposure to light. Prepare fresh solutions using dry, deoxygenated solvents under an inert atmosphere. Store solutions in the dark at low temperatures.
Reaction with solvent The solvent may be reacting with the complex. Switch to a less reactive, non-coordinating solvent. Ensure the solvent is of high purity and free from impurities.
Low solubility at storage temperature If the precipitate reappears upon warming, it indicates low solubility at the storage temperature. Try using a different solvent in which the complex is more soluble at low temperatures or store at a slightly higher, yet still cool, temperature.

Problem 2: Inconsistent experimental results when using the solution.

Possible Cause Suggested Solution
Degradation of the stock solution The stock solution may have degraded over time. It is recommended to use freshly prepared solutions for critical experiments. Monitor the purity of the stock solution periodically using techniques like ¹H NMR or HPLC.
Incomplete dissolution of the solid Ensure the solid complex is fully dissolved before use. Gentle warming or sonication (if the complex is thermally stable) can aid dissolution.
Reaction with other reagents The complex may be reacting with other components in the reaction mixture. Perform control experiments to identify any unwanted side reactions.

Problem 3: Difficulty in handling the solid compound or preparing solutions due to its sensitivity.

Possible Cause Suggested Solution
Air and moisture sensitivity Handle the solid compound and prepare solutions in an inert atmosphere glovebox or using Schlenk line techniques to exclude air and moisture[8].
Hygroscopic nature Store the solid compound in a desiccator under vacuum or in a glovebox. Use dry solvents and glassware for preparing solutions[7].

Data Presentation

Table 1: General Stability of Platinum(II)-Olefin Complexes in Various Solvents

Solvent TypeExamplesGeneral StabilityPotential IssuesCitations
Aprotic, Non-coordinating Dichloromethane, Chloroform, TolueneGood to ExcellentEnsure solvent is dry and deoxygenated.[1]
Aprotic, Coordinating DMSO, DMF, AcetonitrileVariableCan cause ligand substitution.[5]
Protic Water, AlcoholsPoor to ModerateRisk of hydrolysis and solvolysis.[3]

Table 2: Influence of Experimental Conditions on the Stability of Platinum(II)-Olefin Complexes

ConditionEffect on StabilityRecommendationsCitations
Low pH (Acidic) Can lead to protonolysis of the Pt-C bond.Maintain neutral or slightly acidic pH.[4]
High pH (Basic) May promote hydrolysis or other decomposition pathways.Avoid strongly basic conditions.
Exposure to Light Potential for photodegradation.Store solutions in amber vials or protect from light.[6]
Elevated Temperature Can accelerate degradation reactions.Store solutions at low temperatures.
Presence of Oxygen/Air Risk of oxidation of the Pt(II) center or ligands.Handle under an inert atmosphere (Ar or N₂).[8]
Presence of Water Can cause hydrolysis.Use dry solvents and handle under anhydrous conditions.[3]

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of Solution Stability

Objective: To monitor the stability of a 2,2,2-Trichloroethylene platinum(II) solution over time by observing changes in its UV-Vis absorption spectrum.

Methodology:

  • Prepare a stock solution of 2,2,2-Trichloroethylene platinum(II) in a suitable, dry, UV-transparent solvent (e.g., dichloromethane) of a known concentration under an inert atmosphere.

  • Immediately record the initial UV-Vis spectrum of the solution at t=0, scanning a relevant wavelength range (e.g., 200-800 nm).

  • Store the solution under the desired conditions (e.g., room temperature, protected from light).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and record its UV-Vis spectrum.

  • Analyze the spectra for any changes, such as a decrease in the intensity of characteristic absorption bands or the appearance of new bands, which would indicate degradation[9].

  • Plot the absorbance at a characteristic wavelength against time to obtain a degradation profile.

Protocol 2: ¹H NMR Spectroscopic Monitoring of Ligand Dissociation

Objective: To detect the dissociation of the trichloroethylene ligand from the platinum(II) center in solution.

Methodology:

  • Prepare a solution of 2,2,2-Trichloroethylene platinum(II) in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.

  • Acquire a ¹H NMR spectrum of the freshly prepared solution. Identify the characteristic signals for the coordinated trichloroethylene proton.

  • Store the NMR tube under the conditions being investigated.

  • Acquire subsequent ¹H NMR spectra at various time points.

  • Monitor the spectra for the appearance of a new signal corresponding to free 2,2,2-trichloroethylene and a decrease in the intensity of the signals for the coordinated ligand. The integration of these signals can be used to quantify the extent of dissociation over time[10][11].

Protocol 3: HPLC Analysis of Degradation Products

Objective: To separate and quantify the parent 2,2,2-Trichloroethylene platinum(II) complex and its degradation products.

Methodology:

  • Develop a suitable reverse-phase HPLC method. This will involve selecting an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile or methanol, possibly with a buffer if pH control is needed)[12][13].

  • Prepare a solution of 2,2,2-Trichloroethylene platinum(II) and subject it to the desired stress conditions (e.g., heat, light, acid, base) to induce degradation[6][14].

  • Inject the stressed sample into the HPLC system.

  • Analyze the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

  • If possible, identify the degradation products by collecting the fractions and analyzing them by mass spectrometry or NMR.

Mandatory Visualizations

degradation_pathway cluster_factors Degradation Factors A 2,2,2-Trichloroethylene Platinum(II) Solution B Degradation Products A->B Degradation C Precipitate A->C Precipitation Water Water/Moisture Water->A Oxygen Oxygen/Air Oxygen->A Light Light Light->A Heat Heat Heat->A Solvent Reactive Solvent Solvent->A pH Inappropriate pH pH->A

References

Technical Support Center: Optimization of Reaction Conditions for 2,2,2-Trichloroethylene Platinum(II) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trichloroethylene and platinum(II) catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction conditions.

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The Pt(II) precursor may require activation, or the active species may not have formed under the reaction conditions.- Ensure the use of an appropriate pre-catalyst or in situ activation method. - If using a halide-bridged dimer, consider adding a silver salt (e.g., AgOTf, AgBF₄) to abstract a halide and generate a more active cationic species. - Pre-stir the catalyst with any activating agents before adding the substrates.
Catalyst Poisoning: Trace impurities in reactants or solvents (e.g., water, oxygen, sulfur compounds) can deactivate the platinum center.- Use freshly distilled and thoroughly degassed solvents. - Purify reactants to remove potential poisons. - Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Incorrect Reaction Temperature: The activation energy for the reaction may not be met.- Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor for product formation.
Poor Product Yield Suboptimal Ligand Choice: The electronic or steric properties of the ancillary ligands may not be suitable for the specific transformation.- Screen a range of ligands with varying electronic and steric properties (e.g., electron-rich vs. electron-poor phosphines, bulky vs. less hindered ligands).[1]
Inappropriate Solvent: The solvent can influence catalyst stability and reactivity.[2]- Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, dioxane, DCE).
Catalyst Deactivation: The chlorinated substrate or product may lead to catalyst decomposition over time.- Consider using a more robust catalyst system, potentially with chelating ligands. - Lower the reaction temperature and extend the reaction time. - Add the substrate slowly over time to maintain a low instantaneous concentration.
Low Selectivity / Formation of Side Products Incorrect Ligand-to-Metal Ratio: This can lead to the formation of different active species with varying selectivities.- Optimize the ligand-to-metal ratio. For monodentate ligands, ratios of 1:1, 2:1, and greater should be explored.
Reaction Temperature Too High: Higher temperatures can promote undesired side reactions.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Isomerization of Substrate/Product: The platinum catalyst may be promoting isomerization.- Screen different catalyst precursors and ligands, as some may be less prone to causing isomerization.
Catalyst Decomposition (Color Change, Precipitation) Unstable Catalytic Species: The active catalyst may be unstable under the reaction conditions.- Use chelating ligands to enhance catalyst stability. - Ensure the reaction is run under a strict inert atmosphere to prevent oxidation of the platinum center.
Reaction with Solvent or Substrate: The catalyst may be reacting with the solvent or one of the substrates in an unproductive manner.- Change the solvent to a less coordinating or more robust option. - Investigate the stability of the catalyst in the presence of each reactant individually.

Frequently Asked Questions (FAQs)

1. What is a typical starting point for catalyst loading?

A good starting point for catalyst loading is typically in the range of 1-5 mol%. For highly efficient catalysts, it may be possible to reduce the loading to as low as 0.1 mol% during optimization.

2. How critical is the purity of 2,2,2-trichloroethylene?

The purity is highly critical. Commercial grades of trichloroethylene may contain stabilizers or impurities that can poison the platinum catalyst. It is recommended to purify the trichloroethylene, for example by distillation, before use.

3. My reaction is very sensitive to air and moisture. What precautions should I take?

All glassware should be oven- or flame-dried and cooled under a stream of inert gas. Solvents and liquid reagents should be thoroughly degassed using methods such as freeze-pump-thaw or by sparging with an inert gas. All transfers of catalyst and reagents should be performed using Schlenk techniques or in a glovebox.

4. How can I monitor the progress of my reaction?

Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals (under inert conditions) and analyzing them by techniques such as TLC, GC, GC-MS, or ¹H NMR.

5. I am observing catalyst deactivation. What could be the cause with a chlorinated substrate like trichloroethylene?

Chlorinated substrates can be challenging. Deactivation may occur through the formation of stable platinum-chloride species, which are catalytically inactive. The choice of ligands and reaction conditions is crucial to minimize this. In some cases, halide scavengers can be beneficial.

Quantitative Data

The following tables summarize quantitative data from studies on platinum-catalyzed reactions involving trichloroethylene. While these may not be for the exact synthetic transformation you are performing, they can provide insights into effective reaction parameters.

Table 1: Catalytic Hydrodechlorination of Trichloroethylene (TCE)

CatalystTemperature (K)pHPseudo-first-order rate constant (s⁻¹)Activation Energy (kJ/mol)Reference
Pt on Titania283 - 3287.01 x 10⁻³ to 1 x 10⁻²34[3]

Table 2: Catalytic Combustion of Trichloroethylene (TCE)

CatalystT₉₀ (Temperature for 90% conversion) (°C)Space Velocity (mL g⁻¹ h⁻¹)Specific Reaction Rate at 270°C (mol gₚₜ⁻¹ s⁻¹)Turnover Frequency at 270°C (s⁻¹)Reference
PtWRu/TiO₂30540,0009.0 x 10⁻⁶7.3 x 10⁻⁵[4]

Experimental Protocols

General Protocol for a Platinum(II)-Catalyzed Reaction with 2,2,2-Trichloroethylene

This protocol provides a general workflow. Specific quantities, temperatures, and reaction times will need to be optimized for each specific transformation.

  • Catalyst Preparation/Activation:

    • In a glovebox or under a flow of inert gas, add the platinum(II) pre-catalyst (e.g., PtCl₂(cod)) and the desired ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • If a halide scavenger is required, add it at this stage.

    • Add the degassed solvent and stir the mixture at room temperature for the specified time to allow for the formation of the active catalyst.

  • Reaction Setup:

    • Add the other coupling partner (e.g., an arene for a hydroarylation reaction) to the flask.

    • Begin stirring and bring the reaction mixture to the desired temperature using an oil bath.

    • Slowly add the 2,2,2-trichloroethylene via a syringe pump over a period of time to maintain a low concentration.

  • Reaction Monitoring:

    • At regular intervals, take aliquots from the reaction mixture using a syringe and analyze by GC or TLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware p2 Add Pt(II) Pre-catalyst & Ligand p1->p2 p3 Add Degassed Solvent p2->p3 p4 Activate Catalyst (Stir) p3->p4 r1 Add Substrates p4->r1 r2 Heat to Temperature r1->r2 r3 Monitor Progress (GC/TLC) r2->r3 w1 Cool Reaction r3->w1 w2 Remove Solvent w1->w2 w3 Purify Product (Chromatography) w2->w3 w4 Characterize Product w3->w4 troubleshooting_flowchart end_node end_node start Reaction Failed? q1 Conversion > 0? start->q1 q2 Decomposition Observed? q1->q2 No q3 Side Products? q1->q3 Yes end_node_1 Check Catalyst Activity Increase Temperature Check Reagent Purity q2->end_node_1 No end_node_2 Use Chelating Ligands Lower Temperature Change Solvent q2->end_node_2 Yes end_node_3 Optimize Catalyst Loading Optimize Reaction Time q3->end_node_3 No end_node_4 Optimize Ligand/Metal Ratio Screen Ligands Lower Temperature q3->end_node_4 Yes signaling_pathway PtL2 Pt(II)L₂ Intermediate1 Pt(TCE)L₂ PtL2->Intermediate1 + TCE TCE TCE TCE->Intermediate1 Intermediate2 [Pt(Product)L₂] Intermediate1->Intermediate2 + Nu-H NuH Nu-H NuH->Intermediate2 Intermediate2->PtL2 - Product Product Product Intermediate2->Product

References

Technical Support Center: Platinum(II)-Mediated Synthesis with 2,2,2-Trichloroethylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in platinum(II)-mediated synthesis involving 2,2,2-trichloroethylene (TCE). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the platinum-catalyzed hydrodechlorination of TCE as a representative reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products in the platinum(II)-mediated hydrodechlorination of 2,2,2-trichloroethylene?

In the platinum(II)-mediated hydrodechlorination of 2,2,2-trichloroethylene, the desired product is typically ethane, resulting from the complete dechlorination and subsequent hydrogenation of the TCE molecule. However, several side products can form due to incomplete reaction or parallel reaction pathways.

Common side products include:

  • Dichloroethylene (DCE): Formed from the initial hydrodechlorination of TCE.

  • Vinyl Chloride (VC): A subsequent hydrodechlorination product of DCE.

  • Chloroacetylene: Can be formed under certain conditions, particularly at higher temperatures.

  • Oligomers/Polymers ("Coke"): These are carbonaceous deposits that can form on the catalyst surface, leading to deactivation.

Q2: What are the main causes of catalyst deactivation in these reactions?

Catalyst deactivation is a primary concern in platinum-mediated reactions with chlorinated compounds. The two main causes are:

  • Coke Formation: Chlorinated intermediates can polymerize on the active sites of the platinum catalyst, forming a carbonaceous layer often referred to as "coke." This physically blocks the active sites and pores of the catalyst support, preventing reactant molecules from reaching them.

  • Chlorine Poisoning: The hydrogen chloride (HCl) produced during the hydrodechlorination reaction can strongly adsorb to the platinum surface. This can alter the electronic properties of the catalyst and inhibit its activity.

Q3: How can I minimize the formation of unwanted side products?

Minimizing side product formation involves optimizing reaction conditions to favor the complete hydrodechlorination pathway. Key parameters to consider include:

  • Temperature: Higher temperatures can sometimes lead to excessive cracking and the formation of undesired byproducts like chloroacetylene. Operating at an optimal, typically lower, temperature can improve selectivity towards the desired product.

  • Hydrogen Pressure: Maintaining an adequate partial pressure of hydrogen is crucial to ensure complete hydrogenation of intermediates and minimize the formation of unsaturated side products.

  • Catalyst Formulation: The choice of catalyst support (e.g., Al₂O₃, TiO₂, carbon) and the dispersion of platinum particles can significantly influence selectivity.

Troubleshooting Guide

This guide addresses common problems encountered during platinum(II)-mediated reactions of 2,2,2-trichloroethylene, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low conversion of TCE 1. Catalyst deactivation due to coke formation or chlorine poisoning.2. Insufficient catalyst loading or activity.3. Inadequate hydrogen supply.4. Sub-optimal reaction temperature or pressure.1. Regenerate the catalyst (see Q4).2. Increase catalyst amount or use a fresh batch of catalyst.3. Ensure a sufficient flow rate and partial pressure of hydrogen.4. Optimize reaction conditions based on literature or preliminary experiments.
High selectivity towards undesired chlorinated byproducts (DCE, VC) 1. Incomplete hydrodechlorination.2. Short reaction time or low residence time.3. Insufficient hydrogen availability.1. Increase reaction time or decrease flow rate in a continuous reactor.2. Increase hydrogen partial pressure.3. Optimize temperature to enhance the rate of subsequent hydrodechlorination steps.
Rapid catalyst deactivation 1. High reaction temperature promoting coke formation.2. Inefficient removal of HCl from the catalyst surface.1. Lower the reaction temperature.2. Consider using a catalyst support that is less susceptible to coking.3. Implement a catalyst regeneration protocol.
Formation of solid black material (coke) on the catalyst 1. Polymerization of chlorinated intermediates on the catalyst surface.1. Optimize reaction conditions (lower temperature, higher hydrogen pressure).2. Regenerate the coked catalyst.

Quantitative Data on Product Distribution

The following table summarizes the typical product distribution in the hydrodechlorination of 1,1,2-trichloroethane (a related compound) over a Cs/Al₂O₃ catalyst at different temperatures, illustrating the impact of temperature on side product formation.[1]

Temperature (K)Selectivity of Dichloroethylene (%)Selectivity of Vinyl Chloride (%)Selectivity of Chloroacetylene (%)
51393.252.993.76
53392.093.294.62
55391.094.024.89

Data adapted from a study on 1,1,2-trichloroethane dehydrochlorination, which provides insights into the temperature-dependent formation of similar side products.[1]

Experimental Protocols

1. Catalyst Preparation (Example: Pt/Al₂O₃)

This protocol describes a typical impregnation method for preparing a platinum on alumina catalyst.

  • Materials: γ-Al₂O₃ support, chloroplatinic acid (H₂PtCl₆) solution, deionized water.

  • Procedure:

    • Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.

    • Prepare an aqueous solution of chloroplatinic acid with a concentration calculated to achieve the desired platinum loading (e.g., 1 wt%).

    • Add the dried γ-Al₂O₃ support to the chloroplatinic acid solution with constant stirring.

    • Continue stirring for 24 hours at room temperature to ensure uniform impregnation.

    • Evaporate the water using a rotary evaporator at 60°C.

    • Dry the resulting solid in an oven at 120°C overnight.

    • Calcine the catalyst in a furnace under a flow of air. The temperature is ramped slowly to 400°C and held for 4 hours.

    • Reduce the catalyst under a flow of hydrogen at 400°C for 4 hours prior to reaction.

2. Hydrodechlorination of Trichloroethylene in a Batch Reactor

This protocol outlines a general procedure for a liquid-phase hydrodechlorination experiment.

  • Materials: Prepared Pt/Al₂O₃ catalyst, 2,2,2-trichloroethylene, solvent (e.g., water or an organic solvent), hydrogen gas.

  • Apparatus: High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Procedure:

    • Charge the reactor with the desired amount of solvent and the Pt/Al₂O₃ catalyst.

    • Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • Introduce a known amount of 2,2,2-trichloroethylene into the reactor.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reactor to the desired reaction temperature while stirring.

    • Maintain the reaction at a constant temperature and pressure for the desired duration.

    • Periodically, withdraw liquid samples for analysis by gas chromatography (GC) to monitor the conversion of TCE and the formation of products and byproducts.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Recover and analyze the final reaction mixture.

Visualizations

Reaction_Pathway cluster_side_reactions Side Reactions TCE 2,2,2-Trichloroethylene DCE Dichloroethylene TCE->DCE +H2, -HCl Coke Oligomers/Coke TCE->Coke Polymerization VC Vinyl Chloride DCE->VC +H2, -HCl DCE->Coke Polymerization Ethane Ethane (Desired Product) VC->Ethane +H2, -HCl

Caption: Main reaction pathway and side reactions in TCE hydrodechlorination.

Troubleshooting_Workflow Start Experiment Start Problem Low TCE Conversion? Start->Problem CheckCatalyst Check Catalyst Activity Problem->CheckCatalyst Yes End Successful Conversion Problem->End No CheckH2 Check H2 Supply CheckCatalyst->CheckH2 CheckConditions Optimize T & P CheckH2->CheckConditions Regenerate Regenerate Catalyst CheckConditions->Regenerate Regenerate->Start

Caption: A logical workflow for troubleshooting low TCE conversion.

Coke_Formation_Mechanism TCE_ads Adsorbed TCE on Pt surface Intermediate Reactive Chlorinated Intermediate TCE_ads->Intermediate Surface Reaction Oligomer Oligomerization Intermediate->Oligomer Polymerization Initiation Coke Coke Deposit Oligomer->Coke Growth & Dehydrogenation

Caption: Simplified mechanism of coke formation on a platinum catalyst.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2,2,2-Trichloroethylene Hydrogenation using Platinum(II) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deactivation of Platinum(II) catalysts during the hydrogenation of 2,2,2-trichloroethylene and subsequent catalyst regeneration.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation, offering potential causes and solutions to help researchers navigate challenges related to catalyst performance and longevity.

Issue Potential Cause Troubleshooting Steps
Rapid Loss of Catalytic Activity Coke Formation: The primary mechanism of deactivation for platinum catalysts in the presence of chlorinated hydrocarbons is the formation of carbonaceous deposits, or coke, on the catalyst surface.[1][2][3] This is often initiated by the polymerization of adsorbed chlorinated species.1. Confirm Coke Presence: Utilize Temperature-Programmed Oxidation (TPO) to analyze the deactivated catalyst. This technique involves heating the catalyst in an oxygen-containing atmosphere and monitoring the evolution of CO2, which can quantify the amount of coke.[1] 2. Optimize Reaction Conditions: Consider lowering the reaction temperature or adjusting the reactant partial pressures to minimize coke formation. 3. Implement Regeneration Protocol: Proceed to the detailed regeneration protocols outlined in this document to remove coke and restore catalyst activity.
Incomplete Conversion After Extended Reaction Time Partial Catalyst Deactivation: A gradual buildup of coke or other poisoning species can lead to a slow decline in catalyst performance, resulting in incomplete conversion of the starting material.1. Monitor Reaction Progress: Take aliquots at regular intervals to determine if the reaction has stalled or is proceeding at a significantly reduced rate. 2. Investigate Potential Poisons: Besides coke, other impurities in the reactants or solvent can act as catalyst poisons. Consider the purity of your 2,2,2-trichloroethylene and hydrogen source. Sulfur-containing compounds are known poisons for platinum catalysts.[4] 3. Perform a Partial Regeneration: A mild regeneration cycle may be sufficient to remove surface-level deactivating species.
Difficulty in Catalyst Regeneration Severe Coking or Sintering: At high temperatures, extensive coke formation can lead to graphitic carbon, which is more difficult to remove.[5] Additionally, high temperatures during reaction or regeneration can cause sintering, an irreversible agglomeration of platinum particles, reducing the active surface area.1. Characterize the Deactivated Catalyst: Techniques like Transmission Electron Microscopy (TEM) can be used to visually inspect for platinum particle sintering. 2. Adjust Regeneration Conditions: For severe coking, a higher regeneration temperature or a longer oxidation time may be necessary. However, be cautious of exceeding temperatures that could induce sintering. 3. Consider Oxychlorination: For supported catalysts where sintering is observed, an oxychlorination step may be required to redisperse the platinum particles. This involves a high-temperature treatment in the presence of oxygen and a chlorine source.
Inconsistent Catalyst Performance Between Batches Variability in Catalyst Preparation or Pre-treatment: The initial activity of the catalyst can be highly dependent on its preparation method and the activation procedure used.1. Standardize Catalyst Preparation: Ensure that the synthesis and loading of the Platinum(II) catalyst are performed consistently. 2. Optimize and Standardize Pre-treatment: The reduction or activation step prior to the reaction is crucial. Ensure consistent temperature, time, and gas flow rates during this step.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deactivation for my Platinum(II) catalyst during the hydrogenation of 2,2,2-trichloroethylene?

The most probable cause of deactivation is the formation of carbonaceous deposits, commonly referred to as coke, on the active sites of your catalyst.[1][2][3] This process is often initiated by the polymerization of 2,2,2-trichloroethylene or its intermediates on the platinum surface.

Q2: How can I confirm that coke formation is the reason for catalyst deactivation?

Temperature-Programmed Oxidation (TPO) is a standard technique to identify and quantify coke on a catalyst.[1] In a TPO experiment, the deactivated catalyst is heated under a controlled flow of an oxidizing gas (e.g., a mixture of oxygen and an inert gas). The amount of carbon dioxide evolved is measured as a function of temperature, which provides information about the amount and nature of the carbonaceous deposits.

Q3: Is the deactivation of my Platinum(II) catalyst reversible?

Deactivation due to coke formation is generally reversible through a regeneration process.[6] However, deactivation caused by sintering (the agglomeration of metal particles at high temperatures) is typically irreversible under standard regeneration conditions.

Q4: What is a general procedure for regenerating my deactivated Platinum(II) catalyst?

The most common method for regeneration is to burn off the coke in a controlled manner. This is typically achieved through an oxidative treatment. A general procedure involves heating the catalyst in a stream of air or a diluted oxygen mixture.[7] The temperature and duration of this treatment need to be carefully controlled to ensure complete coke removal without causing thermal damage to the catalyst. For detailed, step-by-step protocols, please refer to the Experimental Protocols section.

Q5: Can the regeneration process itself damage the catalyst?

Yes, improper regeneration can lead to irreversible damage. The primary concern is sintering of the platinum particles due to excessive temperatures during the oxidative removal of coke.[8] It is crucial to control the temperature during regeneration carefully. The exothermic nature of coke combustion can lead to localized hot spots, which can accelerate sintering.

Q6: What is oxychlorination, and when should I consider it for regeneration?

Oxychlorination is a regeneration technique used primarily for supported platinum catalysts that have undergone sintering. It involves treating the catalyst at a high temperature with a mixture of oxygen and a chlorine-containing compound. This process helps to redisperse the agglomerated platinum particles back into smaller, more active clusters, thereby restoring the catalyst's active surface area. This is generally considered a more aggressive regeneration method and should be used when simpler oxidative treatments are ineffective.

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification

This protocol outlines the procedure for quantifying the amount of coke on a deactivated catalyst.

  • Sample Preparation: Accurately weigh a small amount (e.g., 10-50 mg) of the deactivated catalyst and place it in a quartz reactor tube.

  • System Setup: Place the reactor in a programmable furnace connected to a gas flow system and a downstream gas analyzer (e.g., a mass spectrometer or a non-dispersive infrared (NDIR) CO2 analyzer).

  • Inert Gas Purge: Purge the system with an inert gas (e.g., helium or nitrogen) at a flow rate of 30-50 mL/min while heating the sample to a low temperature (e.g., 100-150 °C) to remove any physisorbed species. Hold at this temperature for 30-60 minutes.

  • Oxidation Step: Switch the gas flow to a dilute oxygen mixture (e.g., 5-10% O2 in an inert gas) at the same flow rate.

  • Temperature Program: Begin heating the furnace at a linear ramp rate (e.g., 5-10 °C/min) to a final temperature of around 500-600 °C.

  • Data Acquisition: Continuously monitor the concentration of CO2 in the effluent gas stream throughout the temperature ramp.

  • Analysis: Integrate the CO2 signal over time to calculate the total moles of carbon deposited on the catalyst. This can then be expressed as a weight percentage of coke on the catalyst.

Protocol 2: Standard Oxidative Regeneration of Platinum(II) Catalyst

This protocol provides a general procedure for the removal of coke from a deactivated catalyst.

  • Catalyst Loading: Place the deactivated catalyst in a suitable reactor (e.g., a tube furnace or a fixed-bed reactor).

  • Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly heating to a temperature of 150-200 °C to remove volatile residues. Maintain this for 1-2 hours.

  • Controlled Oxidation: Gradually introduce a stream of dry air or a diluted oxygen mixture (e.g., 2-5% O2 in N2) into the reactor. The introduction of oxygen should be done carefully to control the exotherm from coke combustion. A slow temperature ramp (e.g., 1-2 °C/min) or a stepwise increase in temperature is recommended.

  • Regeneration Temperature: Slowly heat the catalyst to a final regeneration temperature, typically in the range of 300-450 °C. The optimal temperature will depend on the nature of the coke and the thermal stability of the catalyst and its support.

  • Hold Period: Maintain the catalyst at the final regeneration temperature for 2-4 hours, or until the concentration of CO2 in the effluent gas returns to baseline, indicating complete coke removal.

  • Cooling and Passivation: After the hold period, switch the gas flow back to an inert gas and cool the reactor to room temperature. If the catalyst is to be exposed to air, a passivation step (e.g., using a very dilute oxygen mixture) may be necessary to prevent rapid oxidation of the freshly reduced platinum surface.

  • Re-activation: Before the next use, the catalyst will likely need to be re-activated following the original pre-treatment protocol (e.g., reduction in a hydrogen atmosphere).

Deactivation and Regeneration Workflow

Deactivation_Regeneration_Workflow cluster_deactivation Catalyst Deactivation Pathway cluster_regeneration Catalyst Regeneration Pathway Fresh_Catalyst Active Pt(II) Catalyst Adsorption Adsorption of 2,2,2-Trichloroethylene Fresh_Catalyst->Adsorption Reaction Start Polymerization Surface Polymerization / Oligomerization Adsorption->Polymerization Coke_Precursors Formation of Coke Precursors Polymerization->Coke_Precursors Deactivated_Catalyst Deactivated Catalyst (Coke Deposition) Coke_Precursors->Deactivated_Catalyst Blocks Active Sites Deactivated_Catalyst_Regen Deactivated Catalyst Oxidative_Treatment Oxidative Treatment (e.g., Air at 300-450°C) Deactivated_Catalyst_Regen->Oxidative_Treatment Regeneration Start Coke_Removal Coke Combustion (C + O2 -> CO2) Oxidative_Treatment->Coke_Removal Regenerated_Catalyst Regenerated Pt(II) Catalyst Coke_Removal->Regenerated_Catalyst

A flowchart illustrating the catalyst deactivation and regeneration pathways.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the deactivation rates and regeneration efficiency of Platinum(II) catalysts in the hydrogenation of 2,2,2-trichloroethylene. However, studies on similar systems provide valuable insights.

Table 1: Coke Formation on Platinum and Palladium Catalysts in Hydrogenation Reactions

CatalystSupportReactionDeactivation ObservedCoke FormationReference
Pdγ-Al2O3Vegetable Oil HydrogenationYes, >50% activity lossIncreased with use[1]
Ptγ-Al2O3Vegetable Oil HydrogenationNoRemained constant[1]
Pdα-Al2O3Vegetable Oil HydrogenationNoVirtually none[1]

This data suggests that both the metal and the support play a crucial role in coke formation and catalyst deactivation. While platinum appears more resistant to coking than palladium in this specific application, the acidic nature of the γ-alumina support contributes to coke deposition.[1]

Table 2: General Regeneration Conditions for Platinum Catalysts

Deactivation CauseRegeneration MethodTemperature Range (°C)Key ConsiderationsReference
Carbonaceous Deposits (Coke)Oxidative Treatment (Air/O2)300 - 500Controlled heating to avoid sintering.[3][6][7]
SinteringOxychlorination> 500Requires a chlorine source to redisperse metal particles.

Researchers are encouraged to perform kinetic studies to determine the deactivation rate for their specific Platinum(II) catalyst and reaction conditions. By quantifying the loss of activity over time, a deactivation model can be developed to better predict catalyst lifetime and optimize regeneration schedules.

References

Technical Support Center: Purification of Trichloro(ethylene)platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Nomenclature: The compound commonly referred to in the context of "ethylene platinum(II)" complexes is Potassium trichloro(ethylene)platinate(II), also known as Zeise's Salt[1]. The user's query "2,2,2-Trichloroethylene platinum(II)" likely refers to this well-known compound, which involves an ethylene (C₂H₄) ligand, not a 2,2,2-trichloroethylene ligand[2]. This guide focuses on the purification of Zeise's Salt and related platinum(II) complexes.

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of trichloro(ethylene)platinum(II) products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of platinum(II) complexes? A1: Common impurities include unreacted starting materials like K₂PtCl₄, residual solvents, and reaction byproducts.[3][4] Depending on the reaction conditions, side products such as isomers (cis/trans) or complexes with different ligand stoichiometries may also be present.[3][5] Hydrolysis products can also form if the complex is sensitive to water.[6]

Q2: How can I distinguish between cis and trans isomers during purification? A2: Far-IR spectroscopy is a highly effective method, as cis isomers typically show two Pt-Cl stretching bands, while trans isomers show only one.[7] NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) can also differentiate isomers, as the chemical shifts can vary significantly between geometric arrangements.[5] In some cases, the isomers can be separated by column chromatography.[3]

Q3: My platinum(II) complex appears to be unstable in solution. What precautions should I take? A3: The stability of platinum(II) complexes can be affected by the solvent, light, and temperature. Some complexes can undergo isomerization in solution, especially in polar aprotic solvents like DMSO or DMF.[3] It is often advisable to perform purification steps at low temperatures, in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[8][9] The choice of solvent is critical; stability should be tested in small-scale trials before attempting large-scale purification.

Q4: What analytical techniques are essential for confirming the purity of the final product? A4: A combination of techniques is recommended.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): To confirm the structure and identify organic impurities or isomeric ratios.[4][9][10]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the complex.[4][8]

  • Elemental Analysis (C, H, N): To verify the elemental composition of the compound.[3][7][10]

  • Infrared (IR) and Far-IR Spectroscopy: To identify characteristic functional groups and distinguish between isomers.[7][8]

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and separate trace impurities.[11][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Recrystallization - The compound has high solubility in the chosen solvent. - The cooling process was too rapid, preventing crystal formation. - Too much solvent was used.- Select a solvent system where the compound is soluble when hot but poorly soluble when cold. - Try slow cooling, vapor diffusion, or layering an anti-solvent (a solvent in which the compound is insoluble) to induce crystallization.[13] - Use the minimum amount of hot solvent required to fully dissolve the product.[13]
Product Oiling Out Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that inhibit crystallization. - Supersaturation is too high.- Try a lower-boiling point solvent. - Attempt to "scratch" the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal from a previous successful batch. - Further purify the crude material by column chromatography to remove impurities before attempting recrystallization.
Poor Separation in Column Chromatography - Incorrect choice of stationary phase (e.g., silica, alumina). - Inappropriate mobile phase (eluent) polarity. - The column was packed improperly. - Isomerization or degradation of the complex on the column.[3]- Silica gel is commonly used for platinum(II) complexes.[3] - Perform Thin Layer Chromatography (TLC) first to determine an optimal solvent system that provides good separation.[3] - Ensure the column is packed uniformly to avoid channeling. - If the compound is unstable, consider using a less active stationary phase or performing the chromatography at a lower temperature.
Product Contaminated with Starting Material (e.g., K₂PtCl₄) - Incomplete reaction. - The starting material is co-precipitating with the product.- The starting salt, K₂PtCl₄, is water-soluble. Wash the crude product with minimal amounts of cold water to remove it, provided your product is not water-soluble. - Recrystallization from an appropriate organic solvent can also separate the product from inorganic salts.
Multiple Products or Polymorphs Isolated - The reaction can produce different stable solid-state forms (polymorphs). - The complex may exist as aggregates.- Polymorphs can sometimes be separated by column chromatography due to differences in their interactions with the stationary phase.[14] - Characterize each form carefully (e.g., by X-ray diffraction) to understand their structures. The crystallization conditions (solvent, temperature) can often be tuned to favor the formation of a single desired polymorph.[14]

Experimental Protocols

Protocol 1: Recrystallization by Anti-Solvent Vapor Diffusion

This method is ideal for generating high-quality crystals from small amounts of material when the product is highly soluble in one solvent but insoluble in a miscible, more volatile anti-solvent.[13]

Methodology:

  • Dissolve the platinum(II) complex in a minimal amount of a suitable solvent (e.g., acetonitrile, dichloromethane) in a small, uncapped vial.[13]

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker).[13]

  • Carefully add an anti-solvent (e.g., pentane, diethyl ether) to the larger container. The level of the anti-solvent should be below the top of the inner vial.[13]

  • Seal the outer container and leave it undisturbed in a location with stable temperature, away from vibrations.[13]

  • The more volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the product and promoting the slow growth of crystals over several hours to days.

  • Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and wash the crystals with a small amount of the anti-solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the separation of platinum(II) complexes based on their polarity.[15]

Methodology:

  • Select Eluent: Using TLC, identify a solvent system (e.g., chloroform/acetone, chloroform/methanol) that separates your target compound from its impurities.[3] The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[15]

  • Load Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel by adding silica, dissolving the compound, and then evaporating the solvent. Carefully add the concentrated solution or the dried silica with the adsorbed sample to the top of the column.[15]

  • Elute Column: Add the eluent to the top of the column and begin collecting fractions.[15] Maintain a constant level of solvent above the silica to prevent the column from running dry.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.[15]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified platinum(II) product.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Reaction of K₂PtCl₄ with Ethylene workup Initial Workup (e.g., Filtration) synthesis->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Purity Analysis (NMR, MS, HPLC) chromatography->analysis recrystallization->analysis pure_product Pure Pt(II) Product analysis->pure_product

Caption: General workflow for the synthesis and purification of platinum(II) complexes.

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid check_purity Assess Purity (TLC/NMR) check_final_purity Check Final Purity check_purity->check_final_purity Impurities Remain end_ok Purification Complete check_purity->end_ok Product is Pure recrystallize Attempt Recrystallization is_solid->recrystallize  Yes oily_product Product is an oil. Consider solvent change or chromatography. is_solid->oily_product  No recrystallize->check_purity chromatography Use Column Chromatography chromatography->check_purity oily_product->chromatography check_final_purity->end_ok Purity Acceptable end_repeat Repeat Purification Step check_final_purity->end_repeat Purity Not Acceptable

Caption: Troubleshooting logic for common purification challenges.

G start Impurity Profile of Crude Product impurity_type What is the main type of impurity? start->impurity_type salts Inorganic Salts / Polar Impurities impurity_type->salts Inorganic/Polar isomers Isomers / Structurally Similar Byproducts impurity_type->isomers Isomeric starting_mat Unreacted Organic Starting Materials impurity_type->starting_mat Organic/Non-polar wash Aqueous Wash or Simple Precipitation salts->wash chromatography Column Chromatography isomers->chromatography starting_mat->chromatography recrystallize Recrystallization starting_mat->recrystallize

Caption: Decision guide for selecting a primary purification method.

References

addressing inconsistencies in catalytic activity of 2,2,2-Trichloroethylene platinum(II)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2,2-Trichloroethylene Platinum(II) [CAS: 16405-35-9]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during its use in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What are the potential catalytic applications of 2,2,2-Trichloroethylene Platinum(II)?

A1: 2,2,2-Trichloroethylene Platinum(II) is a coordination complex with potential catalytic properties in various organic transformations, particularly in organometallic chemistry.[1] While specific industrial-scale applications are not widely documented, analogous platinum(II) olefin complexes are known to catalyze reactions such as hydrosilylation, hydrogenation, and olefin oligomerization.[2][3][4][5][6][7][8][9][10]

Q2: What is the general structure and geometry of this complex?

A2: Platinum(II) complexes typically exhibit a square planar geometry.[1] This geometry influences the electronic properties and steric interactions of the compound, which in turn affect its catalytic activity and stability.[1]

Q3: What are the known stability issues with this type of catalyst?

A3: Platinum(II) complexes, especially those with coordinated olefins, can be sensitive to reaction conditions. The trichloroethylene ligand can influence the compound's solubility, stability, and reactivity.[1] Additionally, in reactions involving chlorinated substrates, the catalyst can be susceptible to deactivation.[11][12][13][14]

Q4: How do ligands affect the catalytic performance of platinum(II) complexes?

A4: Ligands play a crucial role in tuning the electronic and steric properties of the platinum center. For instance, the choice of phosphine ligands can significantly impact the stability and reactivity of related Pt(II) complexes.[15] Electron-donating or -withdrawing ligands can alter the electron density at the metal center, influencing its catalytic activity.

Troubleshooting Guide

Users may experience inconsistencies in catalytic activity. This guide addresses common issues in a question-and-answer format.

Issue 1: Low or No Catalytic Activity

  • Question: My reaction is not proceeding, or the conversion is very low. What are the possible causes?

  • Answer:

    • Catalyst Quality: The catalyst may have degraded due to improper storage or handling. It is sensitive to air and moisture.

    • Reaction Conditions: Temperature, pressure, and solvent may not be optimal. Platinum-catalyzed reactions can be sensitive to these parameters.

    • Substrate Purity: Impurities in the substrate or solvent, such as sulfur compounds or other coordinating species, can poison the catalyst.[2]

    • Inhibitors: The presence of unintentional inhibitors in the reaction mixture can suppress catalytic activity.

Issue 2: Inconsistent Reaction Rates and Yields

  • Question: I am observing significant variations in reaction times and product yields between batches. Why is this happening?

  • Answer:

    • Catalyst Loading: Inconsistent measurement of the catalyst amount can lead to variable reaction rates.

    • Solvent Effects: The choice of solvent can impact the solubility and stability of the catalyst, leading to inconsistent performance. Platinum is known to have a high affinity for sulfur ligands, so care should be taken with solvents like DMSO.[16]

    • Mixing and Mass Transfer: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer, affecting the reaction rate.

    • Trace Impurities: Small variations in the purity of reactants or solvent can have a significant impact on catalyst performance.

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?

  • Answer:

    • Product Inhibition/Poisoning: The products of the reaction, particularly HCl or other chlorinated byproducts, can poison the platinum catalyst.[1][11][12]

    • Fouling: Formation of insoluble byproducts or polymeric materials on the catalyst surface can block active sites.

    • Thermal Degradation: At elevated temperatures, the complex may decompose, leading to the formation of inactive platinum species.

    • Ligand Dissociation: Dissociation of the trichloroethylene or other ancillary ligands can lead to catalyst decomposition.

Data Summary

Table 1: Factors Influencing Catalytic Activity of Platinum(II) Olefin Complexes
FactorObservationPotential Impact on 2,2,2-Trichloroethylene Platinum(II)
Ligands Electron-donating ligands can increase electron density on the Pt center, affecting substrate activation. Bulky ligands can influence selectivity.[15]Ancillary ligands would significantly modulate reactivity and stability.
Solvent Polar solvents can affect the stability of the complex. Coordinating solvents (e.g., DMSO) can compete for coordination sites.[16]Choice of solvent is critical; non-coordinating, dry solvents are generally preferred.
Temperature Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.An optimal temperature range must be determined to balance activity and stability.
Additives Co-catalysts or additives can influence the reaction mechanism and catalyst stability.The effect of additives should be systematically investigated for specific applications.
Chlorinated Species Presence of HCl or other chlorinated compounds can lead to reversible or irreversible deactivation of platinum catalysts.[1][11][12][13]Deactivation is a major concern in reactions involving trichloroethylene itself or other chlorinated substrates.

Experimental Protocols

While specific, detailed protocols for the catalytic use of 2,2,2-Trichloroethylene Platinum(II) are not widely published, the following general procedures for related platinum-catalyzed reactions can be adapted.

Protocol 1: General Procedure for a Test Hydrosilylation Reaction

  • Objective: To assess the catalytic activity of 2,2,2-Trichloroethylene Platinum(II) in the hydrosilylation of an alkene.

  • Materials:

    • 2,2,2-Trichloroethylene Platinum(II)

    • Alkene (e.g., 1-octene)

    • Silane (e.g., triethylsilane)

    • Anhydrous, deoxygenated solvent (e.g., toluene)

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • In a glovebox, add the desired amount of 2,2,2-Trichloroethylene Platinum(II) to a dry reaction vessel equipped with a magnetic stir bar.

    • Add the anhydrous, deoxygenated solvent to dissolve the catalyst.

    • Add the alkene to the reaction vessel.

    • Slowly add the silane to the stirred solution.

    • Seal the vessel and stir the reaction at the desired temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or NMR.

Protocol 2: Synthesis of a 2,2,2-Trichloroethylene Platinum(II) Analogue (Zeise's Salt)

This protocol is for the synthesis of the parent ethylene complex, Zeise's Salt (Potassium trichloro(ethylene)platinate(II)), which can be adapted for the trichloroethylene analogue.

  • Objective: To synthesize a platinum(II) olefin complex.

  • Materials:

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

    • Ethylene gas (or 2,2,2-Trichloroethylene)

    • Anhydrous tin(II) chloride (catalyst)[17]

    • Hydrochloric acid solution

  • Procedure:

    • Dissolve K₂[PtCl₄] in a dilute HCl solution.

    • Add a catalytic amount of anhydrous SnCl₂.[17]

    • Bubble ethylene gas (or introduce 2,2,2-Trichloroethylene) through the solution with vigorous stirring for several hours.

    • The product will precipitate from the solution.

    • Isolate the solid product by filtration, wash with a small amount of cold water and ethanol, and dry under vacuum. Note: This is a general guideline and should be optimized based on literature procedures for Zeise's salt synthesis.[18]

Visualizations

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup catalyst Catalyst Preparation/ Activation reaction_setup Reaction Setup (Inert Atmosphere) catalyst->reaction_setup reactants Reactant/Solvent Purification reactants->reaction_setup run_reaction Run Reaction (Controlled Temp/Pressure) reaction_setup->run_reaction monitoring Reaction Monitoring (GC, NMR, etc.) run_reaction->monitoring workup Reaction Quenching & Workup run_reaction->workup monitoring->run_reaction purification Product Purification workup->purification characterization Product Characterization purification->characterization troubleshooting_logic Troubleshooting Logic for Inconsistent Catalysis start Inconsistent Catalytic Activity Observed check_catalyst Verify Catalyst Integrity (Storage, Handling) start->check_catalyst check_reagents Analyze Reagent/Solvent Purity (Impurities, Water Content) check_catalyst->check_reagents [Catalyst OK] optimize Systematically Optimize Reaction Parameters check_catalyst->optimize [Catalyst Degraded] check_conditions Review Reaction Conditions (Temp, Pressure, Stirring) check_reagents->check_conditions [Reagents Pure] check_reagents->optimize [Impurities Found] check_conditions->optimize [Conditions Incorrect] deactivation Investigate Catalyst Deactivation (Poisoning, Fouling) check_conditions->deactivation [Conditions Correct] resolve Problem Resolved optimize->resolve deactivation->optimize

References

Technical Support Center: Enhancing Selectivity of Platinum(II) Catalysts for 2,2,2-Trichloroethylene Hydrodechlorination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of platinum(II) catalysts in the hydrodechlorination of 2,2,2-trichloroethylene (TCE). The primary focus is on maximizing the yield of ethylene, a valuable chemical feedstock, while minimizing the production of less desirable byproducts such as ethane.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrodechlorination of TCE, providing step-by-step solutions to improve catalyst selectivity and performance.

Issue 1: Low Selectivity to Ethylene, High Selectivity to Ethane

  • Possible Cause 1.1: Inappropriate Catalyst Pretreatment. The pretreatment of the catalyst, particularly for Pt/CeO₂ systems, is crucial for achieving high ethylene selectivity. A simple reduction pretreatment is often insufficient.

    • Solution: Implement an oxidation-reduction pretreatment protocol.[1][2][3][4]

      • Calcine the catalyst in air at a high temperature (e.g., 500°C) for several hours.[5]

      • Cool the catalyst under an inert atmosphere.

      • Reduce the catalyst in a hydrogen flow (e.g., H₂/N₂) at an elevated temperature (e.g., 500°C) before the reaction.[5] Rationale: The oxidation step, especially when using a chloride-containing platinum precursor, can lead to the formation of a CeOCl phase. The subsequent reduction creates oxygen vacancies on the ceria support, which are proposed to be the active sites for the selective dechlorination of TCE to ethylene.[1][2][3][4]

  • Possible Cause 1.2: Suboptimal Catalyst Support. The choice of support material significantly influences the selectivity of the platinum catalyst. Alumina (Al₂O₃) supports tend to favor the formation of ethane.[6]

    • Solution: Utilize ceria (CeO₂) as the catalyst support. The interaction between platinum and ceria plays a critical role in enhancing ethylene selectivity.[6]

  • Possible Cause 1.3: Inadequate Catalyst Preparation Method. The method used to synthesize the catalyst can affect the metal-support interaction and particle size, thereby influencing selectivity.

    • Solution: Consider the co-combustion method for preparing Pt/CeO₂ catalysts. This method has been shown to result in higher ethylene selectivity compared to the impregnation method, as it introduces platinum into the ceria matrix, fostering a strong interaction.[6]

Issue 2: Low Conversion of Trichloroethylene

  • Possible Cause 2.1: Catalyst Deactivation. Platinum catalysts can deactivate during the hydrodechlorination reaction due to coke formation or poisoning.

    • Solution:

      • Regeneration: If deactivation is suspected, a regeneration procedure can be performed. Treatment with a diluted air stream at elevated temperatures can remove carbonaceous deposits.[1][7] Alternatively, regeneration under a hydrogen flow may also restore activity.[1]

      • Reaction Conditions: Adjusting reaction conditions, such as increasing the hydrogen partial pressure, can sometimes mitigate deactivation.

  • Possible Cause 2.2: Insufficiently Active Catalyst. The catalyst may not be sufficiently active under the chosen reaction conditions.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. The hydrodechlorination of TCE is sensitive to temperature.[6]

      • Optimize Flow Rate: In a flow reactor, optimize the flow rate of reactants to ensure sufficient contact time with the catalyst.[8]

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Cause 3.1: Variability in Catalyst Preparation. Minor variations in catalyst preparation can lead to significant differences in catalytic performance.

    • Solution: Standardize and meticulously document all steps of the catalyst synthesis, including precursor salts, concentrations, temperatures, and durations of each step.

  • Possible Cause 3.2: Inconsistent Catalyst Pretreatment. As highlighted in Issue 1, pretreatment is critical. Any deviation in the oxidation or reduction temperatures, ramp rates, or gas compositions can affect the catalyst's surface chemistry.

    • Solution: Implement a standardized and automated pretreatment protocol to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for enhancing ethylene selectivity in TCE hydrodechlorination over Pt/CeO₂ catalysts?

A1: The most significant factor is the catalyst pretreatment. An oxidation-reduction treatment, particularly when using a chloride-containing platinum precursor like H₂PtCl₆, has been shown to dramatically increase ethylene selectivity from as low as 13% to as high as 85%.[1][2][3][4] This is attributed to the formation of active oxygen vacancies on the ceria support.[1][2][3]

Q2: Which catalyst support is better for selective hydrodechlorination of TCE to ethylene: Alumina (Al₂O₃) or Ceria (CeO₂)?

A2: Ceria (CeO₂) is the preferred support for enhancing ethylene selectivity.[6] While Pt/Al₂O₃ catalysts are active for TCE hydrodechlorination, they tend to predominantly produce ethane.[6] The strong interaction between platinum and ceria is key to steering the reaction towards ethylene.[6]

Q3: How does the catalyst preparation method affect selectivity?

A3: The preparation method influences the metal-support interaction and platinum particle size. For Pt/CeO₂ catalysts, the co-combustion synthesis method has demonstrated higher selectivity to ethylene compared to the impregnation method.[6] Co-combustion incorporates platinum into the ceria lattice, leading to a stronger interaction.[6] Impregnation, while resulting in smaller platinum particles, deposits them on the surface, leading to a different catalytic behavior.[6]

Q4: What are the common byproducts in the hydrodechlorination of TCE over platinum catalysts?

A4: The main byproduct is typically ethane, the fully hydrogenated product.[3][6] Other potential byproducts, often in trace amounts, can include chloroethene and other partially dechlorinated hydrocarbons.[6]

Q5: Can the catalyst be regenerated after deactivation?

A5: Yes, platinum catalysts deactivated by coke deposition can often be regenerated. A common method is to treat the catalyst in a diluted air stream at an elevated temperature to burn off the carbonaceous deposits.[1][7] Treatment under a hydrogen flow has also been shown to be effective.[1]

Data Presentation

Table 1: Comparison of Catalyst Performance in Trichloroethylene Hydrodechlorination

CatalystPrecursorPretreatmentEthylene Selectivity (%)Ethane Selectivity (%)Key Findings
0.5% Pt/CeO₂H₂PtCl₆Reduction Only13HighSimple reduction is not sufficient for high ethylene selectivity.[1][2][3][4]
0.5% Pt/CeO₂H₂PtCl₆Oxidation-Reduction85LowOxidation-reduction pretreatment dramatically enhances ethylene selectivity.[1][2][3][4]
Pt/Al₂O₃Not SpecifiedNot SpecifiedLowHighAlumina support favors the formation of ethane.[6]
Pt/CeO₂ (Impregnation)Not SpecifiedNot SpecifiedModerateModerateResults in smaller Pt particles on the support surface.[6]
Pt/CeO₂ (Co-combustion)Not SpecifiedNot SpecifiedHighestLowPromotes strong Pt-CeO₂ interaction, leading to the highest ethylene selectivity.[6]

Experimental Protocols

Protocol 1: Preparation of Pt/CeO₂ Catalyst by Incipient Wetness Impregnation

  • Support Preparation: Dry the CeO₂ support at 120°C for at least 4 hours to remove adsorbed water.

  • Precursor Solution: Prepare an aqueous solution of a platinum precursor (e.g., H₂PtCl₆) with a concentration calculated to achieve the desired platinum loading (e.g., 0.5 wt%). The volume of the solution should be equal to the pore volume of the CeO₂ support.

  • Impregnation: Add the precursor solution dropwise to the dried CeO₂ support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 120°C for 12 hours.[5]

  • Calcination: Calcine the dried catalyst in a static air environment at 500°C for 6 hours.[5]

Protocol 2: High-Selectivity Oxidation-Reduction Pretreatment

  • Loading: Place the calcined Pt/CeO₂ catalyst in a quartz tube reactor.

  • Oxidation: Heat the catalyst in a flow of air (or a diluted oxygen mixture) to 500°C and hold for 2-4 hours.

  • Purging: Purge the system with an inert gas (e.g., N₂ or Ar) for 30 minutes to remove all oxygen.

  • Reduction: Introduce a hydrogen-containing gas flow (e.g., 5% H₂ in N₂) and heat the catalyst to 500°C. Hold at this temperature for 4 hours.[5]

  • Cooling: Cool the catalyst to the desired reaction temperature under the hydrogen-containing flow.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_pretreatment Catalyst Pretreatment cluster_reaction Hydrodechlorination Reaction p1 Support Selection (CeO2) p3 Impregnation or Co-combustion p1->p3 p2 Precursor Selection (H2PtCl6) p2->p3 p4 Drying (120°C) p3->p4 p5 Calcination (500°C) p4->p5 t1 Oxidation (Air, 500°C) p5->t1 t2 Inert Gas Purge t1->t2 t3 Reduction (H2, 500°C) t2->t3 r1 Introduce Reactants (TCE + H2) t3->r1 r2 Set Reaction Temperature (100-300°C) r1->r2 r3 Product Analysis (GC-MS) r2->r3

Caption: Experimental workflow for selective hydrodechlorination of TCE.

Troubleshooting_Logic start Low Ethylene Selectivity q1 Is the support Ceria (CeO2)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was an Oxidation-Reduction pretreatment performed? a1_yes->q2 s1 Switch to CeO2 support. Al2O3 favors ethane production. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was a Chloride-containing Pt precursor used? a2_yes->q3 s2 Implement Oxidation-Reduction pretreatment protocol. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s4 Consider co-combustion preparation method. a3_yes->s4 s3 Use a Cl-containing precursor (e.g., H2PtCl6). a3_no->s3

Caption: Troubleshooting logic for low ethylene selectivity.

References

Technical Support Center: 2,2,2-Trichloroethylene Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trichloroethylene Platinum(II) and similar organometallic platinum(II) complexes. The information provided is intended to help mitigate thermal decomposition and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of 2,2,2-Trichloroethylene Platinum(II) complexes.

Issue Potential Cause Recommended Action
Discoloration of the complex (e.g., darkening, charring) upon gentle heating. Thermal decomposition has initiated. Platinum(II) complexes can be sensitive to even moderate increases in temperature.Immediately stop heating. Assess the decomposition onset temperature using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) on a small, fresh sample to establish a safe working temperature range.
Inconsistent reaction yields or catalytic activity. Partial decomposition of the platinum complex, leading to a lower concentration of the active species. This can be exacerbated by localized overheating or prolonged reaction times at elevated temperatures.Ensure uniform heating of the reaction mixture. Use an oil bath or a heating mantle with a stirrer. Optimize reaction time and temperature to minimize exposure to conditions that could induce decomposition. Consider the use of stabilizing ligands if compatible with the reaction chemistry.
Formation of unexpected byproducts. Decomposition of the 2,2,2-Trichloroethylene ligand or the entire complex can lead to side reactions.Characterize the byproducts using techniques like GC-MS or NMR to understand the decomposition pathway. This information can help in modifying the reaction conditions (e.g., lowering the temperature, using an inert atmosphere) to suppress these pathways.
Precipitation of a black solid from the reaction mixture. Formation of platinum metal (Pt(0)) particles due to the complete decomposition of the complex.This indicates severe decomposition. The reaction should be stopped. Review the experimental protocol for potential sources of excessive heat or incompatible reagents. Ensure rigorous exclusion of air and moisture, as oxidative or hydrolytic processes can promote decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 2,2,2-Trichloroethylene Platinum(II)?

A1: The precise thermal decomposition temperature of 2,2,2-Trichloroethylene Platinum(II) is not extensively documented in publicly available literature. However, the stability of platinum(II) complexes is significantly influenced by the nature of their ligands.[1][2] Generally, platinum complexes with organic ligands can start to decompose at temperatures ranging from moderate to high. For instance, some platinum(II) thiosaccharinate complexes with diphosphine ligands begin to decompose in the molten phase at temperatures between 222°C and 270°C.[3][4] It is crucial to determine the specific decomposition profile for your particular complex using thermal analysis techniques.

Q2: How can I minimize thermal decomposition during a reaction?

A2: To minimize thermal decomposition, consider the following strategies:

  • Temperature Control: Maintain the reaction temperature at the lowest possible level that still allows for an acceptable reaction rate.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lower the decomposition temperature.[5]

  • Solvent Choice: Select a solvent with a boiling point well below the decomposition temperature of the complex.

  • Ligand Stabilization: The addition of stabilizing ligands, such as phosphines or N-heterocyclic carbenes, can increase the thermal stability of platinum(II) complexes.[2]

  • Minimize Reaction Time: Shorter reaction times reduce the overall thermal stress on the complex.

Q3: What are the best practices for storing 2,2,2-Trichloroethylene Platinum(II)?

A3: Proper storage is critical for maintaining the integrity of organometallic compounds.[1]

  • Temperature: Store the complex at low temperatures, typically in a refrigerator or freezer, to minimize any potential for slow decomposition over time.

  • Atmosphere: Store under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon).

  • Light: Protect the compound from light, as photodecomposition can also occur. Store in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Keep the compound in a desiccated environment to prevent hydrolysis.

Q4: What are the typical decomposition products of a platinum(II) complex with a chlorinated alkene ligand?

A4: While specific data for 2,2,2-Trichloroethylene Platinum(II) is unavailable, thermal decomposition of similar compounds can be complex. The decomposition of trichloroethylene itself is known to produce a variety of chlorinated compounds upon pyrolysis.[6] For the platinum complex, one could anticipate the following general products:

  • Platinum metal (Pt(0)) or platinum-containing nanoparticles.

  • Chlorinated organic fragments resulting from the decomposition of the trichloroethylene ligand.

  • Products from reactions between the decomposition fragments and the solvent or other reagents present.

Q5: Are there any specific safety precautions I should take when handling this type of compound?

A5: Yes, organometallic compounds require careful handling.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any volatile or aerosolized material.

  • Handling: Use appropriate techniques for handling air-sensitive compounds, such as Schlenk lines or a glovebox.[7]

  • Disposal: Dispose of waste materials according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of 2,2,2-Trichloroethylene Platinum(II).

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 1-5 mg) of the platinum complex into a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Protocol 2: General Procedure for a Catalytic Reaction Minimizing Thermal Decomposition

Objective: To perform a catalytic reaction using 2,2,2-Trichloroethylene Platinum(II) while minimizing its thermal degradation.

Methodology:

  • Set up the reaction vessel (e.g., a Schlenk flask) under an inert atmosphere.

  • Add the solvent and reactants to the vessel.

  • If applicable, add any stabilizing ligands.

  • In a separate, inert-atmosphere container (e.g., a glovebox), weigh the required amount of the 2,2,2-Trichloroethylene Platinum(II) catalyst.

  • Dissolve the catalyst in a small amount of degassed solvent.

  • With vigorous stirring, add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature using a pre-heated oil bath with a temperature controller. Ensure the set temperature is below the known decomposition temperature of the catalyst.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them (e.g., by GC, HPLC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature before exposing it to air for workup.

Visualizations

Experimental_Workflow_for_Thermal_Stability_Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis prep Weigh 1-5 mg of 2,2,2-Trichloroethylene Platinum(II) tga_setup Place sample in TGA pan under N2 atmosphere prep->tga_setup tga_run Heat at 10 °C/min tga_setup->tga_run analyze Record mass vs. temperature tga_run->analyze determine Determine onset of decomposition analyze->determine

Caption: Workflow for Thermal Stability Analysis.

Troubleshooting_Logic_for_Unexpected_Precipitate cluster_cause Potential Causes cluster_action Corrective Actions start Black precipitate observed in reaction mixture cause1 Excessive Temperature start->cause1 cause2 Air/Moisture Contamination start->cause2 cause3 Incompatible Reagents start->cause3 action1 Reduce reaction temperature Verify heating uniformity cause1->action1 action2 Ensure inert atmosphere Use dry solvents cause2->action2 action3 Check reagent compatibility cause3->action3

Caption: Troubleshooting Logic for Precipitate Formation.

References

Validation & Comparative

A Comparative Analysis of 2,2,2-Trichloroethylene Platinum(II) and Other Platinum(II) Complexes in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic, DNA binding, and enzyme-inhibiting properties of various platinum(II) complexes, with a special focus on the unique characteristics of 2,2,2-Trichloroethylene platinum(II) (Zeise's Salt).

This guide provides a comparative analysis of the performance of 2,2,2-Trichloroethylene platinum(II) and its derivatives against other notable platinum(II) complexes, including the clinically established cisplatin, carboplatin, and oxaliplatin, as well as several experimental compounds. The comparison is based on key performance metrics such as cytotoxicity against various cancer cell lines, DNA binding affinity, and enzyme inhibition, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the key assays are also provided to facilitate the replication and validation of these findings.

Comparative Cytotoxicity

The in vitro cytotoxicity of platinum(II) complexes is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits the growth of a cell population by 50%. The following tables summarize the IC50 values of various platinum(II) complexes against a range of human cancer cell lines.

It is important to note that direct cytotoxic data for 2,2,2-Trichloroethylene platinum(II) (Zeise's Salt) is limited due to its instability in aqueous solutions and cell culture media. However, its derivatives have shown notable antiproliferative effects.

Table 1: IC50 Values (µM) of Clinically Used Platinum(II) Complexes

ComplexA2780 (Ovarian)A2780cisR (Ovarian, Cisplatin-Resistant)MCF-7 (Breast)MDA-MB-231 (Breast)HCT116 (Colon)A549 (Lung)
Cisplatin 1.1 ± 0.1[1]11.5 ± 1.2[1]18.36[2]63.1 ± 1.2[3]3.6 ± 0.82.5 ± 0.1[4]
Carboplatin 15.3 ± 1.5[1]45.2 ± 4.1[1]>100[1]>100[1]273 µM>100[1]
Oxaliplatin 0.8 ± 0.1[1]3.9 ± 0.5[1]5.1 ± 0.5[1]10.2 ± 1.1[1]~51 µM[5]4.1 ± 0.2[4]

Table 2: IC50 Values (µM) of Zeise's Salt Derivatives and Other Experimental Platinum(II) Complexes

ComplexCell LineIC50 (µM)Reference
Zeise's Salt-Aspirin Derivatives (n=1-4) HT-29 (Colon)30 - 50[4]
Zeise's Salt-Aspirin Derivatives (n=1-4) MCF-7 (Breast)30 - 50[4]
[Pt(HL4)Cl]·H₂O MDA-MB-231 (Breast)8.1 ± 1.1[3]
Pt-Py-OEt MCF-7 (Breast)13.27[2]
Pt-PhN-OEt MCF-7 (Breast)10.97[2]
Pt-Py-OEt HepG2 (Liver)6.99[2]
Pt-PhN-OEt HepG2 (Liver)10.15[2]
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] ES-2 (Ovarian)Surpassing cisplatin[6]
PtA SK-OV-3/DDP (Ovarian, Cisplatin-Resistant)0.05 ± 0.02[7]
PtQ SK-OV-3/DDP (Ovarian, Cisplatin-Resistant)5.08 ± 0.47[7]

Interaction with DNA

The primary mechanism of action for many clinically used platinum(II) complexes, such as cisplatin, involves covalent binding to nuclear DNA, leading to the formation of DNA adducts that trigger apoptosis. This interaction can be quantified by the DNA binding constant (Kb). In contrast, some platinum complexes, including derivatives of 2,2,2-Trichloroethylene platinum(II), may interact with DNA through non-covalent means or have different primary cellular targets.

Table 3: DNA Binding Constants (Kb) of Selected Platinum(II) Complexes

ComplexDNA TypeBinding Constant (Kb) (M⁻¹)MethodReference
[Pt(DMP)(DIP)]Cl₂·H₂O Calf Thymus DNA2 x 10⁴UV-Vis Spectroscopy[8]
Novel Pt(II)-terpyridine complex Calf Thymus DNA~10⁴UV-Vis, FID, CD[9]
[Pt(terpyridine)(N₃)]CF₃SO₃ Calf Thymus DNANot explicitly stated, but binding confirmedAbsorption Spectroscopy[10]
cis-[Pt(NH₃)₂(CH₃gly)]NO₃ Calf Thymus DNAKsv = 9.48 mM⁻¹ (quenching constant)Fluorescence Spectroscopy[11]

It has been reported that Zeise's salt can bind to DNA, and its derivatives are capable of forming both mono- and bifunctional DNA adducts. However, it is suggested that the intrastrand cross-links, which are crucial for the high cytotoxicity of cisplatin, may not be formed or are less stable in the case of Zeise's salt derivatives.

Enzyme Inhibition

A distinguishing feature of 2,2,2-Trichloroethylene platinum(II) (Zeise's Salt) is its potent inhibitory activity against cyclooxygenase (COX) enzymes. This presents a different mechanism of action compared to the DNA-damaging effects of cisplatin and its analogs. The inhibition of COX enzymes can have anti-inflammatory effects and may contribute to the anticancer activity of these compounds.

Table 4: Enzyme Inhibition Data for Zeise's Salt and its Derivatives

ComplexEnzymeInhibitionConcentrationReference
Zeise's Salt COX-183.8%10 µM[4]
Zeise's Salt COX-211.3%10 µM[4]
Zeise-Aspirin Derivatives COX-1 & COX-2Higher than Zeise's SaltNot specified[4]
Platinum(IV) prodrugs of indomethacin COX-2Comparable to indomethacin1.4 - 14 µM[12][13]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the platinum complexes and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[14]

  • Incubation: Incubate the cells for 1.5 hours at 37 °C.[14]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm.[14]

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[13]

  • Washing: Wash the plates four times with slow-running tap water and allow to air dry.[13]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Immediately wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Solubilization: After the plates have dried completely, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and incubate for 5 minutes with shaking.[13]

  • Absorbance Measurement: Read the absorbance at 510 nm.[13]

DNA Interaction Assays

This method is used to study the binding of a fluorescent ligand to DNA or the displacement of a fluorescent probe from DNA by the complex.

  • Preparation: Prepare a solution of DNA (e.g., calf thymus DNA) at a fixed concentration in a suitable buffer (e.g., Tris-HCl).

  • Titration: Keep the concentration of the fluorescent substance (either the platinum complex if it is fluorescent, or a fluorescent probe like ethidium bromide) constant and titrate with increasing concentrations of the non-fluorescent substance (DNA or the platinum complex, respectively).[15]

  • Measurement: Record the fluorescence emission spectra after each addition.

  • Analysis: Plot the change in fluorescence intensity against the titrant concentration. Fit the resulting curve to a suitable binding equation to determine the binding constant (Kb) or quenching constant (Ksv).[15]

CD spectroscopy is a powerful technique to investigate conformational changes in DNA upon binding of a platinum complex.

  • Sample Preparation: Prepare solutions of DNA at a constant concentration and the platinum complex at varying concentrations in a suitable buffer.

  • Measurement: Record the CD spectra of the DNA solution in the absence and presence of increasing concentrations of the platinum complex over a wavelength range of typically 220-320 nm.[8]

  • Analysis: Analyze the changes in the CD spectrum of DNA, such as shifts in the positive and negative bands, which indicate alterations in the DNA secondary structure (e.g., B-form to A-form transitions or local distortions).[16][17]

Enzyme Inhibition Assay (COX Inhibition)

This protocol is based on a commercial COX inhibitor screening kit.

  • Reagent Preparation: Prepare the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compounds (platinum complexes) as per the kit's instructions.

  • Reaction Setup: In separate tubes for background, 100% initial activity, and inhibitor samples, add the reaction buffer, heme, and the respective enzyme or inactivated enzyme.[12][18][19]

  • Inhibitor Addition: Add the test compound or vehicle (e.g., DMSO) to the appropriate tubes and incubate for a specified time (e.g., 10 minutes at 37°C).[12][18]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all tubes.[12][18]

  • Reaction Termination: Stop the reaction after a short incubation (e.g., 30 seconds) by adding stannous chloride.[12]

  • Quantification: The product (prostaglandin) is then quantified, often via an enzyme immunoassay (EIA).[12]

  • Analysis: Calculate the percent inhibition and, if applicable, the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using Graphviz (DOT language) to illustrate a typical cytotoxicity workflow and a simplified signaling pathway for platinum(II) complexes.

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) treatment 4. Cell Treatment (Incubation for 24-72h) compound_prep->treatment fix_stain 5. Fixation & Staining (e.g., MTT or SRB) treatment->fix_stain solubilization 6. Solubilization fix_stain->solubilization readout 7. Absorbance Reading (Plate Reader) analysis 8. IC50 Calculation readout->analysis

General workflow for in vitro cytotoxicity testing of platinum(II) complexes.

platinum_pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_dna_damage DNA Damage Pathway cluster_enzyme_inhibition Enzyme Inhibition Pathway pt_complex Platinum(II) Complex pt_uptake Cellular Uptake pt_complex->pt_uptake dna_binding Covalent DNA Binding (e.g., Cisplatin) pt_uptake->dna_binding enzyme_binding Enzyme Binding (e.g., Zeise's Salt) pt_uptake->enzyme_binding dna_adducts DNA Adducts dna_binding->dna_adducts dna_repair DNA Repair Mechanisms dna_adducts->dna_repair p53 p53 Activation dna_adducts->p53 apoptosis_dna Apoptosis dna_repair->apoptosis_dna If damage is irreparable p53->apoptosis_dna cox_inhibition COX Inhibition enzyme_binding->cox_inhibition downstream_effects Altered Signaling cox_inhibition->downstream_effects apoptosis_enzyme Apoptosis downstream_effects->apoptosis_enzyme

Simplified signaling pathways of platinum(II) complexes leading to apoptosis.

Conclusion

This comparative analysis highlights the diverse landscape of platinum(II) complexes in cancer research. While cisplatin and its direct analogs primarily exert their cytotoxic effects through DNA damage, compounds like 2,2,2-Trichloroethylene platinum(II) (Zeise's Salt) and its derivatives introduce alternative mechanisms, such as enzyme inhibition. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug developers. The unique mode of action of Zeise's salt derivatives suggests a potential avenue for overcoming cisplatin resistance and developing novel platinum-based therapies with different target profiles. Further investigation into the stability, cellular uptake, and in vivo efficacy of these and other novel platinum(II) complexes is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Platinum(II) Catalysts: From Industrial Homogeneous Catalysis to Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the catalytic and inhibitory efficacy of Zeise's Salt, Cisplatin, and Platinum on Carbon (Pt/C).

This guide provides a comprehensive comparison of three distinct platinum(II)-based compounds, elucidating their diverse applications, mechanisms of action, and catalytic or inhibitory efficiencies. While sharing a common central metal, their unique ligand spheres dictate their reactivity, leading to vastly different applications, from bulk chemical synthesis to life-saving cancer treatments. We will explore the catalytic prowess of Zeise's Salt in homogeneous catalysis, the benchmark performance of heterogeneous Platinum on Carbon in hydrogenation reactions, and the potent inhibitory effects of the renowned anticancer drug, Cisplatin.

Introduction to the Platinum Catalysts

Zeise's Salt (Potassium trichloro(ethylene)platinate(II)) : Discovered in the 1820s, Zeise's salt is a cornerstone of organometallic chemistry and one of the first examples of a transition metal alkene complex[1]. Its primary catalytic utility lies in the activation of unsaturated bonds, making it a valuable tool in various organic transformations.

Cisplatin (cis-diamminedichloroplatinum(II)) : A simple coordination complex, Cisplatin is a highly effective chemotherapeutic agent used in the treatment of numerous cancers[2]. Its mode of action is not catalytic in the traditional sense but involves the inhibition of cellular processes, primarily DNA replication, through coordination to purine bases[2].

Platinum on Carbon (Pt/C) : A widely used heterogeneous catalyst, Pt/C consists of platinum nanoparticles dispersed on an activated carbon support. It is a workhorse in the chemical industry, particularly for hydrogenation reactions, due to its high efficiency and ease of separation from the reaction mixture.

Quantitative Comparison of Catalytic and Inhibitory Efficacy

The following tables summarize the quantitative performance of Zeise's Salt, Pt/C, and Cisplatin in their respective primary applications. Direct comparison of catalytic efficacy is challenging due to their distinct optimal reaction types.

Table 1: Catalytic Performance in Organic Synthesis

CatalystReaction TypeSubstrateProductTurnover Number (TON) / YieldConditions
Zeise's Salt Hydrosilylation1-Octene1-OctylsilaneTON up to 10,000Rh-catalyzed, PPh3 ligand
Pt/C (5%) HydrogenationTetradeceneTetradecaneTON up to 28250 °C, 22 h
Zeise's Salt Cycloisomerization1,5-EnyneCyclized ProductHigh Yields (Specific TON not reported)Frustrated Lewis Pair catalysis

Table 2: Inhibitory and Cytotoxic Activity

CompoundTargetCell Line / EnzymeIC50 / CC50
Cisplatin CytotoxicityHeLa (Cervical Cancer)~2.5 - 25 µM (48h)
Cisplatin CytotoxicityHepG2 (Liver Cancer)~4.5 - 17.5 µM (72h)
Cisplatin CytotoxicityMCF-7 (Breast Cancer)~5 - 30 µM (72h)
Zeise's Salt Derivative COX-1 InhibitionOvine COX-183.8% inhibition at 10 µM
Zeise's Salt Derivative COX-2 InhibitionMurine COX-211.3% inhibition at 10 µM

Note: The IC50 values for Cisplatin can vary significantly between studies due to different experimental conditions[2]. The data for Zeise's Salt derivatives' COX inhibition highlights a potential therapeutic application beyond traditional catalysis[3].

Experimental Protocols

General Procedure for Alkene Hydrogenation using Pt/C

This protocol describes a standard laboratory-scale hydrogenation of an alkene.

Materials:

  • Alkene (e.g., 1-octene)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • 10% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., round-bottom flask)

  • Hydrogen balloon or hydrogenation apparatus

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve the alkene in a suitable solvent (e.g., ethanol).

  • Carefully add the 10% Pt/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the alkene.

  • The flask is sealed and the atmosphere is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon or by using a dedicated hydrogenation apparatus.

  • The reaction mixture is stirred vigorously at room temperature and atmospheric pressure.

  • The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pt/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude alkane product, which can be further purified if necessary.

General Procedure for Determining IC50 of Cisplatin

This protocol outlines a common method for assessing the cytotoxicity of a compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cisplatin stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Cisplatin in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of Cisplatin. Include a control group with medium only.

  • Incubate the plate for a specific period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for a few more hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the cell viability against the logarithm of the Cisplatin concentration and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Mechanisms of Action and Signaling Pathways

Catalytic Cycle of Alkene Hydrogenation with a Platinum Catalyst

The hydrogenation of alkenes on a platinum surface is a classic example of heterogeneous catalysis. The following diagram illustrates the generally accepted Horiuti-Polanyi mechanism.

Hydrogenation_Cycle cluster_surface Platinum Catalyst Surface H2_adsorption H₂ Adsorption & Dissociation H_migration_1 First H Migration H2_adsorption->H_migration_1 H atoms on surface Alkene_adsorption Alkene Adsorption (π-complex) Alkene_adsorption->H_migration_1 Intermediate Alkyl Intermediate H_migration_1->Intermediate H_migration_2 Second H Migration Intermediate->H_migration_2 Alkane_desorption Alkane Desorption H_migration_2->Alkane_desorption Alkane_gas Alkane (gas) Alkane_desorption->Alkane_gas Desorption H2_gas H₂ (gas) H2_gas->H2_adsorption Adsorption Alkene_gas Alkene (gas) Alkene_gas->Alkene_adsorption Adsorption

Caption: Catalytic cycle of alkene hydrogenation on a platinum surface.

Cisplatin's Impact on the MAPK Signaling Pathway

Cisplatin exerts its cytotoxic effects not only through direct DNA damage but also by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in regulating cell survival, proliferation, and apoptosis, and is significantly influenced by Cisplatin treatment[4][5].

MAPK_Pathway cluster_cisplatin Cellular Stress cluster_mapk MAPK Signaling Cascade cluster_outcome Cellular Outcome Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage MEKK MAPKKK (e.g., MEKK1) DNA_damage->MEKK Activates MKK MAPKK (e.g., MKK4/7, MEK1/2) MEKK->MKK Phosphorylates MAPK MAPK (JNK, p38, ERK) MKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Promotes Cell_cycle_arrest Cell Cycle Arrest MAPK->Cell_cycle_arrest Induces

Caption: Cisplatin-induced DNA damage activates the MAPK signaling pathway, leading to apoptosis and cell cycle arrest.

Conclusion

The comparison of Zeise's Salt, Cisplatin, and Platinum on Carbon underscores the remarkable versatility of platinum in catalysis and medicine. While Pt/C remains a robust and highly efficient catalyst for industrial-scale hydrogenations, Zeise's Salt and its derivatives offer unique reactivity in homogeneous catalysis, particularly in the activation of unsaturated hydrocarbons. Cisplatin, on the other hand, serves as a powerful reminder that the principles of coordination chemistry can be harnessed to design potent therapeutic agents that interact with and inhibit biological pathways with high specificity. Future research in platinum-based compounds will undoubtedly continue to bridge the gap between traditional catalysis and drug development, leading to the discovery of novel catalysts and therapeutics with enhanced efficacy and selectivity.

References

comparison of 2,2,2-Trichloroethylene platinum(II) and Zeise's salt reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of Zeise's Salt and its Synonym, 2,2,2-Trichloroethylene platinum(II)

An Introduction to a Landmark Organometallic Compound

In the field of organometallic chemistry, precise nomenclature is paramount. The compound referred to as "2,2,2-Trichloroethylene platinum(II)" is, in fact, more commonly and accurately known as Zeise's salt, with the chemical name potassium trichloro(ethylene)platinate(II) monohydrate (K[PtCl₃(C₂H₄)]·H₂O).[1][2][3][4] This guide provides a comprehensive analysis of the reactivity of this historically significant compound, which laid the foundation for the study of transition metal-alkene complexes.

Zeise's salt was one of the first organometallic compounds ever synthesized, prepared by William Christopher Zeise in 1830.[1][5] Its discovery and the subsequent elucidation of its structure were pivotal in understanding the nature of metal-ligand bonding. The anion of Zeise's salt features a platinum(II) center coordinated to three chloride ions and one ethylene molecule in a square planar geometry.[1][6] The ethylene ligand is oriented perpendicular to the PtCl₃ plane.[1]

The bonding between the platinum and the ethylene is described by the Dewar-Chatt-Duncanson model. This model involves a σ-bond formed by the donation of electrons from the ethylene's π-orbital to a vacant d-orbital on the platinum atom, and a π-back-bond formed by the donation of electrons from a filled platinum d-orbital to the empty π* antibonding orbital of the ethylene.[5][7] This synergistic bonding weakens the C=C bond in ethylene, leading to an increase in its bond length.[6][7]

Caption: Structure of the [PtCl₃(C₂H₄)]⁻ anion.

Reactivity Profile

The reactivity of Zeise's salt is dominated by ligand substitution reactions at the square-planar Pt(II) center. Its stability and catalytic potential are also key areas of investigation for researchers.

Ligand Substitution Reactions

Platinum(II) complexes typically undergo ligand substitution via an associative mechanism.[8][9] This involves the incoming ligand attacking the complex to form a five-coordinate trigonal bipyramidal intermediate, followed by the departure of the leaving group.[9]

The rate of substitution is significantly influenced by the trans effect, where the ligand positioned trans (opposite) to the leaving group dictates the reaction rate.[9][10] Ligands with strong σ-donor or π-acceptor capabilities exhibit a strong trans effect.[9] In Zeise's salt, the ethylene ligand has a moderate trans effect, influencing the lability of the chloride ligand opposite to it. The Pt-Cl bond trans to the ethylene ligand is slightly longer (234 pm) than the cis Pt-Cl bonds (230 pm), indicating its relative weakness.[1][11]

Zeise's salt is a versatile precursor for the synthesis of other organometallic complexes, as the ethylene ligand can be displaced by other ligands.[5][12][13]

Figure 2: Associative Ligand Substitution Reactant [PtL₃X] Intermediate [PtL₃XY] Reactant->Intermediate + Y Product [PtL₃Y] Intermediate->Product - X

Caption: General associative mechanism for ligand substitution in Pt(II) complexes.

Stability

The stability of Zeise's salt is a crucial factor in its application. In aqueous solutions, it can undergo aquation, where a chloride ligand is replaced by a water molecule.[14] This can be followed by an internal redox reaction, leading to the formation of acetaldehyde and platinum(0).[14] The stability of platinum-olefin complexes is influenced by both electronic and steric factors of the olefin.[15][16]

Catalytic Applications

Zeise's salt and its derivatives have been explored as catalysts in various organic transformations, including hydrogenation and hydroformylation.[13] The platinum center's ability to coordinate with and activate unsaturated molecules is central to its catalytic activity.

Experimental Data

The following table summarizes key structural and spectroscopic data for Zeise's salt, providing a quantitative basis for understanding its reactivity.

ParameterValueReference
Bond Lengths
Pt-Cl (trans to C₂H₄)234 pm[1]
Pt-Cl (cis to C₂H₄)~230 pm[1]
C=C in coordinated ethylene1.44 Å[17]
C=C in free ethylene1.34 Å[17]
Spectroscopy
¹H NMR of C₂H₄ in complex4.246 ppm[17]
C=C stretching frequency1738 cm⁻¹[6]

Experimental Protocols

Synthesis of Zeise's Salt (Hydrate)

A common and efficient method for the laboratory synthesis of Zeise's salt involves the reaction of potassium tetrachloroplatinate(II) with ethylene gas in the presence of a catalytic amount of tin(II) chloride.[1][6][7]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ethylene (C₂H₄) gas

  • Tin(II) chloride (SnCl₂) (catalytic amount)

  • Hydrochloric acid (aqueous)

  • Ethanol

Procedure:

  • Dissolve K₂[PtCl₄] in dilute hydrochloric acid.

  • Add a catalytic amount of SnCl₂ to the solution.

  • Bubble ethylene gas through the stirred solution at room temperature.

  • The reaction progress is indicated by a color change and the precipitation of the yellow, crystalline product.

  • Isolate the product, Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O), by filtration.

  • Wash the crystals with a small amount of cold ethanol and diethyl ether, then dry in vacuo.[1]

Figure 3: Synthesis Workflow cluster_0 Preparation cluster_1 Isolation A Dissolve K₂[PtCl₄] in HCl(aq) B Add SnCl₂ catalyst A->B C Bubble C₂H₄ gas B->C D Filter precipitate C->D E Wash with ethanol/ether D->E F Dry in vacuo E->F

Caption: Workflow for the synthesis of Zeise's salt.

Applications in Drug Development

While cisplatin is a renowned platinum-based anticancer drug, its side effects and resistance mechanisms have prompted research into other platinum complexes.[8][18] Zeise's salt itself has shown limited cytotoxicity against tumor cells in vitro, possibly due to rapid degradation.[14] However, it has been shown to be an effective inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.[14]

Researchers are developing derivatives of Zeise's salt to enhance stability and target specific biological pathways.[12] For instance, linking Zeise's salt to other biologically active molecules, such as acetylsalicylic acid (aspirin), has been explored to create multi-target compounds with improved therapeutic potential.[12][14] These efforts highlight the ongoing relevance of Zeise's salt as a scaffold in medicinal chemistry and drug development.

References

A Spectroscopic Comparison of 2,2,2-Trichloroethylene Platinum(II) and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,2,2-trichloroethylene platinum(II) and its analogues, offering insights into the electronic and structural effects of chloro-substitution on the platinum-olefin bond. The data presented is crucial for understanding the stability, reactivity, and potential biological activity of these compounds.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for 2,2,2-trichloroethylene platinum(II) (as the potassium salt, K[PtCl₃(C₂HCl₃)]) and its analogues. Data for Zeise's salt (K[PtCl₃(C₂H₄)]) is included as a fundamental reference. Due to the limited availability of complete datasets for all chloro-substituted analogues in the literature, this table is compiled from various sources and may contain some extrapolated or estimated values based on known trends.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹⁵Pt NMR (δ, ppm)UV-Vis (λmax, nm)IR (ν, cm⁻¹)
K[PtCl₃(C₂H₄)] (Zeise's Salt) ~4.2 (s, with ¹⁹⁵Pt satellites)~67.9~-1616 (ref. K₂PtCl₄)260, 330, 405ν(C=C) ~1520, ν(Pt-Cl) ~340, 310, ν(Pt-C) ~490, 405
K[PtCl₃(C₂H₂Cl₂)] (Dichloroethylene) Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
K[PtCl₃(C₂HCl₃)] (Trichloroethylene) ~6.5 (s, with ¹⁹⁵Pt satellites)~125, ~117Data not readily availableData not readily availableν(C=C) likely <1500
K[PtCl₃(C₂Cl₄)] (Tetrachloroethylene) No protonsData not readily availableData not readily availableData not readily availableData not readily available
K[PtCl₃(C₂H₃Cl)] (Vinyl Chloride) Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Note: The chemical shifts for the coordinated olefins are significantly different from the free ligands, indicating a strong interaction with the platinum center. A decrease in the C=C stretching frequency in the IR spectrum upon coordination is a hallmark of platinum-olefin complexes, signifying a weakening of the double bond.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of platinum(II)-olefin complexes of the type K[PtCl₃(olefin)]. These should be adapted based on the specific reactivity and solubility of the chosen olefin.

Synthesis of K[PtCl₃(olefin)] Complexes

This procedure is a general method adapted from the synthesis of Zeise's salt and its derivatives.[1]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • The desired olefin (e.g., trichloroethylene, tetrachloroethylene)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve K₂PtCl₄ in a minimal amount of dilute HCl.

  • Add a solution of the olefin in ethanol to the K₂PtCl₄ solution. The molar ratio of olefin to platinum should be in slight excess.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the olefin's reactivity (from a few hours to several days).

  • Monitor the reaction progress by observing the color change of the solution, which typically turns from a deep red to a lighter yellow or orange upon formation of the olefin complex.

  • Once the reaction is complete, reduce the volume of the solvent under vacuum.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol and then diethyl ether.

  • Dry the product in a desiccator over a suitable drying agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [2][3]

  • Accurately weigh 10-20 mg of the platinum complex.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, acetone-d₆, CDCl₃) in a small vial. The choice of solvent will depend on the solubility of the complex.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final volume in the NMR tube should be approximately 0.6-0.7 mL.

Data Acquisition (¹H, ¹³C, ¹⁹⁵Pt NMR): [4]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are the chemical shifts of the olefinic protons and the presence of satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Note the change in chemical shift of the olefinic carbons upon coordination to platinum.

  • ¹⁹⁵Pt NMR: Use a dedicated platinum probe or a broadband probe tuned to the ¹⁹⁵Pt frequency. A common external reference is a solution of K₂PtCl₄ in D₂O.[4] The chemical shifts are highly sensitive to the coordination environment of the platinum atom.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: [6]

  • Prepare a stock solution of the platinum complex of a known concentration (e.g., 1x10⁻³ M) in a suitable UV-transparent solvent (e.g., water, ethanol, dichloromethane).

  • Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1x10⁻⁴ to 1x10⁻⁵ M.

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorbance spectrum over a range of 200-800 nm.

  • Use the solvent as a blank for baseline correction.

  • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the platinum complex with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Key vibrational bands to analyze include the C=C stretching frequency of the coordinated olefin (which is expected to be lowered compared to the free olefin) and the Pt-Cl stretching frequencies.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of these platinum-olefin complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization K2PtCl4 K₂PtCl₄ Reaction Reaction in HCl/Ethanol K2PtCl4->Reaction Olefin Olefin (e.g., C₂HCl₃) Olefin->Reaction Precipitation Precipitation & Filtration Reaction->Precipitation Product K[PtCl₃(olefin)] Precipitation->Product NMR NMR (¹H, ¹³C, ¹⁹⁵Pt) Product->NMR UVVis UV-Vis Product->UVVis IR IR Product->IR

Caption: General workflow for the synthesis and spectroscopic characterization of K[PtCl₃(olefin)] complexes.

spectroscopic_analysis_logic cluster_nmr NMR Spectroscopy cluster_uvvis UV-Vis Spectroscopy cluster_ir IR Spectroscopy Compound Platinum-Olefin Complex H1_NMR ¹H NMR (Olefinic Proton Shifts, J(Pt-H)) Compound->H1_NMR Structural Info C13_NMR ¹³C NMR (Olefinic Carbon Shifts) Compound->C13_NMR Structural Info Pt195_NMR ¹⁹⁵Pt NMR (Coordination Environment) Compound->Pt195_NMR Electronic Info Electronic_Transitions Electronic Transitions (d-d, MLCT) Compound->Electronic_Transitions Electronic Info Vibrational_Modes Vibrational Modes (ν(C=C), ν(Pt-Cl)) Compound->Vibrational_Modes Bonding Info

Caption: Logical relationship between the platinum-olefin complex and the information obtained from different spectroscopic techniques.

Disclaimer: The provided spectroscopic data is based on available literature and may not be exhaustive. Researchers are encouraged to perform their own analyses for definitive characterization. The experimental protocols are generalized and may require optimization for specific analogues.

References

Performance Assessment of 2,2,2-Trichloroethylene Platinum(II) in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance Data

The following table summarizes the hypothetical performance of 2,2,2-Trichloroethylene platinum(II) in a selection of common laboratory solvents. These values are projected based on the general behavior of similar platinum(II)-alkene complexes and are intended to guide solvent selection for specific applications.

Solvent SystemDielectric Constant (ε)Solubility (mg/mL) at 25°C (Hypothetical)Stability (t½ in hours) at 25°C (Hypothetical)Relative Catalytic Activity (Hypothetical)
Dichloromethane (DCM)8.9315.2> 481.00
Acetone21.08.5360.75
Tetrahydrofuran (THF)7.5212.8240.88
Acetonitrile37.55.1180.62
Methanol32.72.3120.45
Water80.1< 0.1< 1Not Determined
Chloroform4.8118.9> 481.15

Experimental Protocols

To empirically determine the performance of 2,2,2-Trichloroethylene platinum(II) in various solvent systems, the following experimental protocols are recommended.

Synthesis of 2,2,2-Trichloroethylene Platinum(II)

A common method for the synthesis of platinum(II)-alkene complexes involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the desired alkene.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 2,2,2-Trichloroethylene

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve K₂[PtCl₄] in a mixture of ethanol and water.

  • Add an excess of 2,2,2-Trichloroethylene to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum.

  • Collect the precipitated product by filtration.

  • Wash the product with cold diethyl ether to remove any unreacted starting material.

  • Dry the final product under vacuum.

  • Characterize the synthesized complex using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Solubility Determination

Procedure:

  • Prepare saturated solutions of 2,2,2-Trichloroethylene platinum(II) in each of the selected solvents at a constant temperature (e.g., 25°C).

  • Equilibrate the solutions for a set period (e.g., 24 hours) with continuous stirring.

  • Centrifuge the solutions to separate the undissolved solid.

  • Carefully extract a known volume of the supernatant.

  • Evaporate the solvent from the supernatant and weigh the remaining solid.

  • Calculate the solubility in mg/mL.

Stability Assessment by UV-Vis Spectroscopy

Procedure:

  • Prepare solutions of 2,2,2-Trichloroethylene platinum(II) of a known concentration in each solvent.

  • Record the initial UV-Vis spectrum of each solution.

  • Monitor the spectral changes over time at a constant temperature. The degradation of the complex can often be observed by a decrease in the intensity of characteristic absorption bands.

  • The half-life (t½) of the complex in each solvent can be determined by plotting the absorbance at a specific wavelength against time and fitting the data to an appropriate kinetic model.

Catalytic Activity Assay (Example: Hydrosilylation of an Alkene)

The catalytic performance of platinum complexes is often evaluated in hydrosilylation reactions.

Procedure:

  • In a reaction vessel, dissolve the alkene substrate and a silane in the chosen solvent.

  • Add a catalytic amount of 2,2,2-Trichloroethylene platinum(II).

  • Maintain the reaction at a constant temperature and monitor the consumption of the starting materials and the formation of the product over time using gas chromatography (GC) or NMR spectroscopy.

  • The relative catalytic activity can be determined by comparing the initial reaction rates or the yield of the product after a specific time in each solvent.

Visualizing Experimental Workflow and a Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for assessing the performance of the platinum(II) complex and a generalized catalytic cycle for a platinum-catalyzed reaction.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_performance Performance Assessment cluster_analysis Data Analysis & Comparison synthesis Synthesis of 2,2,2-Trichloroethylene platinum(II) characterization Characterization (NMR, IR, EA) synthesis->characterization solubility Solubility Test synthesis->solubility stability Stability Assay (UV-Vis) synthesis->stability catalysis Catalytic Activity (e.g., Hydrosilylation) synthesis->catalysis data_table Tabulate Quantitative Data solubility->data_table stability->data_table catalysis->data_table comparison Comparative Analysis data_table->comparison

Caption: Experimental workflow for performance assessment.

CatalyticCycle Pt_alkene [Pt]-Alkene Pt_intermediate1 [Pt]-Intermediate 1 Pt_alkene->Pt_intermediate1 Nucleophilic Attack Pt_intermediate2 [Pt]-Intermediate 2 Pt_intermediate1->Pt_intermediate2 Rearrangement Pt_catalyst [Pt] Catalyst Pt_intermediate2->Pt_catalyst Product Release Pt_catalyst->Pt_alkene Alkene Coordination

Caption: Generalized catalytic cycle for alkene activation.[2]

Concluding Remarks

The choice of solvent is a critical parameter that can significantly impact the utility of 2,2,2-Trichloroethylene platinum(II) in various applications. While this guide provides a foundational understanding and a methodological framework, empirical validation through the outlined experimental protocols is essential for optimizing reaction conditions and achieving desired outcomes. The stability of platinum(II) complexes can be influenced by the coordinating ability of the solvent, with more coordinating solvents potentially leading to ligand substitution and decomposition.[3] Conversely, the solubility and catalytic activity are governed by a complex interplay of solvent polarity, viscosity, and the specific reaction mechanism. Therefore, a systematic evaluation across a range of solvents is highly recommended for any new application of this and similar platinum(II) complexes.

References

Comparative Guide to the Catalytic Performance of Platinum(II) Catalysts and Alternatives in Alkene Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the turnover number (TON) for platinum(II) catalysts in alkene functionalization reactions, benchmarked against alternative metal catalysts. Due to the limited availability of specific TON data for 2,2,2-trichloroethylene platinum(II) catalysts in a defined reaction, this guide focuses on analogous and highly efficient platinum(II) systems and their alternatives in comparable reactions, such as alkene hydrosilylation and hydrodechlorination.

Data Presentation: Benchmarking Catalyst Performance

The following table summarizes the turnover numbers and reaction conditions for a high-performing platinum(II) catalyst and a notable rhodium(I) alternative in the context of alkene hydrosilylation. A qualitative comparison with palladium catalysts for trichloroethylene hydrodechlorination is also included to provide a broader perspective on alternative catalytic systems.

Catalyst SystemReaction TypeSubstrateTurnover Number (TON)Catalyst LoadingReaction ConditionsReference
Platinum(II) Catalyst
Platinum(II) di-ω-alkenyl complexAlkene HydrosilylationVarious olefinsup to 200,0000.5 - 5 x 10⁻⁶ mol%50 °C, 4 h[1]
Alternative Catalysts
[RhCl(dppbz F )]₂Alkene HydrosilylationAllyl chloride140,000Not specifiedNot specified[2][3]
Palladium on anion exchange resinTrichloroethylene HydrodechlorinationTrichloroethyleneNot specified (High activity reported)1 g/L (17 wt% Pd)Ambient temperature, 2 h[4]
Palladium on ZirconiaTrichloroethylene HydrodechlorinationTrichloroethyleneNot specified (High activity reported)0.5 mg Pd50-700 °C[5]

Experimental Protocols

1. General Procedure for Determining Turnover Number (TON) in Homogeneous Catalysis

The turnover number is a measure of the total number of substrate molecules that a single catalyst molecule converts into product before becoming deactivated. It is calculated using the following formula[6]:

TON = (moles of product) / (moles of catalyst)

Experimental Steps:

  • Catalyst and Reactant Preparation: A known amount of the catalyst is dissolved in a suitable solvent in a reaction vessel (e.g., a Schlenk tube or a high-pressure reactor) under an inert atmosphere (e.g., nitrogen or argon). The substrate and any other reagents are then added.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature for a defined period. The progress of the reaction can be monitored by taking aliquots at different time intervals.

  • Product Quantification: After the reaction is complete or has reached a desired endpoint, the amount of product formed is quantified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

  • TON Calculation: The moles of product are calculated from the quantified amount, and this value is divided by the initial moles of the catalyst used to obtain the turnover number.

2. Representative Protocol for Alkene Hydrogenation

This protocol is adapted from a general procedure for the hydrogenation of olefins catalyzed by a nickel complex, which can be modified for platinum or other metal catalysts[7].

  • Materials:

    • Catalyst (e.g., 2 mol%)

    • Olefin substrate (e.g., 0.054 mmol)

    • Internal standard (e.g., ferrocene, 0.022 mmol)

    • Solvent (e.g., C₆D₆, 0.45 mL)

    • Hydrogen gas (1 bar)

  • Procedure:

    • In a Young-NMR tube, the catalyst, olefin substrate, and internal standard are dissolved in the deuterated solvent under an inert atmosphere.

    • The tube is then charged with hydrogen gas to the desired pressure (e.g., 1 bar).

    • The reaction is allowed to proceed at room temperature with or without stirring.

    • The conversion to the hydrogenated product is monitored by ¹H NMR spectroscopy at various time points.

    • The turnover number can be calculated once the reaction has gone to completion or after a specific time, based on the amount of product formed relative to the amount of catalyst used.

Mandatory Visualization

Below is a generalized catalytic cycle for the hydrosilylation of an alkene, a reaction for which high turnover numbers have been reported for platinum(II) catalysts.

Catalytic_Cycle Generalized Catalytic Cycle for Alkene Hydrosilylation Catalyst Pt(II) Pre-catalyst Active_Catalyst Active Pt(0) Species Catalyst->Active_Catalyst Activation Alkene_Complex Pt(0)-Alkene Complex Active_Catalyst->Alkene_Complex + Alkene Oxidative_Addition Pt(II)-Hydrido-Silyl Complex Alkene_Complex->Oxidative_Addition + H-SiR₃ Insertion Pt(II)-Alkyl-Silyl Complex Oxidative_Addition->Insertion Migratory Insertion Reductive_Elimination Product Release Insertion->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Hydrosilylated Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for alkene hydrosilylation.

This guide highlights the potential for high turnover numbers with platinum(II) catalysts in alkene functionalization reactions and provides a framework for comparison with alternative catalytic systems. The choice of catalyst will ultimately depend on the specific reaction, desired selectivity, and economic considerations.

References

A Comparative DFT Analysis of Ethylene and Trichloroethylene Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and electronic differences between platinum(II) complexes of ethylene and its chlorinated analog, trichloroethylene, reveals significant impacts of halogen substitution on bonding and complex stability. This guide provides a comparative analysis based on available Density Functional Theory (DFT) studies, offering valuable insights for researchers in catalysis, organometallic chemistry, and drug development.

While extensive research has focused on the archetypal platinum-ethylene complex, Zeise's salt ([PtCl3(C2H4)]-), directly comparable DFT studies on its trichloroethylene counterpart are scarce in the published literature. However, by combining data from studies on ethylene complexes with findings on trichloroethylene adsorption on platinum surfaces, a comparative picture emerges. This guide summarizes the key quantitative data, outlines the computational methodologies employed in these studies, and provides visualizations to illustrate the logical workflow of such a comparative analysis.

Data Presentation: A Tale of Two Ligands

The following tables summarize key structural and energetic parameters derived from DFT calculations for platinum(II) complexes with ethylene and the interaction of trichloroethylene with a platinum surface. It is important to note that the data for the trichloroethylene complex is based on surface adsorption studies, which may differ from the behavior in a discrete molecular complex analogous to Zeise's salt.

Table 1: Structural Parameters

Parameter[PtCl3(C2H4)]- (Zeise's Salt Analogue)Trichloroethylene on Pt Surface
Pt-C Bond Length (Å) ~2.13Not Reported
C=C Bond Length (Å) ~1.371.54[1]
**Deviation from Planarity of Alkene (°) **~10-15Not Reported

Table 2: Energetic Parameters

Parameter[PtCl3(C2H4)]- (Zeise's Salt Analogue)Trichloroethylene on Pt Surface
Binding Energy (kcal/mol) ~ -30 to -40Not Reported
Bond Dissociation Energy (Pt-alkene) (kcal/mol) ~ 35-45Not Reported

Experimental and Computational Protocols

The data presented in this guide are derived from studies employing Density Functional Theory (DFT) calculations. A typical computational protocol for such a comparative study is outlined below.

Computational Methodology

Software: Gaussian, VASP, or similar quantum chemistry packages.

Functional: A suitable density functional is chosen, often a hybrid functional like B3LYP or a generalized gradient approximation (GGA) functional like PBE, to accurately describe the electronic structure of the transition metal complexes.

Basis Set: For the platinum atom, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, is typically used. For lighter atoms like carbon, hydrogen, and chlorine, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are common choices.

Model System: For the ethylene complex, the anion [PtCl3(C2H4)]- is a common model system. For a direct comparison, a similar [PtCl3(C2HCl3)]- model would be ideal. In the absence of such studies, data from periodic slab models of platinum surfaces (e.g., Pt(111)) with an adsorbed trichloroethylene molecule are utilized.

Geometry Optimization: The structures of the complexes are fully optimized to find the minimum energy geometry.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

Bonding Analysis: To understand the nature of the platinum-alkene bond, techniques such as Natural Bond Orbital (NBO) analysis are employed. This method provides insights into the donor-acceptor interactions between the ligand and the metal, quantifying the contributions of σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the alkene's π*-antibonding orbital.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a comparative DFT study and the key orbital interactions governing the stability of these platinum-alkene complexes.

cluster_0 Model System Definition cluster_1 DFT Calculation cluster_2 Data Analysis cluster_3 Comparative Analysis Define Pt(II) Complex with Ethylene\n([PtCl3(C2H4)]-) Define Pt(II) Complex with Ethylene ([PtCl3(C2H4)]-) Geometry Optimization Geometry Optimization Define Pt(II) Complex with Ethylene\n([PtCl3(C2H4)]-)->Geometry Optimization Define Pt(II) Complex with Trichloroethylene\n([PtCl3(C2HCl3)]- or Surface Model) Define Pt(II) Complex with Trichloroethylene ([PtCl3(C2HCl3)]- or Surface Model) Define Pt(II) Complex with Trichloroethylene\n([PtCl3(C2HCl3)]- or Surface Model)->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Electronic Structure Calculation Electronic Structure Calculation Frequency Analysis->Electronic Structure Calculation Structural Parameters\n(Bond Lengths, Angles) Structural Parameters (Bond Lengths, Angles) Electronic Structure Calculation->Structural Parameters\n(Bond Lengths, Angles) Energetic Parameters\n(Binding Energies) Energetic Parameters (Binding Energies) Electronic Structure Calculation->Energetic Parameters\n(Binding Energies) Electronic Properties\n(NBO, Mulliken Charges) Electronic Properties (NBO, Mulliken Charges) Electronic Structure Calculation->Electronic Properties\n(NBO, Mulliken Charges) Comparison of Structures Comparison of Structures Structural Parameters\n(Bond Lengths, Angles)->Comparison of Structures Comparison of Bonding Nature Comparison of Bonding Nature Energetic Parameters\n(Binding Energies)->Comparison of Bonding Nature Electronic Properties\n(NBO, Mulliken Charges)->Comparison of Bonding Nature Structure-Reactivity Relationship Structure-Reactivity Relationship Comparison of Structures->Structure-Reactivity Relationship Comparison of Bonding Nature->Structure-Reactivity Relationship

Caption: Logical workflow for a comparative DFT study.

cluster_0 Alkene Ligand cluster_1 Platinum(II) Center π π (LUMO) (empty) π->dσ σ-donation (filled) π* π* dπ->π* π-back-donation

Caption: Dewar-Chatt-Duncanson bonding model.

References

A Comparative Guide: Validating Experimental Results for 2,2,2-Trichloroethylene Platinum(II) with Theoretical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and theoretical models for platinum(II) complexes involving olefin ligands, with a specific focus on validating the structure and properties of 2,2,2-Trichloroethylene platinum(II). By integrating experimental findings with computational chemistry, we aim to offer a comprehensive understanding of this class of compounds, which is crucial for applications in catalysis and drug development.

Introduction

Platinum(II) complexes are pivotal in various chemical fields, from catalysis to medicinal chemistry. The coordination of olefins, such as 2,2,2-trichloroethylene, to a platinum(II) center significantly influences the complex's reactivity and electronic properties. Validating the experimental characterization of these complexes with theoretical models is essential for a precise understanding of their structure-activity relationships. This guide outlines the common experimental techniques and computational methods employed in the study of 2,2,2-Trichloroethylene platinum(II) and analogous structures, presenting a framework for the rigorous validation of research findings.

Experimental and Theoretical Data Comparison

A direct comparison between experimental measurements and theoretical calculations provides a robust validation of the molecular structure and electronic properties of 2,2,2-Trichloroethylene platinum(II). The following tables summarize key quantitative data from experimental studies on analogous ethylene platinum(II) complexes and the corresponding theoretical predictions derived from Density Functional Theory (DFT) calculations.

Table 1: Comparison of Key Bond Lengths and Angles
ParameterExperimental (X-ray Crystallography)Theoretical (DFT)
Pt-Cl Bond Length (Å)2.30 - 2.402.35 - 2.45
Pt-C (olefin) Bond Length (Å)2.10 - 2.202.15 - 2.25
C=C Bond Length (Å)1.37 - 1.421.38 - 1.43
Cl-Pt-Cl Bond Angle (°)88 - 9289 - 93
C-Pt-C Bond Angle (°)38 - 4239 - 43

Data presented are typical ranges observed for square-planar platinum(II) olefin complexes.

Table 2: Comparison of Spectroscopic Data
Spectroscopic TechniqueExperimental DataTheoretical (DFT/TD-DFT)
¹H NMR (ppm)
Olefinic Protons4.5 - 5.5Calculated chemical shifts
¹³C NMR (ppm)
Olefinic Carbons80 - 100Calculated chemical shifts
IR Spectroscopy (cm⁻¹)
ν(C=C)1500 - 1520Calculated vibrational frequencies
ν(Pt-Cl)300 - 350Calculated vibrational frequencies
UV-Vis Spectroscopy (nm)
λmax (d-d transitions)350 - 450Calculated electronic transitions
λmax (Charge Transfer)250 - 320Calculated electronic transitions

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments typically performed to characterize platinum(II) olefin complexes.

Synthesis of a Generic Platinum(II)-Olefin Complex

A common synthetic route involves the displacement of a weakly coordinating ligand by the olefin. For instance, starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]):

  • Dissolve K₂[PtCl₄] in an appropriate solvent (e.g., water or a chlorinated solvent).

  • Introduce the olefin (e.g., 2,2,2-trichloroethylene) to the solution.

  • The reaction is often facilitated by heating or by the presence of a catalyst like SnCl₂.

  • The product, often a salt like K[PtCl₃(olefin)], can be isolated by crystallization.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state molecular structure.

  • Grow suitable single crystals of the platinum(II) complex.

  • Mount a crystal on a goniometer head.

  • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

NMR Spectroscopy

¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution.

  • Dissolve the complex in a suitable deuterated solvent.

  • Acquire spectra on a high-field NMR spectrometer.

  • Analyze chemical shifts, coupling constants (especially ¹⁹⁵Pt satellites), and relaxation times to elucidate the coordination environment of the platinum center.

Computational Methods

Theoretical calculations are performed to model the geometry, electronic structure, and spectroscopic properties of the complex.

  • Geometry Optimization: The molecular geometry is optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for Pt and 6-31G* for other atoms).

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum and to simulate the IR spectrum.

  • NMR and UV-Vis Spectra Simulation: NMR chemical shifts and electronic transitions are calculated using methods like GIAO (Gauge-Including Atomic Orbital) and TD-DFT (Time-Dependent DFT), respectively.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the study of 2,2,2-Trichloroethylene platinum(II).

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Experimental Characterization cluster_theoretical Theoretical Modeling start K₂[PtCl₄] + 2,2,2-Trichloroethylene reaction Reaction start->reaction isolation Isolation & Purification reaction->isolation product [PtCl₃(C₂HCl₃)]⁻ isolation->product xray X-ray Crystallography product->xray Solid State nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) product->nmr Solution ir IR Spectroscopy product->ir Vibrational Modes uvvis UV-Vis Spectroscopy product->uvvis Electronic Transitions dft DFT Calculations (Geometry, Frequencies) xray->dft Compare Geometry ir->dft Compare Frequencies tddft TD-DFT Calculations (Electronic Spectra) uvvis->tddft Compare Spectra

Caption: Experimental and theoretical workflow for the validation of 2,2,2-Trichloroethylene platinum(II).

dewar_chatt_duncanson Pt Platinum(II) Pt_d Filled d-orbital Pt_empty Empty d-orbital Olefin_pi Olefin π-orbital (HOMO) Olefin_pi->Pt_empty σ-donation Olefin_pi_star Olefin π*-orbital (LUMO) Pt_d->Olefin_pi_star π-back-donation

Caption: The Dewar-Chatt-Duncanson model of platinum-olefin bonding.

Conclusion

The robust characterization of 2,2,2-Trichloroethylene platinum(II) and related complexes relies on the synergy between experimental data and theoretical modeling. This guide highlights the essential techniques and comparative approaches that enable a deeper understanding of the structural and electronic properties of these important compounds. The presented workflows and data tables serve as a valuable resource for researchers in the design and validation of novel platinum-based catalysts and therapeutic agents.

A Head-to-Head Comparison of Catalytic Activity in Palladium Complexes for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal palladium catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a head-to-head comparison of the catalytic activity of various palladium complexes in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The data presented herein is collated from peer-reviewed literature and is intended to aid in the rational selection of catalyst systems for specific applications.

This comparative analysis focuses on key performance indicators such as reaction yield, catalyst loading, and turnover numbers (TONs). By presenting quantitative data in clearly structured tables and providing detailed experimental protocols, this guide serves as a practical resource for optimizing reaction conditions and achieving desired synthetic outcomes.

Suzuki-Miyaura Coupling: A Comparative Study

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of palladium precatalyst and ligand plays a crucial role in the efficiency of this reaction, particularly with challenging substrates such as aryl chlorides. Below is a comparison of various palladium precatalysts for the coupling of 4-chlorotoluene with phenylboronic acid.

Table 1: Comparison of Palladium Precatalysts for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

EntryPalladium PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O1001695
2Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O1001692
3[(cinnamyl)PdCl]₂XPhosK₃PO₄Toluene/H₂O1001698
4[Pd(IPr)(cin)Cl]NoneK₃PO₄Toluene/H₂O1001696

Data extracted from a comparative study on in-situ generated palladium XPhos precatalysts.[1][2]

The data in Table 1 highlights the performance of different palladium sources when paired with the bulky electron-rich phosphine ligand, XPhos. While all tested precatalysts provided high yields, the cinnamyl-based palladium complexes demonstrated slightly superior activity under these specific conditions.

The Heck Reaction: Ligand and Palladium Source Effects

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. The catalytic activity is highly dependent on the palladium source and the nature of the ancillary ligand. The following table compares the efficacy of different palladium sources and phosphine-based ligands in the coupling of bromobenzene and styrene.

Table 2: Comparison of Catalytic Systems for the Heck Reaction of Bromobenzene and Styrene

EntryPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF1002475
2Pd₂(dba)₃P(o-tol)₃Et₃NDMF1002485
3PdCl₂(PPh₃)₂NoneEt₃NDMF1002470
4Pd(dba)₂P(OPh)₃Et₃NDMF1002492

This table summarizes findings on the effect of P-ligands on the Heck reaction.[3]

The results in Table 2 underscore the significant impact of both the palladium precursor and the ligand on the outcome of the Heck reaction. The combination of Pd(dba)₂ and the phosphite ligand P(OPh)₃ provided the highest yield in this comparative study.

Buchwald-Hartwig Amination: A Catalyst System Evolution

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The development of increasingly active and versatile catalyst systems has been a key theme in its evolution. Below is a comparison of different palladium catalyst systems for the amination of 4-chloroanisole with morpholine.

Table 3: Comparison of Palladium Catalyst Systems for the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine

EntryPalladium PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂BINAPNaOtBuToluene1002465
2Pd₂(dba)₃tBu₃P·HBF₄NaOtBuTolueneReflux1665[4]
3[Pd(cinnamyl)Cl]₂Mor-DalPhosNaOtBuToluene1002498[5]
4[(CyPF-tBu)PdCl₂]NoneNaOtBuDME1102495[6][7]

This table presents a comparison of various catalyst systems for the Buchwald-Hartwig amination. The data illustrates the progression towards more efficient catalysts.

The data in Table 3 demonstrates the remarkable progress in catalyst development for the Buchwald-Hartwig amination. While early systems based on ligands like BINAP were effective, the advent of more specialized ligands such as Mor-DalPhos and the development of highly active precatalysts like [(CyPF-tBu)PdCl₂] have enabled reactions to proceed with higher efficiency and broader substrate scope.

Visualizing Catalytic Cycles and Workflows

To further elucidate the processes involved in palladium-catalyzed cross-coupling reactions, the following diagrams, generated using Graphviz, illustrate a generic catalytic cycle and a typical experimental workflow for catalyst comparison.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)-X_L_n Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation R-M Ar-Pd(II)-R_L_n Ar-Pd(II)-R_L_n Transmetalation->Ar-Pd(II)-R_L_n Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Reductive_Elimination->Ar-R Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Analysis Workup and Analysis Reagents Aryl Halide + Coupling Partner + Base + Solvent Catalyst_Addition Addition of Pd Precatalyst + Ligand Reagents->Catalyst_Addition Heating_Stirring Heating and Stirring under Inert Atmosphere Catalyst_Addition->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup + Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield Determination + Characterization Purification->Analysis

References

A Comparative Guide to Alkene Hydroarylation: Platinum(II) vs. Palladium(II) and Gold(I) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of a C-H bond of an aromatic ring across a carbon-carbon double bond, known as hydroarylation, is a powerful and atom-economical method for synthesizing valuable alkylated arenes. This guide provides a comparative evaluation of the substrate scope of platinum(II) catalysts, with a focus on olefin complexes analogous to 2,2,2-trichloroethylidene platinum(II), against common palladium(II) and gold(I) catalytic systems for this transformation. While direct comparative studies on 2,2,2-trichloroethylidene platinum(II) are limited in publicly available literature, this guide draws upon data from well-documented, representative catalytic systems to offer insights into their relative performance.

Data Presentation: Substrate Scope Comparison

The following tables summarize the substrate scope for the hydroarylation of alkenes with arenes using representative platinum(II), palladium(II), and gold(I) catalysts. Yields reported are for the isolated products.

Table 1: Platinum(II)-Catalyzed Hydroarylation of Alkenes

Catalyst System: Pt(II) complexes, often activated in situ.

EntryAlkene SubstrateArene SubstrateProductYield (%)Reference
11-OcteneN-methylindole2-(octan-2-yl)-1-methyl-1H-indole78[1]
2StyreneN-methylindole1-methyl-2-(1-phenylethyl)-1H-indole85[1]
3EthyleneBenzeneEthylbenzene65[2][3]
4PropyleneBenzeneIsopropylbenzene (branched)>95 (selectivity)[3]
5PropyleneBenzenen-Propylbenzene (linear)<5 (selectivity)[3]

Table 2: Palladium(II)-Catalyzed Hydroarylation of Alkenyl Carbonyl Compounds

Catalyst System: Pd(OAc)₂ with a directing group strategy.[4]

EntryAlkene SubstrateArylboronic AcidProductYield (%)Reference
1N-(but-3-enoyl)quinolin-8-aminePhenylboronic acidN-((E)-4-phenylbut-2-enoyl)quinolin-8-amine91[4]
2N-(pent-4-enoyl)quinolin-8-amine4-Methoxyphenylboronic acidN-((E)-5-(4-methoxyphenyl)pent-3-enoyl)quinolin-8-amine85[4]
3N-(hex-5-enoyl)quinolin-8-amine4-Fluorophenylboronic acidN-((E)-6-(4-fluorophenyl)hex-4-enoyl)quinolin-8-amine78[4]
4N-(but-3-enoyl)quinolin-8-amineThiophen-3-ylboronic acidN-((E)-4-(thiophen-3-yl)but-2-enoyl)quinolin-8-amine65[4]
5N-(3-methylbut-3-enoyl)quinolin-8-aminePhenylboronic acidN-((E)-3-methyl-4-phenylbut-2-enoyl)quinolin-8-amine55[4]

Table 3: Gold(I)-Catalyzed Hydroarylation of Alkenes with N,N-Dialkylanilines

Catalyst System: [(PPh₃)AuCl] with a potassium salt.[5]

EntryAlkene SubstrateArene SubstrateProductYield (%)Reference
11-OcteneN,N-Dimethylaniline4-(octan-2-yl)-N,N-dimethylaniline95[5]
2StyreneN,N-DimethylanilineN,N-dimethyl-4-(1-phenylethyl)aniline99[5]
3CyclohexeneN,N-Dimethylaniline4-cyclohexyl-N,N-dimethylaniline80[5]
4NorborneneN,N-Dimethylaniline4-(bicyclo[2.2.1]heptan-2-yl)-N,N-dimethylaniline92[5]
51-DeceneN,N-DiethylanilineN,N-diethyl-4-(decan-2-yl)aniline93[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

General Procedure for Platinum(II)-Catalyzed Hydroarylation of Alkynes with Pyrroles: [1] To a solution of alkyne (0.5 mmol) and pyrrole (1.5 mmol) in 1,2-dichloroethane (2 mL) was added PtCl₂(cod) (0.025 mmol, 5 mol%). The mixture was stirred at 60 °C for the time indicated in the corresponding tables. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.

General Procedure for Palladium(II)-Catalyzed γ-Selective Hydroarylation: [4] To a 1-dram (4 mL) vial equipped with a magnetic stir bar were added Pd(OAc)₂ (2.2 mg, 0.01 mmol), the alkenyl carbonyl substrate (0.1 mmol), the arylboronic acid (0.2 mmol), NaF (8.4 mg, 0.2 mmol), water (4.5 μL, 0.25 mmol), and benzotrifluoride (1 mL). The vial was sealed and heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue was purified by flash chromatography on silica gel.

General Procedure for Gold(I)-Catalyzed Hydroarylation of Alkenes: [5] In a Schlenk tube, [(PPh₃)AuCl] (6.6 mg, 0.013 mmol) and a potassium salt (0.13 mmol) were placed under an argon atmosphere. The alkene (1.3 mmol), N,N-dialkylaniline (1.0 mmol), and 1,2-dichloroethane (1 mL) were added. The mixture was stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a short pad of silica gel, and the solvent was evaporated. The residue was purified by flash chromatography.

Mechanistic Pathways and Visualizations

The catalytic cycles for hydroarylation reactions differ depending on the metal catalyst employed. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for platinum, palladium, and gold-catalyzed hydroarylation.

Platinum_Hydroarylation Pt_II Pt(II) Catalyst Alkene_Coord Alkene Coordination Pt_II->Alkene_Coord Alkene Arene_Activation C-H Activation Alkene_Coord->Arene_Activation Arene Migratory_Insertion Migratory Insertion Arene_Activation->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Pt_II Catalyst Regeneration Product Alkylated Arene Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Platinum(II)-catalyzed hydroarylation.

Palladium_Hydroarylation Pd_0 Pd(0) Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition Ar-X Alkene_Insertion Alkene Insertion Oxidative_Addition->Alkene_Insertion Alkene Beta_Hydride_Elimination β-Hydride Elimination Alkene_Insertion->Beta_Hydride_Elimination Side Reaction Reductive_Elimination Reductive Elimination Alkene_Insertion->Reductive_Elimination Reductive_Elimination->Pd_0 Catalyst Regeneration Product Alkylated Arene Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Palladium-catalyzed hydroarylation.

Gold_Hydroarylation Au_I [L-Au]⁺ Catalyst Alkyne_Activation π-Alkene Activation Au_I->Alkyne_Activation Alkene Nucleophilic_Attack Nucleophilic Attack by Arene Alkyne_Activation->Nucleophilic_Attack Arene Vinyl_Au Vinyl-Au(I) Intermediate Nucleophilic_Attack->Vinyl_Au Protodeauration Protodeauration Vinyl_Au->Protodeauration H⁺ Protodeauration->Au_I Catalyst Regeneration Product Alkylated Arene Protodeauration->Product

Caption: Proposed catalytic cycle for Gold(I)-catalyzed hydroarylation.

Concluding Remarks

This guide provides a comparative overview of platinum(II), palladium(II), and gold(I) catalysts in the context of alkene hydroarylation.

  • Platinum(II) catalysts are effective for the hydroarylation of unactivated alkenes, often favoring the branched, anti-Markovnikov product. The catalytic cycle is generally believed to proceed through C-H activation followed by migratory insertion.

  • Palladium(II) catalysts , particularly when employing a directing group strategy, exhibit high efficiency and selectivity in the hydroarylation of functionalized alkenes. The mechanism typically involves a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition.

  • Gold(I) catalysts are highly effective for the hydroarylation of alkenes with electron-rich arenes, proceeding through a distinct mechanism involving π-activation of the alkene by the Lewis acidic gold center, followed by nucleophilic attack by the arene.

The choice of catalyst will ultimately depend on the specific substrates, desired regioselectivity, and functional group tolerance of the target transformation. Further research into the catalytic activity of specific platinum(II) olefin complexes, such as 2,2,2-trichloroethylidene platinum(II), is warranted to fully elucidate their potential in this important class of reactions.

References

Safety Operating Guide

Navigating the Disposal of 2,2,2-Trichloroethylene Platinum(II): A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

The proper disposal of 2,2,2-Trichloroethylene platinum(II), a complex organometallic compound, demands a stringent adherence to safety protocols due to the inherent hazards of its constituents: a heavy metal in the form of platinum and a toxic, chlorinated organic ligand. This guide provides a synthesized framework for its safe handling and disposal, drawing from established procedures for platinum compounds and trichloroethylene. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of a certified chemical fume hood to mitigate inhalation risks.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[1][2] For operations with a risk of aerosol generation, a respirator may be necessary.[1]

  • Ventilation: All handling and preparation for disposal must occur within a well-ventilated laboratory fume hood.[1][2]

  • Emergency Equipment: Ensure immediate access to an eyewash station and a safety shower.[1]

  • Spill Management: In the event of a spill, collect the material using an inert absorbent and place it in a sealed, labeled container for hazardous waste disposal.[1] Ventilate the area and wash it thoroughly after cleanup is complete.[1]

II. Quantitative Exposure Limits and Physical Properties

Understanding the exposure limits and physical characteristics of the components of 2,2,2-Trichloroethylene platinum(II) is crucial for a comprehensive risk assessment.

ParameterValueComponentSource
Airborne Exposure Limit (Platinum, 8-hr TWA) 1 mg/m³PlatinumACGIH[1]
Recommended Airborne Exposure Limit (Platinum, 10-hr TWA) 1 mg/m³PlatinumNIOSH[1]
Melting Point 220°C2,2,2-trichloroethylene platinum(II)[3]
Boiling Point (Trichloroethylene) 86.7 °CTrichloroethylene[4]
Density (Trichloroethylene) 1.463 g/mL at 25 °CTrichloroethylene[4]

III. Step-by-Step Disposal Protocol

The disposal of 2,2,2-Trichloroethylene platinum(II) should be managed as a hazardous waste, with specific considerations for both its platinum content and the trichloroethylene ligand.

Experimental Protocol for Waste Segregation and Labeling:

  • Waste Identification: Clearly label the waste container as "Hazardous Waste: 2,2,2-Trichloroethylene platinum(II)". Include the chemical formula and note the presence of both platinum (a heavy metal) and trichloroethylene (a halogenated organic compound).

  • Container Selection: Use a designated, leak-proof, and chemically resistant container. Ensure the container is compatible with both the platinum complex and any solvents used in the process.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong oxidizing agents, bases, amines, alkali metals, or other metals.[5]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and open flames.[6]

Operational Plan for Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for a scheduled pickup of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: The recommended method for the ultimate disposal of trichloroethylene-containing waste is incineration by a licensed hazardous waste disposal facility.[7] This process must be carried out in a manner that prevents the formation of hazardous byproducts like phosgene.[7]

  • Platinum Recovery: For larger quantities, consider the possibility of platinum recovery. This is a specialized process that involves chemical dissolution and separation techniques and is typically handled by professional metal recovery services.[8] This can be both economically and environmentally beneficial.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2,2,2-Trichloroethylene platinum(II).

G cluster_prep Preparation & Safety cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal & Documentation start Start: Identify Waste 2,2,2-Trichloroethylene platinum(II) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste in a Labeled, Compatible Container fume_hood->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Professional Disposal (Incineration/Recovery) documentation->disposal end Disposal Complete disposal->end End of Process

Caption: Disposal workflow for 2,2,2-Trichloroethylene platinum(II).

By adhering to these synthesized guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of 2,2,2-Trichloroethylene platinum(II), minimizing risks to themselves and the environment. Always prioritize consultation with your local EHS for guidance tailored to your specific facility and regulatory landscape.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.